Fomivirsen sodium
Description
Properties
Molecular Formula |
C204H243N63Na20O114P20S20 |
|---|---|
Molecular Weight |
7122 g/mol |
IUPAC Name |
icosasodium;1-[(2S,4S,5S)-5-[[[(2R,3S,5S)-2-[[[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5S)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2S,3S,5R)-2-[[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfidophosphoryl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-[[(2R,3S,5S)-3-[[(2S,3S,5R)-3-[[(2R,3R,5S)-3-[[(2R,3S,5S)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5S)-3-[[(2R,3S,5R)-3-[[(2S,3S,5R)-3-[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3R,5R)-3-[[(2R,3S,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C204H263N63O114P20S20.20Na/c1-80-44-253(195(291)237-169(80)270)145-31-98(119(349-145)62-328-387(306,407)367-97-30-144(252-22-16-137(210)226-194(252)290)348-118(97)61-327-400(319,420)380-109-42-157(266-78-219-162-167(266)230-187(214)235-182(162)283)361-131(109)74-340-398(317,418)378-107-40-154(262-53-89(10)178(279)246-204(262)300)357-127(107)70-336-395(314,415)375-104-37-151(259-50-86(7)175(276)243-201(259)297)355-125(104)68-334-396(315,416)376-105-38-152(260-51-87(8)176(277)244-202(260)298)358-128(105)71-337-401(320,421)381-110-43-158(267-79-220-163-168(267)231-188(215)236-183(163)284)359-129(110)72-338-388(307,408)368-93-26-140(248-18-12-133(206)222-190(248)286)343-113(93)56-322-383(302,403)362-91-24-155(341-111(91)54-268)264-76-217-160-165(264)228-185(212)233-180(160)281)369-389(308,409)323-58-115-94(27-141(345-115)249-19-13-134(207)223-191(249)287)364-384(303,404)329-63-120-101(34-148(350-120)256-47-83(4)172(273)240-198(256)294)372-392(311,412)332-66-123-99(32-146(353-123)254-45-81(2)170(271)238-196(254)292)370-390(309,410)324-59-116-95(28-142(346-116)250-20-14-135(208)224-192(250)288)365-385(304,405)330-64-121-102(35-149(351-121)257-48-84(5)173(274)241-199(257)295)373-393(312,413)333-67-124-100(33-147(354-124)255-46-82(3)171(272)239-197(255)293)371-391(310,411)325-60-117-96(29-143(347-117)251-21-15-136(209)225-193(251)289)366-386(305,406)331-65-122-103(36-150(352-122)258-49-85(6)174(275)242-200(258)296)374-394(313,414)335-69-126-106(39-153(356-126)261-52-88(9)177(278)245-203(261)299)377-397(316,417)339-73-130-108(41-156(360-130)265-77-218-161-166(265)229-186(213)234-181(161)282)379-399(318,419)326-57-114-92(25-139(344-114)247-17-11-132(205)221-189(247)285)363-382(301,402)321-55-112-90(269)23-138(342-112)263-75-216-159-164(263)227-184(211)232-179(159)280;;;;;;;;;;;;;;;;;;;;/h11-22,44-53,75-79,90-131,138-158,268-269H,23-43,54-74H2,1-10H3,(H,301,402)(H,302,403)(H,303,404)(H,304,405)(H,305,406)(H,306,407)(H,307,408)(H,308,409)(H,309,410)(H,310,411)(H,311,412)(H,312,413)(H,313,414)(H,314,415)(H,315,416)(H,316,417)(H,317,418)(H,318,419)(H,319,420)(H,320,421)(H2,205,221,285)(H2,206,222,286)(H2,207,223,287)(H2,208,224,288)(H2,209,225,289)(H2,210,226,290)(H,237,270,291)(H,238,271,292)(H,239,272,293)(H,240,273,294)(H,241,274,295)(H,242,275,296)(H,243,276,297)(H,244,277,298)(H,245,278,299)(H,246,279,300)(H3,211,227,232,280)(H3,212,228,233,281)(H3,213,229,234,282)(H3,214,230,235,283)(H3,215,231,236,284);;;;;;;;;;;;;;;;;;;;/q;20*+1/p-20/t90-,91-,92+,93-,94-,95-,96-,97-,98-,99+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112+,113-,114+,115+,116+,117+,118+,119-,120-,121+,122+,123+,124+,125+,126-,127+,128+,129-,130-,131+,138-,139+,140+,141-,142-,143-,144-,145-,146-,147+,148+,149+,150+,151+,152+,153+,154-,155+,156+,157-,158+,382?,383?,384?,385?,386?,387?,388?,389?,390?,391?,392?,393?,394?,395?,396?,397?,398?,399?,400?,401?;;;;;;;;;;;;;;;;;;;;/m0..................../s1 |
InChI Key |
DLKYYJFLRUUGHJ-MCBCXCOJSA-A |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@@H](O2)COP(=S)([O-])O[C@H]3C[C@H](O[C@@H]3COP(=S)([O-])O[C@H]4C[C@H](O[C@@H]4COP(=S)([O-])O[C@H]5C[C@H](O[C@@H]5COP(=S)([O-])O[C@H]6C[C@@H](O[C@@H]6COP(=S)([O-])O[C@H]7C[C@@H](O[C@@H]7COP(=S)([O-])O[C@H]8C[C@@H](O[C@H]8COP(=O)(O[C@H]9C[C@@H](O[C@H]9COP(=S)([O-])O[C@H]1C[C@@H](O[C@H]1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)[S-])N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@@H](C[C@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@H](O1)N1C=NC2=C1N=C(NC2=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=O)(OC9CC(OC9COP(=S)([O-])OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)[S-])N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Fomivirsen Sodium: A Deep Dive into its Antisense Mechanism Against Cytomegalovirus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fomivirsen sodium, marketed as Vitravene, stands as a pioneering example of antisense oligonucleotide (ASO) therapy. This technical guide provides a comprehensive overview of the core mechanism of action by which this compound inhibits the replication of human cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals. We will delve into the molecular interactions, present key quantitative data, outline relevant experimental protocols, and visualize the critical pathways and workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in antiviral drug development.
Introduction to Fomivirsen and its Target
Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide, a synthetic strand of nucleic acid designed to be complementary to a specific messenger RNA (mRNA) sequence of HCMV.[1][2] Its chemical structure, with the sequence 5'-GCG TTT GCT CTT CTT CTT GCG-3', is engineered for stability and resistance to nuclease degradation, a critical feature for therapeutic oligonucleotides.[2]
The primary target of fomivirsen is the mRNA transcribed from the major immediate-early region 2 (IE2) of the human cytomegalovirus genome, specifically from the UL122 gene.[3][4] The IE2 proteins are crucial for the regulation of viral gene expression and are essential for the replication of the virus.[3][5] By targeting the IE2 mRNA, fomivirsen effectively halts the production of these vital proteins, thereby inhibiting viral replication.[4]
Core Mechanism of Action: Antisense Inhibition
The fundamental mechanism of action of fomivirsen is sequence-dependent antisense inhibition.[5] This process can be broken down into the following key steps:
-
Cellular Uptake: Fomivirsen is administered via intraocular injection, allowing it to bypass systemic circulation and directly reach the site of CMV retinitis.[6] The oligonucleotide enters the infected retinal cells.
-
Hybridization: Once inside the cell, fomivirsen recognizes and binds to its complementary sequence on the IE2 mRNA. This binding is highly specific due to the precise Watson-Crick base pairing between the ASO and the target mRNA.
-
Inhibition of Translation: The formation of this DNA-RNA duplex sterically hinders the ribosomal machinery from translating the IE2 mRNA into functional proteins.[5][6]
-
RNase H-Mediated Degradation: The DNA-RNA hybrid also serves as a substrate for RNase H, a cellular enzyme that selectively degrades the RNA strand of such hybrids. This enzymatic action leads to the destruction of the IE2 mRNA, further preventing protein synthesis.[7]
This targeted disruption of IE2 protein production is the cornerstone of fomivirsen's antiviral activity.[4]
Quantitative Data Summary
The efficacy and characteristics of fomivirsen have been quantified in various in vitro and clinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of Fomivirsen against CMV
| Parameter | Cell Line | Value | Reference(s) |
| Mean IC₅₀ | Various in vitro cell lines | 0.03 - 0.2 µM | [1][8][9] |
| Median EC₅₀ | Human fibroblast cell lines | ~0.34 ± 0.25 µM | [9] |
| Mean IC₅₀ | Human retinal pigment epithelial (RPE) cells | 0.03 µM | [7] |
| Mean IC₅₀ | Human fibroblast cells (MRC-5) | 0.2 µM | [7] |
| IC₅₀ against clinical isolates | - | <1 µM | [10] |
IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of Fomivirsen in CMV Retinitis
| Study Population | Treatment Group | Median Time to Progression | Reference(s) |
| Newly diagnosed peripheral CMV retinitis | Immediate Fomivirsen (165 µg) | 71 days | [11][12] |
| Deferred Treatment | 13 days | [11][12] | |
| Patients who failed other anti-CMV treatments | Fomivirsen (330 µg) | 91 days | [1] |
Table 3: Pharmacokinetic Properties of Fomivirsen
| Parameter | Species | Value | Reference(s) |
| Half-life in vitreous | Humans | ~55 hours | [6] |
| Half-life in retina | Monkeys | 78 hours | [13] |
| Half-life in vitreous | Rabbit | 62 hours | [1][8] |
Visualizing the Mechanism and Workflows
Antisense Mechanism of Fomivirsen
References
- 1. researchgate.net [researchgate.net]
- 2. aph-hsps.hu [aph-hsps.hu]
- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. agilent.com [agilent.com]
- 6. tokyofuturestyle.com [tokyofuturestyle.com]
- 7. researchgate.net [researchgate.net]
- 8. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Antiviral activity and ocular kinetics of antisense oligonucleotides designed to inhibit CMV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gel-Capillary Electrophoresis Analysis of Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 12. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Fomivirsen Sodium: A Technical Overview of its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomivirsen sodium, marketed under the trade name Vitravene, holds a significant place in pharmaceutical history as the first antisense oligonucleotide therapeutic approved by the U.S. Food and Drug Administration (FDA) in 1998.[1][2] It was indicated for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS, particularly for those who were unresponsive to or intolerant of other therapies.[3][4][5] Fomivirsen's mechanism of action is based on the principles of antisense technology, specifically targeting and inhibiting the replication of human cytomegalovirus (HCMV).[4][6] This document provides a detailed examination of the chemical structure, synthesis, and mechanism of action of this compound.
Chemical Structure
Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide.[2][7] The phosphorothioate modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, confers resistance to degradation by nucleases, thereby increasing its in vivo stability.[1]
The specific nucleotide sequence of fomivirsen is: 5'-GCG TTT GCT CTT CTT CTT GCG-3' [1][2]
This sequence is complementary to the messenger RNA (mRNA) transcripts of the major immediate-early region 2 (IE2) of human CMV.[4][8] The binding of fomivirsen to this target mRNA sequence inhibits the synthesis of essential viral proteins, thus disrupting the viral replication cycle.[4][9]
Below is a diagram representing the simplified structure of Fomivirsen.
Caption: Simplified structure of Fomivirsen, a 21-mer phosphorothioate oligonucleotide.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C204H243N63Na20O114P20S20 | [10] |
| Molecular Weight | 7122 g/mol | [10] |
| Sequence | 5'-GCG TTT GCT CTT CTT CTT GCG-3' | [1][2] |
| Backbone | Phosphorothioate | [1] |
| Length | 21 nucleotides | [2][4] |
Synthesis of this compound
The synthesis of fomivirsen, like other therapeutic oligonucleotides, is achieved through automated solid-phase phosphoramidite chemistry. This method allows for the sequential addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).[11][12] The synthesis proceeds in the 3' to 5' direction.
The following diagram illustrates the key steps in the synthesis cycle.
Caption: Workflow for the solid-phase synthesis of Fomivirsen.
Experimental Protocol for Synthesis
The following provides a generalized protocol for the solid-phase synthesis of fomivirsen.
-
Preparation of the Solid Support : The synthesis begins with the first nucleoside (Guanosine) covalently attached to a solid support, such as controlled pore glass (CPG), via its 3'-hydroxyl group. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group.[11]
-
Synthesis Cycle :
-
Step 1: Detritylation : The DMT protecting group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[13] This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Step 2: Coupling : The next phosphoramidite monomer (in this case, Cytidine phosphoramidite) is activated with a catalyst like tetrazole and added to the reaction vessel. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[13]
-
Step 3: Capping : To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are blocked or "capped" by acetylation using reagents such as acetic anhydride and N-methylimidazole.
-
Step 4: Sulfurization : This is a critical step for fomivirsen. Instead of the standard oxidation step which would create a natural phosphodiester bond, a sulfurizing agent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide, also known as Beaucage reagent) is used to convert the unstable phosphite triester linkage to a more stable phosphorothioate triester.[13]
-
-
Iteration : The four steps of the synthesis cycle are repeated for each subsequent nucleotide in the fomivirsen sequence until the full 21-base oligonucleotide is assembled.
-
Cleavage and Deprotection : After the final cycle, the completed oligonucleotide is cleaved from the solid support using a strong base, typically concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.[11] This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.
-
Purification : The crude fomivirsen product is purified to remove shorter sequences, residual protecting groups, and other impurities. This is commonly achieved using high-performance liquid chromatography (HPLC) or gel electrophoresis.[11]
-
Final Processing : The purified oligonucleotide is desalted and lyophilized to yield the final product, this compound.
Mechanism of Action
Fomivirsen functions via an antisense mechanism to inhibit CMV replication. The process is initiated by the hybridization of fomivirsen to its complementary mRNA sequence within the major immediate-early region 2 (IE2) of the virus.[4][8] This binding event sterically hinders the translation of the IE2 proteins, which are crucial for the regulation of viral gene expression and are essential for viral replication.[3][4] Additionally, the DNA-RNA hybrid formed between fomivirsen and the target mRNA can be a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of such hybrids, leading to the degradation of the target mRNA.[3][9]
The following diagram illustrates the antisense mechanism of action.
Caption: Antisense mechanism of action of Fomivirsen.
Clinical and In Vitro Efficacy Data
Fomivirsen demonstrated efficacy in inhibiting CMV replication both in vitro and in clinical trials.
| Parameter | Value | Condition/Study | Reference |
| In Vitro EC50 | 0.03 - 0.2 µM | Various cell lines | [4][5] |
| In Vitro EC50 | ~0.34 ± 0.25 µM | Human fibroblast cell lines | [4][8] |
| Median Time to Progression | 71 days | Newly diagnosed CMV retinitis (immediate treatment group) | [6][14] |
| Median Time to Progression | 13 days | Newly diagnosed CMV retinitis (deferred treatment group) | [14] |
| Median Time to Progression | 90 days | Advanced/refractory CMV retinitis (330 µg dose) | [6] |
| Median Time to Progression | 106 - 267 days | Refractory CMV retinitis (USA/Brazilian study) | [15] |
| Half-life (human vitreous) | ~55 hours | Following intravitreal injection | [4][7] |
| Half-life (monkey retina) | 78 hours | Following 115 µg dose | [6][7] |
Conclusion
This compound was a pioneering therapeutic that validated the potential of antisense technology for treating human diseases. Its design as a phosphorothioate oligonucleotide provided the necessary stability for therapeutic effect, and its synthesis via solid-phase phosphoramidite chemistry established a scalable manufacturing process for this class of drugs. Although it was eventually withdrawn from the market due to the success of highly active antiretroviral therapy (HAART) which dramatically reduced the incidence of CMV retinitis in AIDS patients, the development and approval of fomivirsen paved the way for a new generation of oligonucleotide-based medicines.[1][2] The technical principles underlying its structure, synthesis, and mechanism of action continue to be relevant for researchers and professionals in the field of drug development.
References
- 1. Fomivirsen - Wikipedia [en.wikipedia.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ec.europa.eu [ec.europa.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fomivirsen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. blog.biolytic.com [blog.biolytic.com]
- 12. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guardian of the Message: An In-depth Technical Guide to the Stability of Fomivirsen's Phosphorothioate Backbone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomivirsen, the first antisense oligonucleotide therapeutic to gain FDA approval, marked a significant milestone in the treatment of Cytomegalomegalovirus (CMV) retinitis in immunocompromised patients.[1][2] Its success is intrinsically linked to the chemical stability of its design, specifically the incorporation of a phosphorothioate (PS) backbone. This modification, where a non-bridging oxygen atom in the phosphate linkage is replaced by a sulfur atom, is paramount in protecting the oligonucleotide from enzymatic degradation, thereby ensuring its therapeutic efficacy.[3][4] This technical guide provides a comprehensive analysis of the stability of Fomivirsen's phosphorothioate backbone, detailing the experimental protocols used for its evaluation and presenting key quantitative data in a structured format.
The Critical Role of the Phosphorothioate Backbone
Unmodified oligonucleotides are rapidly degraded by endogenous nucleases, rendering them ineffective as therapeutic agents. The phosphorothioate modification sterically and electronically hinders the action of these enzymes, significantly extending the half-life of the drug in biological systems.[5] This enhanced stability is a cornerstone of Fomivirsen's ability to reach its target mRNA, inhibit viral protein synthesis, and ultimately suppress CMV replication.[2][3]
Quantitative Stability Data
The stability of Fomivirsen and other phosphorothioate oligonucleotides has been quantified through various in vitro and in vivo studies. The following tables summarize key data points related to nuclease resistance and duplex stability.
Table 1: In Vivo and In Vitro Half-Life of Fomivirsen
| Biological Matrix/System | Species | Half-Life (t½) | Reference(s) |
| Vitreous Humor | Human | ~55 hours | [2] |
| Retina | Monkey | ~78 hours | [2] |
| Vitreous Humor | Rabbit | ~62 hours | [5] |
| Human Plasma | In vitro | Significantly longer than unmodified oligonucleotides | [2] |
Table 2: Comparative Thermal Stability (Melting Temperature, Tm) of Phosphorothioate vs. Phosphodiester Duplexes
| Duplex Composition | Modification | Tm (°C) | Conditions | Reference(s) |
| 12-mer DNA:DNA | Phosphodiester (unmodified) | 68 | 1 M NaCl | [6] |
| 12-mer DNA:DNA | Phosphorothioate | 49 | 1 M NaCl | [6] |
| 15-mer DNA:RNA | Phosphodiester (unmodified) | 45.1 | Not specified | [7] |
| 15-mer DNA:RNA | Phosphorothioate | 33.9 | Not specified | [7] |
| 24-mer S-DNA:RNA | Phosphorothioate | 44.1 - 66.6 | 0.15 M K+, phosphate buffer, pH 7 | [8] |
Note: Tm is the temperature at which 50% of the oligonucleotide duplex dissociates into single strands. A lower Tm for phosphorothioate duplexes is a known characteristic and is considered in the design of antisense oligonucleotides.
Mechanism of Action: RNase H-Mediated Degradation
Fomivirsen's primary mechanism of action involves binding to a complementary sequence on the mRNA of the major immediate-early region 2 (IE2) of human CMV.[9] This binding event forms a DNA-RNA heteroduplex, which is a substrate for the cellular enzyme RNase H. RNase H then cleaves the RNA strand of the duplex, leading to the destruction of the viral mRNA and subsequent inhibition of viral protein synthesis.[2][10]
Figure 1. Fomivirsen's RNase H-mediated mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of phosphorothioate backbone stability. The following are protocols for key experiments cited in the literature.
Nuclease Degradation Assay using Polyacrylamide Gel Electrophoresis (PAGE)
This assay provides a qualitative and semi-quantitative assessment of oligonucleotide stability in the presence of nucleases.
Materials:
-
Phosphorothioate oligonucleotide (e.g., Fomivirsen) and an unmodified phosphodiester control oligonucleotide.
-
Nuclease source: Fetal Bovine Serum (FBS) or a specific nuclease (e.g., 3'-exonuclease).[4][11]
-
Reaction Buffer (e.g., PBS or Tris-HCl).
-
Nuclease-free water.
-
Loading Dye (containing a tracking dye and a density agent like glycerol).
-
Denaturing polyacrylamide gel (containing urea).
-
TBE or TAE running buffer.
-
Nucleic acid stain (e.g., SYBR Gold or GelRed).
-
Gel imaging system.
Procedure:
-
Reaction Setup: In nuclease-free microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (final concentration in the µM range), the nuclease source (e.g., 10-50% serum), and reaction buffer to the final volume. Include a "time zero" control where the loading dye is added immediately to stop the reaction.[5]
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from the reaction and mix it with an equal volume of loading dye to stop the enzymatic degradation. Store the samples at -20°C until analysis.[5][11]
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel at a constant voltage until the tracking dye reaches the bottom.
-
Staining and Visualization: Stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system. The intensity of the full-length oligonucleotide band will decrease over time as it is degraded.
References
- 1. fomivirsen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. How to find the sequence of Fomivirsen? [synapse.patsnap.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR investigations of duplex stability of phosphorothioate and phosphorodithioate DNA analogues modified in both strands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Hybrid oligomer duplexes formed with phosphorothioate DNAs: CD spectra and melting temperatures of S-DNA.RNA hybrids are sequence-dependent but consistent with similar heteronomous conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the RNase H-Mediated Cleavage by Fomivirsen Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomivirsen sodium, marketed under the trade name Vitravene, was the first antisense oligonucleotide therapeutic approved by the U.S. Food and Drug Administration (FDA).[1] It was indicated for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS, particularly those who were intolerant of or unresponsive to other treatments.[2][3] Fomivirsen is a 21-nucleotide phosphorothioate-modified antisense oligonucleotide designed to be complementary to the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[1][4] This guide provides a detailed overview of the core mechanism of action of Fomivirsen, focusing on the RNase H-mediated cleavage of its target mRNA.
Mechanism of Action: RNase H-Mediated Cleavage
Fomivirsen's primary mechanism of action is to inhibit the replication of HCMV by binding to a specific sequence within the IE2 mRNA.[5] The IE2 region of the viral genome encodes proteins that are crucial for the regulation of viral gene expression and are essential for the production of infectious CMV particles.[5]
The binding of Fomivirsen to the target mRNA transcript forms a DNA-RNA hybrid duplex. This hybrid is a substrate for Ribonuclease H (RNase H), a ubiquitous cellular enzyme that specifically recognizes and cleaves the RNA strand of such duplexes.[1][6] The cleavage of the IE2 mRNA by RNase H leads to a reduction in the levels of functional IE2 protein, thereby inhibiting viral replication.[1]
It is important to note that while the RNase H-mediated cleavage is a well-established mechanism for many antisense oligonucleotides, some studies have suggested that its role in the overall therapeutic effect of Fomivirsen may be debated, as specific degradation products have not always been observed.[4][7] Other potential mechanisms, such as steric hindrance of translation, may also contribute to its antiviral activity.
Signaling Pathway of Fomivirsen Action
Caption: Mechanism of Fomivirsen-mediated inhibition of HCMV replication.
Quantitative Data
The efficacy of Fomivirsen has been evaluated in both preclinical and clinical studies. The following tables summarize the key quantitative data.
In Vitro Efficacy of Fomivirsen
| Cell Line | IC₅₀ (µM) | Reference(s) |
| Human Retinal Pigment Epithelial (RPE) cells | 0.03 | [8] |
| Human Fibroblast (MRC-5) cells | 0.2 | [8] |
| Various in vitro cell lines | 0.03 - 0.2 | [2][9] |
| Human Fibroblast cells (for virus antigen production) | ~0.34 ± 0.25 | [5] |
Clinical Efficacy of Fomivirsen in CMV Retinitis
| Study Population | Treatment Group (Fomivirsen Dose) | Median Time to Progression | Reference(s) |
| Newly diagnosed peripheral CMV retinitis | Immediate Treatment (165 µg) | 71 days | [3] |
| Deferred Treatment | 13 days | [3] | |
| Reactivated or persistently active CMV retinitis | Regimen A (330 µg, more intense) | 106 days (USA/Brazilian study) | [10] |
| Regimen B (330 µg, less intense) | 267 days (USA/Brazilian study) | [10] | |
| Regimen A (330 µg, more intense) | Not determinable (EuroCanadian study) | [10] | |
| Regimen B (330 µg, less intense) | 403 days (EuroCanadian study) | [10] | |
| Patients who failed other anti-CMV treatments | 330 µg | 91 days | [2] |
Experimental Protocols
Detailed experimental protocols for Fomivirsen are not extensively published. However, based on standard methodologies for antisense oligonucleotides, the following outlines the likely procedures for key experiments.
In Vitro RNase H Cleavage Assay
This assay is designed to demonstrate the direct cleavage of the target RNA by RNase H in the presence of the antisense oligonucleotide.
Materials:
-
This compound
-
Synthetic target IE2 mRNA transcript (radiolabeled or fluorescently labeled)
-
Recombinant RNase H enzyme
-
RNase H reaction buffer (e.g., containing Tris-HCl, MgCl₂, KCl, DTT)
-
Nuclease-free water
-
Denaturing polyacrylamide gel
-
Gel loading buffer
-
Phosphorimager or fluorescence scanner
Protocol:
-
Hybridization: Anneal Fomivirsen to the labeled target IE2 mRNA by mixing them in the reaction buffer, heating to denature, and then slowly cooling to room temperature to allow for duplex formation.
-
Reaction Initiation: Initiate the cleavage reaction by adding recombinant RNase H to the hybridized mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding a chelating agent like EDTA to inactivate the Mg²⁺-dependent RNase H.
-
Analysis: Denature the RNA products by adding a formamide-containing loading buffer and heating. Separate the cleavage products from the full-length transcript using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the results using a phosphorimager (for radiolabeled RNA) or a fluorescence scanner to detect the cleaved RNA fragments.
In Vitro CMV Replication Assay (Plaque Reduction Assay)
This cell-based assay is used to determine the concentration of Fomivirsen required to inhibit CMV replication.[11]
Materials:
-
Human fibroblast cell line (e.g., MRC-5)
-
Human cytomegalovirus (HCMV) stock
-
This compound at various concentrations
-
Cell culture medium and supplements
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed human fibroblast cells in multi-well plates and grow to confluence.
-
Infection: Infect the cell monolayers with a known titer of HCMV.
-
Treatment: After a viral adsorption period, remove the inoculum and add fresh medium containing serial dilutions of Fomivirsen.
-
Overlay: Cover the cells with an agarose or methylcellulose overlay to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining: Fix the cells and stain with crystal violet. The viable, uninfected cells will stain purple, while the areas of cell death due to viral replication (plaques) will appear as clear zones.
-
Quantification: Count the number of plaques at each Fomivirsen concentration and calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.
Experimental Workflow for Antisense Oligonucleotide Evaluation
Caption: A generalized workflow for the development and evaluation of an antisense oligonucleotide therapeutic like Fomivirsen.
Conclusion
References
- 1. How to find the sequence of Fomivirsen? [synapse.patsnap.com]
- 2. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aph-hsps.hu [aph-hsps.hu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
The Genesis of an Antisense Therapeutic: A Technical Deep Dive into the Discovery and Development of Fomivirsen (ISIS 2922)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomivirsen (brand name Vitravene®), also known as ISIS 2922, holds a significant place in pharmaceutical history as the first antisense oligonucleotide therapeutic to gain approval from the U.S. Food and Drug Administration (FDA) in 1998.[1][2] Developed by Isis Pharmaceuticals (now Ionis Pharmaceuticals) in collaboration with the National Institutes of Health (NIH) and later licensed to Novartis, Fomivirsen was indicated for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS who were intolerant to or had failed other treatments.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Fomivirsen, offering valuable insights for researchers and professionals in the field of drug development.
Core Compound Details
Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide.[1][3] The phosphorothioate modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, confers resistance to nuclease degradation, thereby increasing its in vivo stability.[4][5]
Sequence: 5'-GCG TTT GCT CTT CTT CTT GCG-3'[1][2]
This specific sequence is complementary to the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[3][6]
Mechanism of Action: An Antisense Approach
Fomivirsen's antiviral activity is primarily mediated through an antisense mechanism.[6] It is designed to specifically bind to the complementary sequence of the mRNA transcribed from the UL123 gene of CMV, which encodes the IE2 protein.[2] The IE2 protein is a critical trans-activator responsible for regulating the expression of other viral genes essential for CMV replication.[3]
By hybridizing to the target IE2 mRNA, Fomivirsen inhibits the synthesis of the IE2 protein.[3][6] This disruption of a crucial early step in the viral life cycle effectively halts the replication of CMV.[3] Evidence also suggests that the binding of Fomivirsen to the mRNA may lead to its degradation by RNase H, an enzyme that cleaves the RNA strand of an RNA-DNA duplex.[4][7]
In addition to its primary antisense mechanism, at higher concentrations, phosphorothioate oligonucleotides like Fomivirsen can exhibit sequence-independent antiviral effects by inhibiting virus adsorption to host cells.[1][4]
Preclinical Development
The development of Fomivirsen began with the screening of multiple antisense oligonucleotides targeting different essential CMV genes.[1] ISIS 2922 emerged as the most potent candidate.
In Vitro Efficacy
Fomivirsen demonstrated potent and dose-dependent inhibition of CMV replication in various cell lines.[3][8]
| Parameter | Value | Cell Line | Reference |
| Mean IC50 | 0.03 - 0.2 µM | Various | [8] |
| EC50 | 0.1 µM | Not Specified | [4] |
| Median EC50 | ~0.34 ± 0.25 µM | Human Fibroblast | [3] |
Importantly, Fomivirsen was found to be active against CMV isolates that were resistant to other antiviral drugs like ganciclovir, foscarnet, and cidofovir, which act by inhibiting viral DNA polymerase.[6] This indicated a distinct mechanism of action and the potential for treating resistant infections.
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in animal models to understand the drug's behavior after intravitreal injection.
| Parameter | Value | Species | Reference |
| Vitreous Half-life | ~62 hours | Rabbit | [8] |
| Retinal Half-life | ~78 hours (115 µg dose) | Monkey | [9][10] |
| Peak Retinal Concentration | ~2 days post-injection | Monkey | [9] |
These studies revealed that Fomivirsen is cleared slowly from the vitreous and distributes to the retina, where it is metabolized by endo- and exonucleases.[3][10] Systemic absorption following intravitreal administration was negligible.[8]
Experimental Protocols
Phosphorothioate Oligonucleotide Synthesis
The synthesis of Fomivirsen and other phosphorothioate oligonucleotides is typically achieved through automated solid-phase phosphoramidite chemistry.[6]
Key Steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide bound to the solid support.
-
Coupling: Addition of the next phosphoramidite monomer to the growing oligonucleotide chain.
-
Sulfurization: Conversion of the newly formed phosphite triester linkage to a more stable phosphorothioate triester using a sulfurizing agent (e.g., Phenylacetyl Disulfide).
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
These steps are repeated for each nucleotide in the sequence. Following synthesis, the oligonucleotide is cleaved from the solid support, deprotected, and purified.[6]
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
The antiviral activity of Fomivirsen against CMV is commonly determined using a plaque reduction assay.[2]
General Protocol:
-
Cell Seeding: A monolayer of susceptible cells (e.g., human fibroblasts) is grown in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known amount of CMV.
-
Drug Application: The infected cells are then overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of Fomivirsen.
-
Incubation: The plates are incubated for several days to allow for viral replication and the formation of plaques (localized areas of cell death).
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The concentration of Fomivirsen that inhibits plaque formation by 50% (IC50) is calculated by comparing the number of plaques in treated wells to untreated control wells.[2]
Clinical Development
Fomivirsen underwent several clinical trials to evaluate its safety and efficacy for the treatment of CMV retinitis in AIDS patients.
Key Clinical Trials
| Trial Identifier | Phase | Title | Key Findings | Reference |
| NCT00002355 | Phase 3 | A Comparison of ISIS 2922 Used Immediately or Later in Patients With Cytomegalovirus (CMV) of the Eyes | Immediate treatment with 165 µg Fomivirsen resulted in a median time to progression of 71 days, compared to 13 days for the deferred treatment group. | [8][11] |
| NCT00002187 | Not Applicable | A Study of ISIS 2922 in the Treatment of Advanced Cytomegalovirus Retinitis | Evaluated two different dosing schedules of 330 µg Fomivirsen in patients with advanced CMV retinitis. Both regimens were found to be effective. | [12][13] |
Clinical Efficacy
The clinical trials demonstrated that intravitreal administration of Fomivirsen was an effective treatment for CMV retinitis.
| Patient Population | Dose | Median Time to Progression | Reference |
| Newly Diagnosed Peripheral CMV Retinitis | 165 µg | 71 days (immediate treatment) vs. 14 days (deferred treatment) | [9] |
| Advanced, Refractory CMV Retinitis | 330 µg (two regimens) | ~90 days | [9] |
Safety and Tolerability
The most common adverse events associated with Fomivirsen were ocular and generally manageable.[9][10]
| Adverse Event | Incidence Rate (events/patient-year) | Dose | Reference |
| Ocular Adverse Events | 4.06 | 165 µg | [10] |
| Ocular Adverse Events | 6.58 - 8.35 (depending on regimen intensity) | 330 µg | [10] |
The most frequently reported adverse events included anterior chamber inflammation and increased intraocular pressure, which were typically transient and responded to topical corticosteroids.[9][10]
Withdrawal from the Market
Despite its success as the first approved antisense drug, Fomivirsen was withdrawn from the market in the early 2000s.[1][3] This was primarily due to a significant decrease in the incidence of AIDS-related CMV retinitis following the advent of highly active antiretroviral therapy (HAART), which effectively restores immune function in HIV-infected individuals.[3]
Conclusion
The discovery and development of Fomivirsen marked a pivotal moment in the history of nucleic acid therapeutics. It validated the clinical potential of antisense technology and paved the way for the development of a new class of drugs targeting the genetic basis of diseases. While no longer in clinical use, the story of Fomivirsen provides a valuable case study for researchers and professionals in drug development, highlighting the scientific innovation, preclinical and clinical evaluation, and the impact of evolving treatment landscapes on the lifecycle of a therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. aph-hsps.hu [aph-hsps.hu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US5629150A - Methods for characterizing phosphorothioate oligonucleotides - Google Patents [patents.google.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety of intravitreous fomivirsen for treatment of cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized dose-comparison studies of intravitreous fomivirsen for treatment of cytomegalovirus retinitis that has reactivated or is persistently active despite other therapies in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov:443]
Foundational Research on Antisense Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality that allows for the sequence-specific modulation of gene expression. These short, synthetic nucleic acid analogs are designed to bind to target RNA molecules through Watson-Crick base pairing, leading to a variety of downstream effects that can alter protein production.[1][2] The specificity of ASOs offers a unique advantage in drug development, enabling the targeting of disease-causing genes that are often considered "undruggable" by traditional small molecule or antibody-based approaches.[3] This technical guide provides an in-depth overview of the foundational principles of ASO technology, including their mechanisms of action, chemical modifications, delivery strategies, and the key experimental protocols used in their development and validation.
Mechanisms of Action
ASOs can be designed to modulate their target RNA through several distinct mechanisms, the most common of which are RNase H-mediated degradation, steric hindrance of translation, and splicing modulation.[1][4]
RNase H-Mediated Degradation
A primary mechanism for ASO-mediated gene silencing involves the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex.[2][4] ASOs designed for this purpose, often referred to as "gapmers," typically consist of a central "gap" of deoxynucleotides flanked by "wings" of modified nucleotides.[5] The DNA gap is necessary for RNase H recognition and cleavage of the target RNA, while the modified wings enhance binding affinity and nuclease resistance.[5] This process leads to the degradation of the target mRNA, thereby preventing its translation into protein.
Steric Hindrance
ASOs can also be designed to physically block the interaction of other molecules with the target RNA.[2][4] These "steric-blocking" ASOs are typically fully modified to prevent RNase H activity and enhance stability.[2] By binding to the 5' untranslated region (UTR) or the start codon of an mRNA, they can prevent the assembly of the ribosomal machinery, thereby inhibiting translation.[2][6]
Splicing Modulation
ASOs can be targeted to pre-mRNA to alter splicing patterns.[1][7] By binding to splice sites or splicing enhancer/silencer sequences, they can either promote the exclusion (exon skipping) or inclusion of specific exons.[7] This mechanism is particularly useful for treating genetic diseases caused by splicing mutations, as it can restore the production of a functional protein.[7]
Chemical Modifications
Unmodified oligonucleotides are susceptible to rapid degradation by nucleases and exhibit poor cellular uptake. To overcome these limitations, ASOs are chemically modified to enhance their stability, binding affinity, and pharmacokinetic properties.[5] These modifications can be broadly categorized into changes to the phosphate backbone, the sugar moiety, and the nucleobases.[5]
| Modification Class | Example(s) | Purpose |
| Backbone | Phosphorothioate (PS) | Increased nuclease resistance, enhanced protein binding.[5] |
| Sugar | 2'-O-Methoxyethyl (2'-MOE), 2'-O-Methyl (2'-OMe), Locked Nucleic Acid (LNA), Constrained Ethyl (cEt) | Increased binding affinity, enhanced nuclease resistance.[5][8] |
| Nucleobase | 5-Methylcytosine | Reduced immunogenicity.[5] |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of an ASO is heavily influenced by its chemical modifications. Phosphorothioate-modified ASOs, for instance, exhibit extensive binding to plasma proteins, which limits their renal clearance and facilitates distribution to various tissues, particularly the liver and kidneys.[9]
Quantitative Pharmacokinetic Data
| ASO Chemistry | Tissue/Fluid | Half-life | Species | Reference |
| 2'-MOE PS-ASO | Cerebrospinal Fluid | ~107 days | Monkey | [8] |
| 2'-MOE PS-ASO | Plasma | ~110 days | Monkey | [8] |
| 2'-MOE PS-ASO | Spinal Cord | ~97 days | Monkey | [8] |
| 2'-MOE PS-ASO | Liver | ~34 days | Monkey | [8] |
| Malat1 LNA ASO | Various Tissues | 110-190 hours | Mouse | [8] |
Toxicity Profile
The toxicity of ASOs can be sequence-dependent or independent of the nucleotide sequence. Common toxicities observed in preclinical studies include hepatotoxicity and nephrotoxicity, particularly at high doses.[6][10] Immunostimulatory effects can also occur, especially with certain sequence motifs like CpG dinucleotides.[5]
| Toxicity Type | ASO Chemistry/Feature | Description | Reference |
| Hepatotoxicity | High-affinity modifications (e.g., LNA, cEt) | Can be sequence-dependent. | [11] |
| Nephrotoxicity | High-affinity modifications | Can cause acute tubular lesions. | [10] |
| Immunostimulation | PS backbone, CpG motifs | Can trigger inflammatory responses. | [5][11] |
| Thrombocytopenia | - | Reduction in platelet counts. | [11] |
ASO Efficacy: Quantitative Data
The efficacy of an ASO is typically measured by the percentage of target RNA knockdown or the reduction in protein expression. This is highly dependent on the ASO sequence, chemistry, delivery method, and target tissue.
| ASO Target | ASO Chemistry | Delivery | Tissue/Cell Line | mRNA Knockdown | Protein Reduction | Reference |
| Mouse Tau | 2'-MOE PS-ASO | Intracerebroventricular | Mouse Brain | ~73% | ~61% | [12] |
| Human Tau | Morpholino ASO | - | SH-SY5Y Cells | Up to 50% | Up to 80% | [12] |
| Human Tau | 2'-O-Methyl PS-ASO | - | SH-SY5Y Cells | 92% | 50% | [12] |
| Malat1 | LNA ASO | Subcutaneous | Mouse Liver | 85% | - | [8] |
| NRAS | - | - | Melanoma Cell Lines | Up to 95% | Up to 87% | [13] |
Experimental Protocols
The development and validation of ASOs involve a series of well-defined experimental procedures.
ASO Synthesis and Purification
ASOs are typically synthesized using automated solid-phase phosphoramidite chemistry.[14][15] The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation (or sulfurization for phosphorothioates).[16]
Protocol: Solid-Phase ASO Synthesis
-
Support Preparation: The first nucleoside is attached to a solid support (e.g., controlled pore glass).[14]
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed with an acid (e.g., trichloroacetic acid).[16]
-
Coupling: The next phosphoramidite monomer is activated and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.[16]
-
Capping: Any unreacted 5'-hydroxyl groups are capped (e.g., by acetylation) to prevent the formation of deletion mutants.[16]
-
Oxidation/Sulfurization: The phosphite triester linkage is converted to a more stable phosphate or phosphorothioate triester.[16]
-
Repeat: The cycle is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The ASO is cleaved from the solid support, and all remaining protecting groups are removed.[14]
-
Purification: The crude ASO is purified, typically by chromatography (e.g., anion-exchange or reversed-phase HPLC).[17]
In Vitro ASO Transfection
Protocol: ASO Transfection in Cell Culture
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of transfection.
-
Complex Formation: Dilute the ASO and a transfection reagent (e.g., a cationic lipid) separately in serum-free medium. Combine the diluted ASO and transfection reagent and incubate to allow for the formation of ASO-lipid complexes.
-
Transfection: Add the ASO-lipid complexes to the cells and incubate for a specified period (typically 4-6 hours).
-
Medium Change: Replace the transfection medium with fresh, complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for target knockdown.
-
Analysis: Harvest the cells for downstream analysis of RNA or protein levels.
In Vivo ASO Administration
Protocol: Systemic ASO Administration in Mice
-
ASO Preparation: Dissolve the ASO in a sterile, pyrogen-free saline solution.
-
Animal Handling: Acclimatize the animals to the laboratory conditions.
-
Administration: Administer the ASO solution via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal injection). The volume and frequency of administration will depend on the specific ASO and experimental design.
-
Monitoring: Monitor the animals for any signs of toxicity or adverse effects.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest for pharmacokinetic and pharmacodynamic analysis.
Quantification of ASO Effects
Protocol: qPCR for mRNA Knockdown Analysis
-
RNA Extraction: Isolate total RNA from ASO-treated and control cells or tissues.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform quantitative real-time PCR using primers specific for the target gene and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of the target gene in ASO-treated samples compared to controls using the ΔΔCt method.
Protocol: Western Blot for Protein Reduction Analysis
-
Protein Extraction: Lyse ASO-treated and control cells or tissues to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., β-actin or GAPDH), followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent substrate.
-
Densitometry: Quantify the intensity of the protein bands to determine the relative reduction in protein expression.
ASO Targeting of Signaling Pathways: The MAPK Pathway
ASOs can be used as research tools to investigate the role of specific genes in cellular signaling pathways. For example, ASOs have been developed to target components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.[18][19]
Conclusion
Antisense oligonucleotide technology has matured into a versatile platform for both basic research and clinical applications. A deep understanding of the fundamental principles of ASO design, mechanism of action, and experimental validation is crucial for the successful development of novel ASO-based therapeutics. This technical guide provides a comprehensive overview of these core concepts to aid researchers, scientists, and drug development professionals in this rapidly advancing field.
References
- 1. What are the Pharmacokinetic Properties of the Antisense Oligonucleotides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs | Semantic Scholar [semanticscholar.org]
- 4. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse Drug Reactions and Toxicity of the Food and Drug Administration–Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of NRAS-mutant melanoma growth with NRAS-targeting Antisense Oligonucleotide treatment reveals therapeutically relevant kinase co-dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. atdbio.com [atdbio.com]
- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. oncotarget.com [oncotarget.com]
- 18. Deconstructing the role of MALAT1 in MAPK-signaling in melanoma: insights from antisense oligonucleotide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Inhibitory effects of antisense oligonucleotides targeting mitogen-activated protein kinase (MAPK) mRNA on neonatal rat cardiac fibroblast proliferation induced by Ang II and EGF] - PubMed [pubmed.ncbi.nlm.nih.gov]
Fomivirsen Sodium: A Technical Guide to Sequence-Dependent and Independent Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomivirsen sodium, marketed as Vitravene, holds a significant place in the history of nucleic acid therapeutics as the first antisense oligonucleotide drug to receive FDA approval.[1] Its development and clinical application for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients provided crucial validation for the antisense approach.[1] This technical guide provides an in-depth analysis of the dual mechanisms of action of fomivirsen: its primary, sequence-dependent antisense activity and its secondary, sequence-independent effects. We will delve into the quantitative data supporting its efficacy, detailed experimental methodologies for its study, and visual representations of the key signaling pathways it modulates.
Sequence-Dependent Effects: The Antisense Mechanism
The principal mechanism of action of fomivirsen is sequence-dependent, relying on the principles of antisense technology to inhibit CMV replication.[2][3] Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide designed to be perfectly complementary to the messenger RNA (mRNA) transcribed from the major immediate-early region 2 (IE2) of human CMV (HCMV).[2][4]
The IE2 protein is a critical transactivator of viral gene expression, essential for the progression of the viral replication cycle.[2][5] By binding to the IE2 mRNA, fomivirsen forms a DNA-RNA duplex. This duplex is a substrate for RNase H, a cellular enzyme that selectively degrades the RNA strand of such hybrids.[6] The cleavage of the IE2 mRNA prevents its translation into a functional protein, thereby halting viral replication.[6] While RNase H-mediated degradation is the primary proposed mechanism, steric hindrance of ribosomal activity on the mRNA cannot be entirely ruled out.[7]
Quantitative Data: In Vitro Efficacy
The in vitro potency of fomivirsen has been demonstrated in various cell lines. The 50% inhibitory concentration (IC50) provides a measure of its antiviral activity.
| Parameter | Value | Cell Line/System | Reference |
| Mean 50% Inhibitory Concentration (IC50) | 0.03 - 0.2 µM | Various in vitro cell lines | [7] |
| Median Effective Concentration (EC50) for virus antigen production | 0.34 ± 0.25 µM | Human fibroblast cell lines | [3] |
| EC50 vs. Ganciclovir | 0.1 µM (Fomivirsen) vs. 3 µM (Ganciclovir) | In vitro | [8] |
Experimental Protocols
This assay is a gold standard for quantifying the ability of an antiviral agent to inhibit viral replication.
Objective: To determine the concentration of fomivirsen required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Human foreskin fibroblasts (HFF) or other CMV-permissive cell lines
-
Human Cytomegalovirus (HCMV) stock (e.g., AD169 strain)
-
This compound
-
Control oligonucleotides (scrambled sequence, mismatched sequence)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
12-well or 24-well cell culture plates
Procedure:
-
Seed HFF cells in 12- or 24-well plates and grow to confluence.
-
Prepare serial dilutions of fomivirsen and control oligonucleotides in culture medium.
-
Infect the confluent cell monolayers with a known titer of HCMV (e.g., 100 plaque-forming units per well) for 90 minutes at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of culture medium and agarose (or methylcellulose) containing the different concentrations of fomivirsen or control oligonucleotides.
-
Incubate the plates at 37°C in a CO2 incubator for 7-14 days, until plaques are visible.
-
Fix the cells with 10% formalin.
-
Stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the IC50 value by plotting the percentage of plaque reduction against the logarithm of the fomivirsen concentration.
This technique is used to detect and quantify the reduction in the target IE2 protein levels following fomivirsen treatment.
Objective: To confirm that fomivirsen treatment leads to a dose-dependent decrease in the expression of the CMV IE2 protein.
Materials:
-
HCMV-infected HFF cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: mouse monoclonal anti-CMV IE2 antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Loading control antibody (e.g., anti-β-actin)
-
Chemiluminescent substrate
-
X-ray film or digital imaging system
Procedure:
-
Infect HFF cells with HCMV and treat with varying concentrations of fomivirsen for a specified period (e.g., 24-48 hours).
-
Lyse the cells in lysis buffer and quantify the total protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IE2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and detect the signal using X-ray film or a digital imager.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in IE2 protein levels.
Signaling Pathway: Antisense Mechanism of Fomivirsen
References
- 1. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 2. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRIF-dependent TLR signaling, its functions in host defense and inflammation, and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | TRIF-dependent signaling and its role in liver diseases [frontiersin.org]
- 8. real.mtak.hu [real.mtak.hu]
Fomivirsen: A Technical Guide to its Intellectual Property and Patent History
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomivirsen, marketed under the trade name Vitravene®, holds a significant place in pharmaceutical history as the first antisense oligonucleotide therapeutic to gain approval from the U.S. Food and Drug Administration (FDA).[1][2] Developed by Isis Pharmaceuticals (now Ionis Pharmaceuticals) and licensed to Novartis, Fomivirsen was approved in 1998 for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS who were intolerant of or unresponsive to other therapies.[2][3] This document provides an in-depth technical overview of Fomivirsen's intellectual property, a detailed history of its patents, comprehensive summaries of key experimental data, and methodologies from its development.
Intellectual Property and Patent History
The intellectual property surrounding Fomivirsen is a cornerstone of its development story, reflecting the pioneering nature of antisense technology at the time. The core patents were held by Isis Pharmaceuticals, which then licensed the commercialization rights to Novartis.
Key Patents
Two key U.S. patents formed the primary intellectual property protection for Fomivirsen:
-
U.S. Patent 5,442,049: This patent, titled "Oligonucleotides for modulating the effects of cytomegalovirus infections," covered the fundamental composition of matter for an antisense oligonucleotide that could hybridize with CMV mRNA. The claims of this patent broadly encompassed oligonucleotides that could inhibit CMV replication. This patent has since expired.
-
U.S. Patent 5,595,978: Titled "Composition and method for treatment of CMV retinites," this patent specifically covered the use of Fomivirsen for treating CMV retinitis through intravitreal administration.[4] This patent was crucial for protecting the clinical application of the drug and has also expired.[4]
A search of patent databases reveals that these patents have expired.[4]
Licensing Agreement
Isis Pharmaceuticals entered into a worldwide licensing agreement with Novartis's eye care unit, CIBA Vision, for the commercialization of Fomivirsen.[2][5] Under this agreement, Isis was responsible for the discovery and development of the drug, while Novartis handled marketing and distribution.[2][5][6] Specific financial details of the upfront payments, milestones, and royalty rates are not extensively publicized in the available search results. However, SEC filings from Isis Pharmaceuticals confirm the partnership with Novartis Ophthalmics AG for the worldwide distribution of Vitravene.[5][6]
Timeline of Key Events
Below is a timeline of significant events in the history of Fomivirsen:
-
Early 1990s: Development of Fomivirsen (then known as ISIS 2922) begins at Isis Pharmaceuticals.
-
1993: The first scientific article on Fomivirsen is published, demonstrating its potent anti-CMV activity.
-
August 26, 1998: Fomivirsen (Vitravene) receives FDA approval for the treatment of CMV retinitis in AIDS patients.[4]
-
November 1998: Novartis launches Vitravene in the United States.[5]
-
2002: Marketing authorization for Fomivirsen is withdrawn in the European Union.[3]
-
2006: Marketing authorization for Fomivirsen is withdrawn in the United States.[3]
The withdrawal of Fomivirsen from the market was not due to safety or efficacy concerns but was a commercial decision driven by the significant decline in the incidence of CMV retinitis in AIDS patients following the advent of highly active antiretroviral therapy (HAART).[3]
Mechanism of Action
Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide.[7] Its sequence is 5'-GCG TTT GCT CTT CTT CTT GCG-3'.[3] It functions through an antisense mechanism, specifically targeting the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[8][9][10]
The IE2 region of the HCMV genome is critical for regulating the expression of viral genes essential for the production of infectious virus particles.[8][9] By binding to the complementary sequence on the IE2 mRNA, Fomivirsen inhibits the synthesis of IE2 proteins.[8][9] This disruption of protein production ultimately halts viral replication.[8][9]
The proposed signaling pathway for Fomivirsen's mechanism of action is illustrated in the diagram below.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Fomivirsen.
Table 1: In Vitro Efficacy of Fomivirsen
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Human Foreskin Fibroblast | Plaque Reduction | 0.03 - 0.2 | [4] |
| Human Foreskin Fibroblast | Virus Antigen Production | ~0.34 ± 0.25 | [10] |
| Human Retinal Pigment Epithelial (RPE) | Plaque Reduction | Not Specified | [11] |
| MRC-5 | Not Specified | Not Specified | [10] |
Table 2: Preclinical Pharmacokinetics of Fomivirsen
| Animal Model | Administration Route | Tissue | Half-life | Reference |
| Rabbit | Intravitreal | Vitreous | 62 hours | [4] |
| Monkey | Intravitreal | Retina | 78 hours | [1][7] |
| Human | Intravitreal | Vitreous | ~55 hours | [1][7] |
Table 3: Clinical Trial Efficacy of Fomivirsen
| Patient Population | Treatment Group | Endpoint | Result | Reference |
| Newly Diagnosed CMV Retinitis | Immediate Fomivirsen (165 µg) | Median time to progression | 71 days | [8] |
| Newly Diagnosed CMV Retinitis | Deferred Treatment | Median time to progression | 13 days | [8] |
| Failed other anti-CMV treatments | Fomivirsen (330 µg) | Median time to progression | 91 days | [4] |
Detailed Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Efficacy: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
Objective: To determine the concentration of Fomivirsen required to inhibit the formation of CMV-induced plaques in cell culture by 50% (IC50).
Methodology:
-
Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in 24-well plates and grown to confluence.
-
Drug Preparation: Fomivirsen is serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection: Cell monolayers are infected with a known amount of CMV.
-
Treatment: After a viral adsorption period, the virus-containing medium is removed, and the cells are overlaid with medium containing the different concentrations of Fomivirsen.
-
Incubation: The plates are incubated for a period of 7-14 days to allow for plaque formation.
-
Staining and Counting: The cell monolayers are fixed and stained with crystal violet. The number of plaques in each well is then counted.
-
Data Analysis: The percentage of plaque reduction at each drug concentration is calculated relative to untreated control wells. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.
The workflow for a typical plaque reduction assay is depicted in the following diagram.
Pharmacokinetic Analysis: Capillary Gel Electrophoresis (CGE)
Capillary gel electrophoresis is a high-resolution separation technique used to quantify oligonucleotides and their metabolites in biological samples.
Objective: To determine the concentration of Fomivirsen and its metabolites in vitreous and retinal samples from animal models.
Methodology:
-
Sample Preparation: Vitreous and retinal tissue samples are collected at various time points after intravitreal injection of Fomivirsen. The tissues are homogenized and subjected to solid-phase extraction to isolate the oligonucleotides.
-
Capillary and Gel Preparation: A fused-silica capillary is filled with a sieving gel matrix.
-
Sample Injection: The extracted sample is injected into the capillary using an electric field (electrokinetic injection).
-
Electrophoresis: A high voltage is applied across the capillary, causing the negatively charged oligonucleotides to migrate through the gel towards the anode. Separation is based on size, with smaller fragments moving faster.
-
Detection: As the oligonucleotides pass a detection window, they are detected by UV absorbance, typically at 260 nm.
-
Quantification: The concentration of Fomivirsen and its metabolites is determined by comparing the peak areas to those of known standards.
The logical relationship of the key steps in CGE is shown below.
Clinical Trial Design
The clinical trials for Fomivirsen were designed to assess its safety and efficacy in treating CMV retinitis in AIDS patients.
Objective: To evaluate the efficacy of intravitreous Fomivirsen in delaying the progression of newly diagnosed peripheral CMV retinitis.
Design: A multicenter, prospective, randomized, controlled clinical trial.[8]
Participants: Patients with AIDS and newly diagnosed peripheral CMV retinitis.[8]
Intervention:
-
Immediate Treatment Group: Received intravitreal injections of Fomivirsen (165 µg). The induction phase consisted of one injection weekly for three weeks, followed by a maintenance phase of one injection every two weeks.[8]
-
Deferred Treatment Group: Treatment was deferred until there was evidence of retinitis progression.[8]
Primary Endpoint: Time to progression of CMV retinitis, as determined by masked fundus photography reading centers.[8]
Secondary Endpoints: Incidence of adverse events, including retinal detachment.
Conclusion
Fomivirsen represents a landmark achievement in the field of nucleic acid therapeutics, demonstrating the viability of the antisense approach for treating human disease. Its intellectual property and patent history reflect the innovative spirit of its developers, Isis Pharmaceuticals, and its commercialization partner, Novartis. Although its clinical use was ultimately superseded by advancements in HIV treatment, the preclinical and clinical data generated for Fomivirsen laid a crucial foundation for the development of subsequent antisense drugs. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of drug development, highlighting the rigorous scientific process behind this pioneering therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Technology evaluation: fomivirsen, Isis Pharmaceuticals Inc/CIBA vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sec.gov [sec.gov]
- 6. Gel-Capillary Electrophoresis Analysis of Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 7. bio-rad.com [bio-rad.com]
- 8. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of therapeutic oligonucleotides using capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Fomivirsen Sodium: In Vitro Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fomivirsen sodium is a phosphorothioate antisense oligonucleotide that inhibits the replication of human cytomegalovirus (HCMV).[1] It functions by binding to the complementary sequence of the messenger RNA (mRNA) transcribed from the major immediate-early (IE) region 2 (IE2) of HCMV.[1] This binding prevents the translation of IE2 proteins, which are essential for the regulation of viral gene expression and viral replication, thereby halting the viral life cycle.[1] Fomivirsen has demonstrated potent and selective antiviral activity against HCMV, including strains that are resistant to conventional antiviral agents like ganciclovir and foscarnet.
This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and cytotoxicity of this compound. The included methodologies for cell culture, viral plaque reduction assays, cytotoxicity assessment, and protein expression analysis are intended to serve as a comprehensive guide for researchers.
Quantitative Data Summary
The antiviral activity of Fomivirsen has been quantified in various cell lines. The 50% inhibitory concentration (IC₅₀) is a standard measure of a drug's efficacy.
| Cell Line | IC₅₀ (µM) | Virus Strain | Reference |
| Human Retinal Pigment Epithelial (RPE) cells | 0.03 | Not Specified | [1] |
| Human Fibroblast (MRC-5) cells | 0.2 | Not Specified | [1] |
| Human Fibroblast cells | 0.34 ± 0.25 (EC₅₀ for antigen production) | Not Specified | [2] |
| Various in vitro cell lines | 0.03 - 0.2 | Not Specified | [3] |
Signaling Pathway of Fomivirsen Action
The following diagram illustrates the mechanism of action of Fomivirsen in inhibiting HCMV replication.
Caption: Mechanism of Fomivirsen Action on HCMV IE2 mRNA.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the general workflow for the in vitro assessment of Fomivirsen.
Caption: General workflow for in vitro evaluation of Fomivirsen.
Experimental Protocols
Cell Culture and Human Cytomegalovirus (HCMV) Propagation
Objective: To maintain healthy cell cultures for subsequent experiments and to propagate HCMV stocks.
Materials:
-
Human retinal pigment epithelial cells (ARPE-19) or human lung fibroblast cells (MRC-5)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
HCMV strain (e.g., AD169)
-
T-75 cell culture flasks
-
6-well and 96-well cell culture plates
Protocol:
-
Cell Culture Maintenance:
-
Culture ARPE-19 or MRC-5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Subculture cells every 3-4 days or when they reach 80-90% confluency. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Resuspend cells in fresh medium and seed into new flasks at the desired density.
-
-
HCMV Stock Propagation:
-
Seed MRC-5 cells in a T-75 flask and allow them to reach 80-90% confluency.
-
Infect the cells with a low multiplicity of infection (MOI) of HCMV (e.g., 0.01).
-
Incubate the infected culture for 7-10 days or until a widespread cytopathic effect (CPE) is observed.
-
Harvest the virus by scraping the cells into the culture medium.
-
Subject the cell suspension to three cycles of freezing and thawing to release the virus.
-
Centrifuge the lysate at 2000 rpm for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the virus stock and store it in aliquots at -80°C.
-
Determine the virus titer using a plaque assay.
-
Plaque Reduction Assay
Objective: To determine the antiviral efficacy of Fomivirsen by quantifying the reduction in viral plaques.
Materials:
-
Confluent monolayers of ARPE-19 or MRC-5 cells in 6-well plates
-
This compound stock solution
-
HCMV stock with a known titer
-
DMEM with 2% FBS
-
Agarose or Methylcellulose overlay medium
-
Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)
Protocol:
-
Seed ARPE-19 or MRC-5 cells in 6-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS. A suggested concentration range is 0.01 µM to 10 µM.
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Pre-treat the cells with 1 mL of the different concentrations of Fomivirsen for 2 hours at 37°C. Include a "no drug" control.
-
After pre-treatment, infect the cells with HCMV at an MOI that produces 50-100 plaques per well.
-
Allow the virus to adsorb for 90 minutes at 37°C, with gentle rocking every 15 minutes.
-
Aspirate the inoculum and overlay the cells with 2 mL of overlay medium (e.g., 1.2% methylcellulose or 0.5% agarose in DMEM with 2% FBS) containing the respective concentrations of Fomivirsen.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are clearly visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each Fomivirsen concentration compared to the "no drug" control and determine the IC₅₀ value.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of Fomivirsen on host cells.
Materials:
-
ARPE-19 or MRC-5 cells
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution
-
Microplate reader
Protocol:
-
Seed ARPE-19 or MRC-5 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[4]
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. The concentration range should be higher than the effective antiviral concentrations (e.g., 1 µM to 100 µM).
-
Aspirate the medium from the cells and add 100 µL of the Fomivirsen dilutions to the respective wells. Include a "no drug" control and a "no cells" blank.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 7 days).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Aspirate the medium containing MTT and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "no drug" control and determine the 50% cytotoxic concentration (CC₅₀).
Western Blot Analysis for HCMV IE2 Protein Expression
Objective: To confirm the mechanism of action of Fomivirsen by measuring the reduction in HCMV IE2 protein expression.
Materials:
-
ARPE-19 or MRC-5 cells in 6-well plates
-
This compound
-
HCMV stock
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against HCMV IE2 (e.g., mouse anti-CMV IE1 and IE2 from Abcam)[5][6]
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed ARPE-19 or MRC-5 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with Fomivirsen at concentrations around the IC₅₀ (e.g., 0.1 µM, 0.5 µM, 1 µM) for 2 hours prior to infection.
-
Infect the cells with HCMV at a high MOI (e.g., 1-3).
-
Incubate the infected cells for 24-72 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HCMV IE2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the loading control to normalize for protein loading.
-
Quantify the band intensities to determine the relative reduction in IE2 protein expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human cytomegalovirus-IE2 suppresses antigen presentation of macrophage through the IL10/STAT3 signalling pathway in transgenic mouse | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vitro Delivery of Fomivirsen Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomivirsen sodium, an antisense phosphorothioate oligonucleotide, was the first of its kind to be approved by the FDA for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients.[1] Its mechanism of action involves binding to the complementary sequence of the messenger RNA (mRNA) for the major immediate-early region 2 (IE2) proteins of human CMV.[2] This binding prevents the translation of these essential viral proteins, thereby inhibiting viral replication.[2] For researchers studying CMV and developing novel antiviral therapies, efficient in vitro delivery of fomivirsen into host cells is critical for elucidating its biological activity and mechanism of action.
These application notes provide detailed protocols for two common methods for the in vitro delivery of this compound: cationic lipid-mediated transfection and electroporation. Additionally, protocols for assessing the antiviral efficacy and cytotoxicity of fomivirsen are included.
Data Presentation
The following tables summarize key quantitative data for this compound activity and delivery.
Table 1: In Vitro Antiviral Activity of Fomivirsen
| Parameter | Cell Line | Value | Reference |
| Mean IC50 | Various | 0.03 - 0.2 µM | [2] |
| Median EC50 (Antigen Production) | Human Fibroblast | 0.34 ± 0.25 µM | [2] |
| IC50 Range (Plaque Formation) | Clinical CMV Isolates | 0.33 - 0.92 µM | [3] |
Table 2: Comparison of In Vitro Delivery Methods for Phosphorothioate Oligonucleotides (General)
| Parameter | Cationic Lipid-Mediated Transfection | Electroporation |
| Delivery Efficiency | High, dependent on cell type and lipid formulation | High, can be optimized for various cell types |
| Cell Viability | Can be cytotoxic, requires optimization of lipid-to-oligonucleotide ratio | Can cause significant cell death, requires optimization of electrical parameters |
| Mechanism | Endocytosis of lipid-oligonucleotide complexes | Transient pore formation in the cell membrane |
| Advantages | Technically simple, commercially available reagents | Rapid, effective for difficult-to-transfect cells |
| Disadvantages | Potential for cytotoxicity and off-target effects | Requires specialized equipment, can induce cellular stress |
Experimental Protocols
Protocol 1: Cationic Lipid-Mediated Transfection of this compound
This protocol is a general guideline for the delivery of this compound into mammalian cells using a commercial cationic lipid transfection reagent such as Lipofectamine™. Optimization for specific cell lines and experimental conditions is highly recommended.
Materials:
-
This compound solution
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000 or 3000)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Mammalian cell line susceptible to CMV infection (e.g., human foreskin fibroblasts - HFFs)
-
Complete cell culture medium
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Preparation of Fomivirsen-Lipid Complexes (per well of a 24-well plate): a. In a sterile tube, dilute the desired final concentration of this compound (e.g., 50-250 nM) in 50 µL of reduced-serum medium.[4] Mix gently. b. In a separate sterile tube, dilute 1-2 µL of the cationic lipid reagent in 50 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.[5] c. Combine the diluted fomivirsen and the diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow the formation of complexes.[5]
-
Transfection: a. Aspirate the culture medium from the cells. b. Add the 100 µL of fomivirsen-lipid complexes dropwise to the cells. c. Add 400 µL of complete culture medium to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The medium can be replaced with fresh complete medium after 4-6 hours to reduce cytotoxicity.[6]
-
Analysis: After the incubation period, proceed with the desired downstream analysis (e.g., cytotoxicity assay, antiviral activity assay).
Protocol 2: Electroporation of this compound
This protocol provides a general framework for delivering this compound into cells via electroporation. The optimal parameters (voltage, pulse duration, number of pulses) are highly cell-type dependent and must be determined empirically.
Materials:
-
This compound solution
-
Electroporator and compatible cuvettes
-
Cell line of interest, in suspension
-
Electroporation buffer (serum-free medium or specialized buffer)
-
Complete cell culture medium
-
Multi-well cell culture plates
Procedure:
-
Cell Preparation: a. Harvest and wash the cells once with serum-free medium. b. Resuspend the cells in electroporation buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Electroporation: a. Add the desired final concentration of this compound to the cell suspension. b. Transfer the cell/fomivirsen mixture to an electroporation cuvette. c. Apply the electrical pulse using parameters optimized for your cell line. General starting parameters for fibroblast-like cells could be a single pulse of 110-150 V for 20-30 ms.[7]
-
Post-Electroporation Culture: a. Immediately after electroporation, transfer the cells to a tube containing pre-warmed complete culture medium. b. Plate the cells in a multi-well plate at the desired density.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, perform the relevant assays to assess delivery efficiency, cytotoxicity, and antiviral activity.
Protocol 3: CMV Plaque Reduction Assay
This assay is used to determine the antiviral efficacy of fomivirsen by quantifying the reduction in viral plaque formation.[8]
Materials:
-
Confluent monolayer of human fibroblast cells in multi-well plates
-
CMV stock of known titer
-
This compound at various concentrations
-
Overlay medium (e.g., 0.5% methylcellulose in culture medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Procedure:
-
Cell Infection: a. Prepare serial dilutions of the CMV stock. b. Aspirate the medium from the cell monolayers and infect with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). c. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Fomivirsen Treatment: a. Prepare various concentrations of fomivirsen in the overlay medium. b. After the adsorption period, remove the viral inoculum and add the fomivirsen-containing overlay medium to the respective wells. Include a no-drug control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are visible in the control wells.
-
Plaque Visualization and Counting: a. Aspirate the overlay medium and fix the cells with 10% formalin for 20 minutes. b. Stain the cells with crystal violet solution for 15-30 minutes. c. Gently wash the wells with water and allow them to dry. d. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each fomivirsen concentration compared to the no-drug control. Determine the IC50 value (the concentration that inhibits plaque formation by 50%).
Protocol 4: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of fomivirsen and/or the delivery method on cell viability.
Materials:
-
Cells treated with fomivirsen (and/or delivery agent) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Addition: After the desired incubation period with fomivirsen, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Visualizations
Caption: Fomivirsen's antisense mechanism of action against CMV.
Caption: Workflow for cationic lipid-mediated delivery of fomivirsen.
Caption: Workflow for the electroporation of fomivirsen.
References
- 1. Technology evaluation: fomivirsen, Isis Pharmaceuticals Inc/CIBA vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Lipofectamine 2000 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Fomivirsen Sodium IC50 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomivirsen sodium, an antisense oligonucleotide, was the first of its class to be approved by the FDA for the treatment of cytomegalomegalovirus (CMV) retinitis in immunocompromised patients.[1] Its mechanism of action is based on the specific inhibition of viral replication by binding to the messenger RNA (mRNA) of a key CMV gene, UL123, which encodes the Immediate Early 2 (IE2) protein.[1] This binding prevents the translation of the IE2 protein, which is essential for the regulation of viral gene expression and viral replication.[2][3] The determination of the 50% inhibitory concentration (IC50) of this compound in various cell lines is a critical step in understanding its antiviral potency and in the preclinical development of new antisense therapies.
These application notes provide a summary of known this compound IC50 values, detailed protocols for determining these values, and visual representations of the underlying molecular mechanism and experimental workflows.
Data Presentation: this compound IC50 Values
The antiviral activity of this compound against human cytomegalovirus (HCMV) has been evaluated in several in vitro cell culture systems. The IC50, the concentration of the drug that inhibits 50% of viral replication, is a key parameter for assessing its potency. A summary of reported IC50 values in different cell lines is presented in the table below.
| Cell Line | Cell Type | IC50 (µM) | Assay Type | Reference |
| Human Retinal Pigment Epithelial (RPE) Cells | Epithelial | ~0.03 | Not Specified | MedChemExpress |
| MRC-5 | Human Embryonic Lung Fibroblast | ~0.2 | Not Specified | MedChemExpress |
| Human Fibroblast Cell Lines | Fibroblast | ~0.34 ± 0.25 (EC50) | Viral Antigen Production | [2][3][4] |
| U373 | Glioblastoma-astrocytoma | Not specified, but showed potent antisense activity | Inhibition of IE2 protein production | [5] |
Note: The EC50 (50% effective concentration) for viral antigen production is often used interchangeably with IC50 for viral replication inhibition.
Experimental Protocols
The determination of the IC50 of this compound against CMV is typically performed using cell-based assays that quantify the inhibition of viral replication. The two most common methods are the Plaque Reduction Assay and the Viral Antigen Production Assay (e.g., ELISA-based).
Protocol for IC50 Determination by Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a functional assay that measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Cells: Human foreskin fibroblasts (HFF) or MRC-5 cells are commonly used.
-
Virus: Human Cytomegalomegalovirus (HCMV) strain (e.g., AD169).
-
This compound: Stock solution of known concentration.
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Overlay Medium: Culture medium containing 0.5% - 1.2% methylcellulose or agarose.
-
Staining Solution: Crystal violet solution (e.g., 0.1% crystal violet in 20% ethanol).
-
96-well or 24-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed HFF or MRC-5 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare a series of dilutions of this compound in culture medium. A typical concentration range would be from 0.01 µM to 10 µM. Include a no-drug control (vehicle control).
-
Virus Infection: When the cell monolayer is confluent, remove the culture medium and infect the cells with HCMV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Adsorb the virus for 90 minutes at 37°C.
-
Drug Treatment: After viral adsorption, remove the virus inoculum and add the different concentrations of this compound diluted in the overlay medium to the respective wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are clearly visible in the no-drug control wells. The long incubation time is necessary due to the slow replication cycle of HCMV.
-
Plaque Staining and Counting: After the incubation period, fix the cells with 10% formalin and stain with crystal violet solution. Count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque inhibition is calculated for each drug concentration relative to the no-drug control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol for IC50 Determination by Viral Antigen ELISA
This method quantifies the amount of a specific viral antigen produced in infected cells as a measure of viral replication. The pp65 lower matrix protein is a common target for CMV.
Materials:
-
Cells: Human foreskin fibroblasts (HFF) or other permissive cell lines.
-
Virus: Human Cytomegalomegalovirus (HCMV).
-
This compound: Stock solution of known concentration.
-
Culture Medium: As described for the PRA.
-
96-well cell culture plates.
-
Lysis Buffer: To lyse the cells and release the viral antigens.
-
Antibodies: A primary antibody specific for a CMV antigen (e.g., anti-pp65) and a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate: A substrate for the enzyme-linked secondary antibody (e.g., TMB).
-
Stop Solution: To stop the enzyme-substrate reaction.
-
Microplate reader.
Procedure:
-
Cell Seeding and Infection: Seed HFF cells in a 96-well plate and infect with HCMV as described for the PRA.
-
Drug Treatment: After viral adsorption, remove the inoculum and add serial dilutions of this compound in culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 48-72 hours) to allow for viral antigen expression.
-
Cell Lysis: After incubation, wash the cells and then lyse them to release the intracellular viral antigens.
-
ELISA: a. Coat a new 96-well ELISA plate with a capture antibody specific for the CMV antigen. b. Add the cell lysates to the wells and incubate to allow the antigen to bind to the capture antibody. c. Wash the wells and add the primary detection antibody. d. Wash the wells and add the enzyme-conjugated secondary antibody. e. Wash the wells and add the substrate. f. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: The percentage of antigen production inhibition is calculated for each drug concentration relative to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway of Fomivirsen's Action
The following diagram illustrates the antisense mechanism of Fomivirsen in inhibiting CMV replication.
Caption: Mechanism of Fomivirsen action on CMV IE2 mRNA.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of this compound.
References
application of Fomivirsen in antiviral drug discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fomivirsen, marketed under the trade name Vitravene, holds a significant place in the history of antiviral drug development as the first antisense oligonucleotide (ASO) therapeutic to be approved by the U.S. Food and Drug Administration (FDA) in 1998.[1][2][3] It was indicated for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS who were intolerant to or unresponsive to other therapies.[4] Fomivirsen's journey from a pioneering therapeutic to its eventual withdrawal from the market provides valuable insights into the application of antisense technology in antiviral drug discovery, highlighting both its potential and the challenges associated with its development and clinical use.
Fomivirsen is a 21-base phosphorothioate oligonucleotide, a synthetic strand of nucleic acid.[1][2] Its design is a cornerstone of antisense technology: it is complementary to a specific messenger RNA (mRNA) sequence from the major immediate-early region 2 (IE2) of human cytomegalovirus (HCMV).[4][5] This region is critical for the regulation of viral gene expression and is essential for the virus's replication.[5] By binding to the target mRNA, Fomivirsen inhibits the synthesis of the IE2 proteins, thereby halting viral replication.[4][5] This mechanism of action is distinct from that of other antiviral drugs that target viral DNA polymerase.[4]
The clinical development of Fomivirsen addressed a critical unmet medical need during the height of the AIDS epidemic, when CMV retinitis was a common and devastating opportunistic infection. However, the advent of highly active antiretroviral therapy (HAART) dramatically reduced the incidence of severe CMV infections in AIDS patients.[2][6][7] Consequently, the demand for Fomivirsen declined, leading to its withdrawal from the market in the early 2000s.[1][2]
Despite its withdrawal, the story of Fomivirsen remains highly relevant. It demonstrated the therapeutic potential of antisense technology and paved the way for the development of a new class of drugs. The lessons learned from its development, clinical application, and the factors leading to its discontinuation continue to inform the discovery and development of novel antiviral therapies.
Mechanism of Action: Targeting CMV Replication
Fomivirsen's antiviral activity is derived from its ability to specifically inhibit the production of essential viral proteins through an antisense mechanism. The drug is a 21-nucleotide phosphorothioate oligodeoxynucleotide with the sequence 5'-GCG TTT GCT CTT CTT CTT GCG-3'.[1][2] This sequence is complementary to the mRNA transcribed from the major immediate-early (MIE) gene of CMV, specifically targeting the region that codes for the IE2 proteins.[1]
The MIE gene of CMV is one of the first to be transcribed upon infection of a host cell and plays a pivotal role in regulating the entire viral replication cycle. The IE2 proteins, in particular, are powerful transactivators of other viral genes. By binding to the IE2 mRNA, Fomivirsen forms a duplex that is recognized and degraded by a cellular enzyme, RNase H. This prevents the translation of the mRNA into functional IE2 proteins, thereby disrupting the cascade of viral gene expression and halting viral replication.[1]
The phosphorothioate modification of the oligonucleotide backbone makes Fomivirsen resistant to degradation by cellular nucleases, prolonging its intracellular half-life and therapeutic effect.[2]
Below is a diagram illustrating the signaling pathway of CMV's Major Immediate-Early (MIE) gene expression and the point of intervention by Fomivirsen.
Caption: Fomivirsen's mechanism of action against CMV.
Clinical Data and Application
Fomivirsen was administered via intravitreal injection for the treatment of CMV retinitis. Clinical trials demonstrated its efficacy in delaying the progression of the disease.
Table 1: Summary of Fomivirsen Clinical Trial Data
| Study Phase | Patient Population | Key Findings | Reference |
| Phase I/II | AIDS patients with CMV retinitis | Significant reduction in the progression of CMV retinitis. | [1] |
| Pivotal Trial | Patients with newly diagnosed peripheral CMV retinitis | Median time to progression was 71 days in the immediate treatment group compared to 13 days in the deferred treatment group. | [1][8] |
| Dose-Comparison Study | Patients with reactivated or persistently active CMV retinitis | Both 165 µg and 330 µg doses were effective in delaying progression. | [2] |
The standard dosage regimen for Fomivirsen was an induction phase of one 330 µg injection every other week for two doses, followed by a maintenance phase of one 330 µg injection every four weeks. The most common adverse events were ocular inflammation, which was generally manageable.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of antisense oligonucleotides like Fomivirsen.
In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Human fibroblast cell lines (e.g., MRC-5)
-
Cytomegalovirus (CMV) stock
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Fomivirsen and control oligonucleotides
-
Overlay medium (e.g., medium with 0.5% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed human fibroblast cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of Fomivirsen and control oligonucleotides in cell culture medium.
-
Infect the confluent cell monolayers with a known titer of CMV for 1-2 hours.
-
Remove the virus inoculum and wash the cells.
-
Add the different concentrations of the oligonucleotides to the wells in triplicate.
-
Overlay the cells with a semi-solid medium (e.g., methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, until plaques are visible.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
Quantitative Real-Time PCR (qPCR) for CMV Viral Load
This protocol measures the amount of viral DNA in a sample, providing a quantitative measure of antiviral activity.
Materials:
-
DNA extraction kit
-
CMV-specific primers and probe
-
qPCR master mix
-
Real-time PCR instrument
-
CMV DNA standard for quantification
Procedure:
-
Infect human fibroblast cells with CMV in the presence of varying concentrations of Fomivirsen or control oligonucleotides.
-
After the desired incubation period, harvest the cells and extract total DNA.
-
Set up the qPCR reaction with the extracted DNA, CMV-specific primers and probe, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Generate a standard curve using serial dilutions of a known quantity of CMV DNA.
-
Quantify the CMV DNA in the experimental samples by comparing their amplification data to the standard curve.
-
Determine the reduction in viral load for each concentration of Fomivirsen.
In Vitro Cytotoxicity Assay
This assay assesses the potential toxic effects of the oligonucleotide on host cells.
Materials:
-
Human fibroblast cell lines
-
Cell culture medium
-
Fomivirsen and control oligonucleotides
-
Cytotoxicity assay kit (e.g., MTT, LDH release)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a range of concentrations of Fomivirsen and control oligonucleotides. Include untreated cells as a control.
-
Incubate the plate for a period that is relevant to the antiviral assay (e.g., 72 hours).
-
Perform the cytotoxicity assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and measure absorbance).
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
-
The selectivity index (SI) can be calculated as CC50 / EC50 to assess the therapeutic window of the compound.
Evaluation of Antisense Oligonucleotide Specificity
This protocol aims to confirm that the antiviral effect of Fomivirsen is due to its specific antisense mechanism and not non-specific effects.
Materials:
-
Fomivirsen
-
Mismatch control oligonucleotide (same base composition as Fomivirsen but in a scrambled sequence)
-
Sense control oligonucleotide (same sequence as the target mRNA)
-
Human fibroblast cells
-
CMV stock
-
Plaque reduction assay or qPCR materials
Procedure:
-
Perform the in vitro antiviral efficacy assay (plaque reduction or qPCR) as described above, but include the mismatch and sense control oligonucleotides at the same concentrations as Fomivirsen.
-
Compare the antiviral activity of Fomivirsen with that of the control oligonucleotides.
-
A specific antisense effect is demonstrated if Fomivirsen shows significantly greater antiviral activity than the mismatch and sense controls.
Visualizations
The following diagrams illustrate key aspects of Fomivirsen's development and application.
Caption: A typical workflow for antisense drug discovery.
Caption: The historical timeline of Fomivirsen.
Conclusion
Fomivirsen represents a landmark achievement in the field of antiviral drug discovery, validating the potential of antisense technology for therapeutic applications. Although its clinical use was ultimately superseded by advancements in the treatment of the underlying immunodeficiency in its target patient population, the principles of its design, mechanism of action, and the methodologies for its evaluation remain fundamental to the ongoing development of oligonucleotide-based therapeutics for a wide range of diseases. The detailed protocols and data presented here provide a valuable resource for researchers and scientists working to advance this promising area of drug discovery.
References
- 1. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Human Cytomegalovirus Major Immediate-Early Proteins as Antagonists of Intrinsic and Innate Antiviral Host Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genomica.uaslp.mx [genomica.uaslp.mx]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genomica.uaslp.mx [genomica.uaslp.mx]
- 8. ncardia.com [ncardia.com]
Application Notes and Protocols for the Long-Term Storage and Stability of Fomivirsen for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term storage, stability, and handling of Fomivirsen for research purposes. The information is intended to ensure the integrity and reliability of Fomivirsen in experimental settings.
Introduction to Fomivirsen
Fomivirsen is a 21-base phosphorothioate oligonucleotide, an antisense antiviral drug designed to combat cytomegalomegalovirus (CMV) retinitis in immunocompromised patients.[1][2] Its mechanism of action involves binding to the complementary sequence of the messenger RNA (mRNA) transcribed from the major immediate-early region 2 (IE2) of human CMV. This binding prevents the translation of a key viral protein, thereby inhibiting viral replication.[1][3] The phosphorothioate modification in its backbone makes it resistant to degradation by nucleases.[4]
Long-Term Storage and Stability of Fomivirsen
Proper storage is critical to maintain the stability and efficacy of Fomivirsen. The following recommendations are based on information for the commercial product (Vitravene®) and general guidelines for phosphorothioate oligonucleotides.
Recommended Storage Conditions
For research purposes, Fomivirsen can be stored under the following conditions:
-
Lyophilized Powder:
-
Long-term (years): ≤ -20°C in a desiccated environment, protected from light.
-
Short-term (weeks to months): 2-8°C in a desiccated environment, protected from light.
-
-
In Solution (e.g., nuclease-free water or buffer):
Note: Avoid repeated freeze-thaw cycles to maintain the integrity of Fomivirsen in solution. It is recommended to aliquot stock solutions into smaller, single-use volumes.
Stability Data
While comprehensive long-term stability data for research-grade Fomivirsen under various conditions is not extensively published, the following tables summarize the available information and general expectations for phosphorothioate oligonucleotides.
Table 1: Recommended Long-Term Storage Conditions and Expected Stability of Fomivirsen
| Formulation | Storage Temperature | Duration | Expected Stability | Reference |
| Lyophilized Powder | -20°C | ≥ 3 years | High | [5] |
| In Solution (Stock) | -80°C | Up to 6 months | High | [1] |
| In Solution (Aliquot) | -20°C | Up to 1 month | High | [1] |
| In Solution | 2-8°C | 3 years (for commercial product) | Moderate | [5] |
Table 2: Factors Affecting Fomivirsen Stability
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Higher temperatures accelerate degradation. | Store at recommended low temperatures. |
| Nuclease Contamination | Enzymatic degradation of the oligonucleotide. | Use nuclease-free water, buffers, and sterile techniques. |
| pH | Acidic or highly alkaline conditions can promote degradation. | Maintain a neutral pH (around 7.0) in solutions. |
| Oxidation | Can lead to the formation of oxidized impurities. | Store under an inert gas like nitrogen if possible, especially for long-term storage of solutions.[1] |
| Light Exposure | Can cause photodegradation. | Store in amber vials or protect from light. |
| Freeze-Thaw Cycles | Can lead to physical degradation of the oligonucleotide. | Aliquot solutions to minimize the number of freeze-thaw cycles. |
Experimental Protocols
Protocol for Assessing Fomivirsen Stability
This protocol outlines a general method for evaluating the stability of Fomivirsen under specific storage conditions using Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) coupled with Mass Spectrometry (MS).
Objective: To quantify the amount of intact Fomivirsen and identify major degradation products over time.
Materials:
-
Fomivirsen sample
-
Nuclease-free water
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Agilent 1290 Infinity II LC System (or equivalent)
-
Agilent 6545XT AdvanceBio LC/Q-TOF (or equivalent)
-
C18 reverse-phase HPLC column suitable for oligonucleotide analysis
-
Mobile Phase A: 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 15 mM Triethylamine (TEA) in water
-
Mobile Phase B: 100 mM HFIP and 15 mM TEA in methanol
-
Incubators/refrigerators/freezers set to desired storage temperatures
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Fomivirsen in TE buffer at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the sample to thaw completely at room temperature.
-
Dilute the sample to an appropriate concentration for LC-MS analysis.
-
-
IP-RPLC-MS Analysis:
-
Column: C18, 2.1 x 50 mm, 1.7 µm (or similar)
-
Mobile Phase A: 100 mM HFIP, 15 mM TEA in water
-
Mobile Phase B: 100 mM HFIP, 15 mM TEA in methanol
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10-50% B
-
12-13 min: 50-90% B
-
13-14 min: 90% B
-
14-15 min: 90-10% B
-
15-20 min: 10% B
-
-
MS Detection:
-
Set the mass spectrometer to negative ion mode.
-
Acquire data over a mass range that includes the expected mass of Fomivirsen and its potential degradation products (e.g., m/z 500-2500).
-
-
-
Data Analysis:
-
Integrate the peak area of the intact Fomivirsen at each time point.
-
Calculate the percentage of remaining Fomivirsen relative to the time-zero sample.
-
Identify and quantify major degradation products by their mass-to-charge ratio. Common degradation products include shortened oligonucleotides (n-1, n-2, etc.) due to exonuclease activity.[3]
-
Mechanism of Action and Experimental Workflow Diagrams
Fomivirsen Mechanism of Action: RNase H-Mediated Degradation
Fomivirsen's primary mechanism of action is through an antisense pathway that utilizes the cellular enzyme RNase H.
Caption: Fomivirsen's antisense mechanism of action.
Experimental Workflow for Fomivirsen Stability Assessment
The following diagram illustrates the key steps in a typical stability study for Fomivirsen.
Caption: Workflow for assessing Fomivirsen stability.
References
Application Notes and Protocols: Fomivirsen Sodium In Vitro Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomivirsen sodium (formerly ISIS 2922) is an antisense oligonucleotide that was developed for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients.[1][2][3] It functions by specifically inhibiting the replication of human cytomegalovirus (HCMV) through an antisense mechanism.[3][4] The 21-mer phosphorothioate oligonucleotide is complementary to the messenger RNA (mRNA) transcripts of the major immediate early region 2 (IE2) of HCMV.[2][3] This region of the viral genome encodes for proteins that are essential for the regulation of viral gene expression and are critical for the production of new, infectious virus particles.[2][3] By binding to the target mRNA, Fomivirsen inhibits the synthesis of the IE2 proteins, thereby halting viral replication.[3]
These application notes provide detailed protocols for generating in vitro dose-response curves for this compound against human cytomegalovirus. The described methods include cell culture, antiviral activity assays (Plaque Reduction Assay and Cytopathic Effect Inhibition Assay), and a cytotoxicity assay to determine the therapeutic index.
Mechanism of Action
Fomivirsen's primary mechanism of action is the sequence-specific binding to the complementary sequence of CMV IE2 mRNA. This binding prevents the translation of the IE2 proteins, which are crucial for regulating the expression of other viral genes required for replication.[3][5] Evidence also suggests that the binding of Fomivirsen to the target mRNA can lead to its degradation through an RNase H-mediated mechanism.[6][7]
References
- 1. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altogen.com [altogen.com]
- 3. pnas.org [pnas.org]
- 4. US20210349076A1 - In vitro toxicity screening assay - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ncardia.com [ncardia.com]
- 7. pblassaysci.com [pblassaysci.com]
Application Notes and Protocols for Fomivirsen Sodium Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomivirsen sodium, commercially known as Vitravene, is a 21-base phosphorothioate antisense oligonucleotide.[1][2] It was the first antisense therapy to receive approval from the U.S. Food and Drug Administration (FDA) for the local treatment of cytomegalovirus (CMV) retinitis in patients with AIDS.[1][3] Fomivirsen specifically inhibits the replication of human cytomegalovirus (HCMV) by binding to the complementary messenger RNA (mRNA) sequence of the major immediate-early region 2 (IE2) protein of HCMV.[3][4][5] This binding prevents the translation of the IE2 protein, which is essential for the regulation of viral gene expression and replication, thereby halting the production of infectious CMV.[4][5]
These application notes provide detailed protocols for the delivery of this compound into cultured cells for research purposes, focusing on lipid-mediated transfection and electroporation.
Mechanism of Action
Fomivirsen operates through an antisense mechanism. Its nucleotide sequence is complementary to a specific sequence within the mRNA transcripts of the HCMV major immediate-early region 2 (IE2).[4] By binding to this target mRNA, Fomivirsen inhibits the synthesis of IE2 proteins, which are crucial for regulating viral gene expression and are essential for the production of new, infectious virus particles.[4][5] This targeted inhibition of protein synthesis ultimately suppresses viral replication.[4]
Below is a diagram illustrating the signaling pathway of Fomivirsen's mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Phosphorothioate Oligonucleotide Toxicity
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common toxicity issues encountered with phosphorothioate (PS) oligonucleotides (oligos).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Acute Infusion-Related Reactions & Immune Responses
Question 1: My in vivo model is showing acute toxicity (e.g., hemodynamic changes, lethargy) immediately following intravenous infusion of a PS-oligo. What is the likely cause?
Answer: Rapid intravenous infusion of high doses of PS-oligos can cause acute toxicity, which is often linked to the activation of the alternative complement pathway.[1][2][3] This is a sequence-independent effect primarily attributed to the phosphorothioate backbone.[2] Activation of the complement system leads to the production of anaphylatoxins C3a and C5a, which can cause transient changes in blood pressure, fluctuations in white blood cell counts, and other clinical signs of toxicity.[1][3]
Troubleshooting Steps:
-
Reduce Infusion Rate: Administering the PS-oligo via a slow intravenous infusion can prevent the plasma concentration from reaching the threshold required for complement activation.[2][4]
-
Lower the Dose: Complement activation is dose-dependent.[1] Reducing the dose can keep plasma concentrations below the toxic threshold.
-
Monitor Complement Activation Markers: Measure plasma levels of complement split products like Bb, C3a, and C5a to confirm if complement activation is occurring.[1][3]
Question 2: I am observing an inflammatory response (e.g., increased cytokine levels) in my cell culture or in vivo model after PS-oligo treatment. How can I address this?
Answer: PS-oligos can stimulate the innate immune system. This can be caused by two primary mechanisms:
-
TLR9 Activation: Unmethylated CpG motifs within the oligonucleotide sequence can be recognized by Toll-like receptor 9 (TLR9), particularly in immune cells, leading to a pro-inflammatory response.[5][6]
-
Complement Activation: As mentioned above, complement activation can also lead to the release of pro-inflammatory cytokines like IL-6 and MCP-1.[3]
Troubleshooting Steps:
-
Sequence Analysis: Screen your oligo sequence for unmethylated CpG motifs. If possible, design sequences to avoid them.[5]
-
Control Oligonucleotides: Use a mismatch control oligonucleotide with the same backbone chemistry and CpG content to determine if the effect is sequence-specific or a general feature of the PS backbone.[5]
-
Chemical Modifications: Incorporating 2'-sugar modifications (e.g., 2'-O-methyl) can help to diminish these immunostimulatory effects.[6]
-
Cytokine Profiling: Perform a cytokine panel (e.g., ELISA, multiplex assay) to characterize the specific inflammatory response.
Category 2: Hematological Effects
Question 3: I've noticed prolonged clotting times (e.g., increased aPTT) in my animal studies after PS-oligo administration. Is this expected and how can I manage it?
Answer: Yes, prolongation of the activated partial thromboplastin time (aPTT) is a known hybridization-independent effect of PS-oligos.[7] The negatively charged PS backbone can interact with proteins in the coagulation cascade, leading to an anticoagulant effect.[4] This effect is transient and closely correlates with the plasma concentration of the oligonucleotide.[4][8] The intrinsic pathway (measured by aPTT) is generally more sensitive to this inhibition than the extrinsic pathway.[4][8]
Troubleshooting Steps:
-
Monitor aPTT: Routinely measure aPTT in your studies to quantify the anticoagulant effect.
-
Adjust Dosing Regimen: Minimizing peak plasma concentrations by lowering the dose or using a slower infusion rate can control the extent of aPTT prolongation.[4]
-
Use Appropriate Controls: Compare the aPTT of PS-oligo treated animals to saline-treated controls.
-
Consider Chemical Modifications: Oligonucleotides with phosphodiester linkages or certain 2' modifications are less inhibitory to the coagulation cascade.[4]
Category 3: Off-Target Effects & Cellular Toxicity
Question 4: My PS-oligo is causing cytotoxicity in my cell-based assays, and I suspect it's due to off-target effects. How can I investigate and mitigate this?
Answer: Cytotoxicity can stem from both hybridization-dependent and hybridization-independent off-target effects.
-
Hybridization-Independent: The PS backbone can lead to non-specific binding to a variety of cellular proteins, disrupting their normal function.[5][9] This can lead to the formation of protein-oligo aggregates in the nucleus or cytoplasm, potentially causing nucleolar dysfunction and apoptosis.[10]
-
Hybridization-Dependent: Your PS-oligo may have partial complementarity to unintended mRNA sequences, leading to their degradation via RNase H and subsequent changes in gene expression.[11][12]
-
Structural Effects: The secondary structure of the oligonucleotide itself, such as stable hairpin formations, can contribute to cytotoxicity.[13][14]
Troubleshooting Steps:
-
Perform a Global Gene Expression Analysis: Use microarray or RNA-sequencing to identify unintended changes in the transcriptome. This can help distinguish between on-target and off-target effects.[5]
-
Use Multiple Control Oligonucleotides:
-
Bioinformatics Analysis: Use tools like BLAST to screen your oligo sequence against the relevant genome to identify potential off-target binding sites.[5]
-
Optimize Oligo Design:
-
Length: Antisense oligos are typically 18-25 nucleotides long to balance specificity and minimize off-target binding.[5]
-
Chemical Modifications: Incorporating modifications like 2'-O-methoxyethyl (2'-MOE) or Locked Nucleic Acids (LNA) can increase binding affinity and specificity, potentially reducing off-target effects.[5][15]
-
-
Assess Protein Binding: Use techniques like gel shift assays to quantify non-specific protein binding.[5]
-
Evaluate Secondary Structure: Use software to predict if your oligo is likely to form stable secondary structures like hairpins.[14]
Question 5: I am observing signs of liver or kidney toxicity in my long-term animal studies. What are the potential mechanisms?
Answer: Hepatotoxicity and nephrotoxicity are among the most frequently observed adverse effects of ASO therapies, particularly with high-affinity modifications.[12][16][17] PS-oligos tend to accumulate in the liver and kidneys.[16][18] Toxicity in these organs can be a result of:
-
Accumulation: High concentrations of the oligo in renal tubular epithelial cells or hepatocytes can lead to cellular stress and damage.[16][18][19]
-
Hybridization-Dependent Off-Targets: RNase H-mediated degradation of unintended transcripts in the liver can lead to hepatotoxicity.[12][20]
-
Nonspecific Protein Interactions: Interactions with intracellular proteins can disrupt cellular pathways.[20]
Troubleshooting Steps:
-
Monitor Organ Function: Regularly monitor serum chemistry parameters such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver function, and blood urea nitrogen (BUN) and creatinine for kidney function.[19][21]
-
Histopathological Analysis: Conduct histopathological examinations of the liver and kidneys to identify any treatment-related changes, such as the accumulation of basophilic granules in epithelial cells.[18][19]
-
Dose-Response Assessment: Evaluate toxicity at multiple dose levels to establish a dose-response relationship.[19]
-
Optimize Chemistry and Sequence: As with other toxicities, refining the chemical modifications and sequence of the oligo can help mitigate these effects. High-affinity modifications may increase the risk of hybridization-dependent off-target toxicity.[20]
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Phosphorothioate Oligonucleotides
| Parameter | Organism | Oligonucleotide | Threshold/Effect Concentration | Observation | Citation(s) |
| Complement Activation | Monkey | ISIS 2302 | ≥ 50 µg/mL (plasma) | Activation of the alternative complement pathway. | [1][22] |
| aPTT Prolongation | Monkey | ISIS 2302 | >100 µg/mL (plasma) | Significant prolongation of activated partial thromboplastin time. | [23] |
| Renal Effects | Monkey | ISIS 2302 | 10 and 50 mg/kg | Reversible granules and vacuolation in proximal tubular epithelial cells. | [19] |
Key Experimental Protocols
Protocol 1: Assessment of Complement Activation via ELISA
This protocol allows for the in vitro assessment of a PS-oligo's potential to activate the alternative complement pathway.
Methodology:
-
Serum Preparation: Obtain fresh serum from the species of interest (e.g., human, monkey).
-
Oligonucleotide Incubation: Incubate increasing concentrations of the test PS-oligo with the serum for a specified time (e.g., 30-60 minutes) at 37°C. Include a positive control (e.g., Zymosan) and a negative control (saline).
-
Sample Collection: Stop the reaction by adding an EDTA solution to chelate divalent cations, which are necessary for complement activation.
-
ELISA for Complement Markers: Use commercially available ELISA kits to measure the concentration of complement split products (e.g., C3a, C5a, and Bb fragment) in the treated serum samples.
-
Data Analysis: Plot the concentration of complement markers against the oligonucleotide concentration to determine the dose-response relationship.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol measures the effect of a PS-oligo on the intrinsic and common pathways of the coagulation cascade.
Methodology:
-
Plasma Preparation: Collect whole blood into citrate-containing tubes. Centrifuge to separate the plasma.
-
In Vitro Assay:
-
Add increasing concentrations of the PS-oligo to aliquots of the plasma.
-
Incubate the plasma-oligo mixture with an aPTT reagent (containing a contact activator and phospholipids) for a specified time at 37°C.
-
Initiate the clotting reaction by adding calcium chloride.
-
Measure the time it takes for a clot to form using a coagulometer.
-
-
Data Analysis: Compare the clotting times of oligo-treated plasma to a vehicle control. A prolongation of clotting time indicates an anticoagulant effect.
Protocol 3: Cell Viability Assay (e.g., MTS or MTT)
This protocol provides a quantitative measure of PS-oligo-induced cytotoxicity in a cell culture model.
Methodology:
-
Cell Seeding: Plate the cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Oligonucleotide Transfection: Transfect the cells with the PS-oligo at various concentrations using a suitable transfection reagent (e.g., cationic lipid-based).[24] Include appropriate controls: untreated cells, cells treated with transfection reagent only, and a non-targeting control oligo.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Addition of Viability Reagent: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. The reagent is converted by viable cells into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability against oligo concentration to determine the cytotoxic dose-response curve.
Visualizations
Caption: General troubleshooting workflow for PS-oligo toxicity.
Caption: PS-Oligo mediated activation of the alternative complement pathway.
Caption: PS-Oligo inhibition of the intrinsic coagulation pathway.
References
- 1. Activation of the alternative pathway of complement by a phosphorothioate oligonucleotide: potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complement activation and hemodynamic changes following intravenous administration of phosphorothioate oligonucleotides in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complement activation is responsible for acute toxicities in rhesus monkeys treated with a phosphorothioate oligodeoxynucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of coagulation by a phosphorothioate oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Intracerebroventricular Administration of a 2′-O-Methyl Phosphorothioate Antisense Oligonucleotide Results in Activation of the Innate Immune System in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of coagulation by a phosphorothioate oligonucleotide. | Semantic Scholar [semanticscholar.org]
- 9. Off-target effects related to the phosphorothioate modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-Phase Separation of Toxic Phosphorothioate Antisense Oligonucleotide-Protein Nucleolar Aggregates Is Cytoprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 18. Toxicity and toxicokinetics of a phosphorothioate oligonucleotide against the c-myc oncogene in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the toxicity of ISIS 2302, a phosphorothioate oligonucleotide, in a four-week study in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-specific replacement of phosphorothioate with alkyl phosphonate linkages enhances the therapeutic profile of gapmer ASOs by modulating interactions with cellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of alternative complement pathway dysregulation by a phosphorothioate oligonucleotide in monkey and human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phosphorothioate oligonucleotides inhibit the intrinsic tenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fomivirsen Sodium for Cell Culture Applications
Welcome to the technical support center for Fomivirsen sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Fomivirsen in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (formerly known as ISIS 2922) is a 21-base phosphorothioate oligonucleotide, which is a type of antisense drug.[1] Its primary mechanism of action is to block the production of proteins essential for the replication of human cytomegalovirus (CMV).[2][3][4] It does this by binding to a specific messenger RNA (mRNA) sequence from the major immediate-early region 2 (IE2) of CMV.[2][5] This binding prevents the translation of the IE2 proteins.[2][6] Evidence also suggests that the Fomivirsen-mRNA duplex can be targeted for degradation by an enzyme called RNase H, which further reduces the viral protein production.[6][7]
Q2: What is the optimal concentration of this compound to use in cell culture?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically for your specific experimental setup. However, published data can provide a starting point. The 50% inhibitory concentration (IC50) of Fomivirsen for CMV replication has been reported to be in the range of 0.03 µM to 0.2 µM in various cell lines.[2][3] For example, in human retinal pigment epithelial (RPE) cells, the mean IC50 is approximately 0.03 µM, while in human fibroblast cells (MRC-5), it is around 0.2 µM.[2] A dose-response experiment is highly recommended to determine the most effective and least toxic concentration for your cells.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically supplied as a solid. To prepare a stock solution, it can be dissolved in sterile, nuclease-free water or a buffered saline solution. It is recommended to prepare a concentrated stock solution (e.g., 1-10 mM), aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C for long-term stability.
Q4: What are the best control experiments to include when using Fomivirsen?
A4: To ensure that the observed antiviral effects are specific to the antisense action of Fomivirsen and not due to non-specific or off-target effects, it is crucial to include proper controls. The recommended controls include:
-
Mismatch Control Oligonucleotide: An oligonucleotide with a similar length and chemical composition to Fomivirsen but with several mismatched bases that should not bind to the target CMV IE2 mRNA.
-
Scrambled Control Oligonucleotide: An oligonucleotide with the same base composition as Fomivirsen but in a random sequence.
-
Untreated Control: Cells that are not exposed to any oligonucleotide.
-
Vehicle Control: Cells treated with the same delivery vehicle (e.g., transfection reagent) used for Fomivirsen, but without the oligonucleotide.
Troubleshooting Guide
Issue: Low Antiviral Efficacy
-
Q: I am not observing the expected inhibition of CMV replication. What could be the reason?
-
A: Several factors could contribute to low efficacy. Suboptimal Concentration: The concentration of Fomivirsen may be too low for your specific cell type. It is crucial to perform a dose-response study to identify the optimal concentration.[8] Inefficient Cellular Uptake: Phosphorothioate oligonucleotides can be taken up by cells via a process called "gymnosis" or free uptake, but this can be inefficient in some cell lines.[8] Consider using a cationic lipid-based transfection reagent to enhance delivery.[8] Incorrect Timing of Treatment: The timing of Fomivirsen addition relative to viral infection is critical. For optimal inhibition, cells are often pre-treated with the oligonucleotide before infection. Degradation of the Oligonucleotide: Ensure that you are using nuclease-free reagents and proper aseptic techniques to prevent degradation of the Fomivirsen.
-
Issue: High Cell Toxicity
-
Q: I am observing significant cell death or changes in cell morphology after treating with Fomivirsen. What should I do?
-
A: High concentrations of phosphorothioate oligonucleotides can be toxic to some cell types.[8] Reduce Concentration: The most straightforward solution is to lower the concentration of Fomivirsen. Your dose-response experiment should help identify a concentration that is effective against the virus but not overly toxic to the cells. Assess Cytotoxicity: Perform a cell viability assay, such as an MTT or XTT assay, to quantify the cytotoxic effects of a range of Fomivirsen concentrations. Purity of the Oligonucleotide: Impurities from the synthesis of phosphorothioate oligonucleotides can contribute to toxicity. Ensure you are using a high-purity preparation of this compound.
-
Issue: Inconsistent or Irreproducible Results
-
Q: My results with Fomivirsen vary between experiments. How can I improve reproducibility?
-
A: Inconsistent results can arise from several sources. Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. Confluency of Cells: The confluency of the cell monolayer at the time of treatment and infection can impact the results. Standardize the seeding density to ensure consistent confluency. Reagent Variability: Aliquot and store your Fomivirsen stock solution to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. Diastereomers: Phosphorothioate oligonucleotides are synthesized as a mixture of diastereomers, which can sometimes lead to variability in performance.[9] While this is an inherent property of the compound, using a consistent source and lot can help minimize this variability.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (50% Inhibitory Concentration) | Human Retinal Pigment Epithelial (RPE) Cells | ~0.03 µM | [2] |
| Human Fibroblast Cells (MRC-5) | ~0.2 µM | [2] | |
| Various in vitro cell lines | 0.03 - 0.2 µM | [2][3] | |
| EC50 (50% Effective Concentration) for virus antigen production | Human Fibroblast Cells | ~0.34 ± 0.25 µM | [2] |
| In vivo toxicity (no observed effect) | Rabbits and Pigs (intravitreal) | < 1 µM | [10] |
Experimental Protocols
Protocol 1: Determining the Optimal Fomivirsen Concentration using a Dose-Response Curve and Cytotoxicity Assay
This protocol outlines a method to determine the effective concentration of Fomivirsen for inhibiting CMV replication while also assessing its cytotoxicity.
Materials:
-
This compound
-
CMV-permissive cell line (e.g., human foreskin fibroblasts - HFFs)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Human Cytomegalovirus (CMV) stock of known titer
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
Part A: Dose-Response for Antiviral Activity (e.g., Plaque Reduction Assay)
-
Cell Seeding: Seed the CMV-permissive cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Fomivirsen Dilutions: Prepare a series of Fomivirsen dilutions in cell culture medium. A suggested starting range is from 0.01 µM to 10 µM (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µM). Include a "no drug" control.
-
Pre-treatment: When cells are 80-90% confluent, remove the growth medium and add the Fomivirsen dilutions to the respective wells. Incubate for 4-24 hours.
-
Infection: After pre-treatment, remove the Fomivirsen-containing medium and infect the cells with CMV at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 50-100 plaque-forming units per well).[11] Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding Fomivirsen dilutions.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are visible.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each Fomivirsen concentration compared to the "no drug" control. Plot the percentage of inhibition against the Fomivirsen concentration to determine the IC50 value.
Part B: Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed the same cell line into a 96-well plate at an appropriate density for a 24-72 hour incubation period.
-
Fomivirsen Treatment: Prepare the same serial dilutions of Fomivirsen as in the dose-response experiment. Add the dilutions to the cells and incubate for the same duration as the antiviral assay. Include wells with medium only (background control) and cells with no Fomivirsen (100% viability control).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Fomivirsen concentration relative to the untreated control cells. Plot the percentage of viability against the Fomivirsen concentration to determine the 50% cytotoxic concentration (CC50).
Protocol 2: Assessing RNase H Activity
This protocol provides a general method to determine if Fomivirsen mediates the degradation of its target mRNA via RNase H.
Materials:
-
This compound
-
A short, fluorescently labeled RNA oligonucleotide representing the target sequence in CMV IE2 mRNA
-
Recombinant human RNase H1 enzyme
-
Reaction buffer for RNase H
-
Nuclease-free water
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Annealing: Anneal the fluorescently labeled target RNA oligonucleotide with an equimolar amount of Fomivirsen by heating the mixture to 90-95°C for a few minutes and then allowing it to cool slowly to room temperature.
-
RNase H Reaction: Set up the RNase H cleavage reaction by incubating the annealed RNA/Fomivirsen duplex with recombinant human RNase H1 in the appropriate reaction buffer. Include a control reaction without RNase H.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding a chelating agent like EDTA.
-
Analysis: Analyze the reaction products by denaturing PAGE.
-
Visualization: Visualize the RNA fragments on the gel using a fluorescence imager. The presence of smaller RNA fragments in the reaction containing RNase H, which are absent in the control reaction, indicates that Fomivirsen can mediate RNase H cleavage of its target RNA.[12][13][14][15]
Mandatory Visualizations
Caption: Fomivirsen's antisense mechanism of action against CMV.
Caption: Workflow for determining the optimal Fomivirsen concentration.
References
- 1. Fomivirsen - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ec.europa.eu [ec.europa.eu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aph-hsps.hu [aph-hsps.hu]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Fomivirsen sodium mismatch control oligonucleotide design
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with Fomivirsen sodium and designing appropriate mismatch control oligonucleotides.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its specific sequence?
This compound (formerly marketed as Vitravene) is a 21-base phosphorothioate oligonucleotide.[1][2][3] It functions as an antisense antiviral agent developed for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients, particularly those with AIDS.[1][3] The modification of the phosphate backbone with sulfur (phosphorothioate linkage) increases its resistance to degradation by cellular nucleases.[3][4]
The specific nucleotide sequence of Fomivirsen is: 5'-GCG TTT GCT CTT CTT CTT GCG-3' [1][2][3][5]
Q2: What is the primary mechanism of action for Fomivirsen?
Fomivirsen operates through an antisense mechanism to inhibit the replication of human cytomegalovirus (HCMV).[6][7] It is designed to be complementary to the messenger RNA (mRNA) sequence transcribed from the Major Immediate-Early Region 2 (IE2) of the CMV genome.[6][7][8] The IE2 proteins are crucial for regulating viral gene expression and are essential for the virus to replicate.[2][6][7]
The binding of Fomivirsen to the target IE2 mRNA creates an RNA-DNA heteroduplex. This duplex is recognized by the endogenous cellular enzyme RNase H, which then cleaves and degrades the mRNA strand.[1][2][4][5] This process prevents the translation of the IE2 proteins, thereby halting viral replication.[6][7][9] At higher concentrations, some sequence-independent effects, such as inhibiting the adsorption of the virus into the host cell, may also contribute to its antiviral activity.[2]
Q3: What are the key efficacy parameters for Fomivirsen?
The efficacy of Fomivirsen has been quantified in both preclinical and clinical settings. In vitro studies have established its inhibitory concentrations, while clinical trials have measured its effectiveness in delaying the progression of CMV retinitis.
Table 1: Preclinical Efficacy of Fomivirsen
| Parameter | Cell Line | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ | Human Retinal Pigment Epithelial (RPE) cells | 0.03 µM | [1][5] |
| IC₅₀ | Human Fibroblast cells (MRC-5) | 0.2 µM | [1][5] |
| EC₅₀ | Human Fibroblast cell lines (general) | ~0.34 ± 0.25 µM |[6] |
Table 2: Clinical Efficacy of Fomivirsen in AIDS Patients with CMV Retinitis
| Patient Population | Treatment Group | Median Time to Disease Progression | Reference(s) |
|---|---|---|---|
| Newly Diagnosed (Peripheral CMV) | Immediate Treatment (165 µg) | 71 days | [10][11] |
| Newly Diagnosed (Peripheral CMV) | Deferred Treatment | 13 days | [10] |
| Relapsed/Resistant CMV | High Dose Treatment (330 µg) | 90-91 days |[11][12] |
Section 2: Mismatch Control Oligonucleotide Design
Q4: Why are control oligonucleotides essential for my experiments?
Control oligonucleotides are critical for demonstrating that the observed biological effect of an antisense oligonucleotide (ASO), like Fomivirsen, is due to its specific binding to the target RNA sequence and not from non-specific or off-target effects.[13][14] Phosphorothioate oligonucleotides can sometimes cause sequence-independent effects, such as non-specific protein binding or immune stimulation.[2] Using proper controls helps to validate that the reduction in viral replication is a direct result of the intended antisense mechanism.[13]
Q5: What types of control oligonucleotides should I design for Fomivirsen?
To build a robust case for sequence-specific effects, a combination of control oligonucleotides should be used. At a minimum, a mismatch control and a scrambled control are recommended for cell culture experiments.[13]
-
Mismatch Control: An oligonucleotide with the same length and chemical modifications as Fomivirsen but containing several nucleotide mismatches. The goal is to disrupt hybridization to the target mRNA sequence significantly.[13]
-
Scrambled Control: An oligonucleotide with the same length, base composition, and chemical modifications as Fomivirsen, but with the nucleotides arranged in a randomized order. This control helps rule out effects related to the specific chemical composition.[13]
-
Sense Control: An oligonucleotide with the same sequence as the target IE2 mRNA region (i.e., not antisense). This control can help identify any non-antisense effects related to the target sequence itself.
Q6: How many mismatches should I introduce in my control sequence, and where?
For a robust mismatch control, it is recommended to introduce at least three to four mismatches relative to the active sequence.[13]
-
Number: 3-4 mismatches are generally sufficient to significantly reduce the binding affinity of the ASO for its target RNA.[13]
-
Position: The location of the mismatches is important. Distribute them along the length of the oligonucleotide rather than clustering them together. Avoid creating new unintended complementary sites to other RNAs. The impact of a mismatch can depend on its position relative to the RNase H cleavage site.[15][16]
-
Type: Be mindful of mismatch favorability. For example, a G-T "wobble" base pair is more stable than a C-C mismatch and may not be as disruptive to binding.[15]
Example Design:
-
Fomivirsen: 5'-GCG TTT GCT CTT CTT CTT GCG-3'
-
Example 4-Mismatch Control: 5'-GAG TTT GAT CTT CAT CTT GAG-3'
Section 3: Troubleshooting Guide
Q7: My Fomivirsen experiment shows little to no effect on CMV replication. What are the potential causes?
| Potential Cause | Troubleshooting Steps |
| Oligonucleotide Integrity | Verify the integrity and purity of the synthesized Fomivirsen via methods like mass spectrometry or PAGE. Ensure proper storage conditions (-20°C or -80°C) to prevent degradation.[1] |
| Inefficient Delivery | The ASO must penetrate the host cells to reach its target mRNA.[14] Optimize the delivery method (e.g., transfection reagent concentration, incubation time) for your specific cell type. Confirm uptake using a fluorescently labeled oligonucleotide. |
| Target Site Accessibility | The target region on the IE2 mRNA may be inaccessible due to secondary structures or binding by regulatory proteins.[16] While Fomivirsen is a validated sequence, experimental conditions can vary. This is a key consideration when designing new ASOs. |
| Cell Line Resistance | The specific CMV strain or host cell line may have characteristics that reduce Fomivirsen's efficacy. Confirm that the target IE2 sequence is present and conserved in the virus strain being used. |
| Incorrect Dosage | Ensure the concentration of Fomivirsen used is within the effective range (e.g., 0.03 - 0.4 µM based on published IC₅₀/EC₅₀ values).[1][5][6] Perform a dose-response curve to determine the optimal concentration for your system. |
Q8: I'm observing high cytotoxicity or off-target effects with Fomivirsen.
| Potential Cause | Troubleshooting Steps |
| High ASO Concentration | High concentrations of phosphorothioate ASOs can lead to non-specific toxicity.[2] Lower the concentration and perform a dose-response experiment to find a balance between efficacy and toxicity. |
| Delivery Reagent Toxicity | The transfection reagent or delivery vehicle itself may be causing cytotoxicity. Run a control with the delivery reagent alone (no ASO) to assess its baseline toxicity. |
| Sequence-Specific Off-Targeting | Fomivirsen may have partial complementarity to other host cell mRNAs, leading to their unintended degradation. This is a known challenge in ASO design.[15] Compare results with your mismatch and scrambled controls. If these controls are not toxic, the effect is likely sequence-dependent. |
| Immunostimulation | The Fomivirsen sequence contains CpG motifs (5'-GCG...GCG-3'), which can be recognized by Toll-like receptor 9 (TLR9) and trigger an immune response.[2] This is a known class effect of some phosphorothioate oligonucleotides. Assess inflammatory markers if this is suspected. |
Q9: Both Fomivirsen and my mismatch control are inhibiting viral replication. What does this mean?
This result suggests that the observed antiviral effect may be partially or wholly independent of the specific nucleotide sequence.
-
Sequence-Independent Antisense Effects: At higher concentrations, phosphorothioate oligonucleotides can inhibit viral adsorption into host cells in a sequence-independent manner.[2][9] This is a known non-antisense effect. Try reducing the concentration of both oligonucleotides to see if the effect of the mismatch control diminishes while Fomivirsen's effect is retained.
-
Non-Specific Interactions: The polyanionic backbone of phosphorothioate ASOs can interact non-specifically with various proteins, including viral polymerases or other factors involved in replication.[2]
-
Flawed Control Design: Re-evaluate your mismatch control. If it has insufficient mismatches or if the mismatches form stable wobble pairs, it might still retain some affinity for the target mRNA. Ensure your control is robustly designed.[15]
Section 4: Experimental Protocols
Protocol 1: In Vitro Assessment of Fomivirsen Efficacy
This protocol provides a general framework for testing the antiviral activity of Fomivirsen against CMV in a cell culture model (e.g., human fibroblast cells like MRC-5).
-
Cell Plating: Seed human fibroblast cells in appropriate culture plates (e.g., 24-well plates) and grow to ~80-90% confluency.
-
Oligonucleotide Preparation: Reconstitute lyophilized Fomivirsen and control oligonucleotides in nuclease-free water or buffer to create a concentrated stock solution (e.g., 100 µM). Store at -20°C.
-
Transfection Complex Formation:
-
For each well, dilute the required amount of Fomivirsen or control ASO to the desired final concentration (e.g., 0.1 µM, 0.2 µM, 0.4 µM) in serum-free media.
-
In a separate tube, dilute a suitable transfection reagent (e.g., a lipid-based reagent) in serum-free media according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Cell Treatment: Aspirate the media from the cells and wash once with PBS. Add the ASO-transfection reagent complexes to the respective wells. Include "transfection reagent only" and "untreated" wells as controls. Incubate for 4-6 hours.
-
CMV Infection: After incubation, remove the transfection mix and infect the cells with CMV at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for the desired period (e.g., 48-72 hours) to allow for viral replication.
-
Endpoint Analysis: Quantify the extent of CMV replication using one of the following methods:
-
Plaque Assay: To determine infectious virus yield.
-
qPCR: To measure viral DNA or IE2 mRNA levels.
-
Western Blot/ELISA: To quantify viral protein expression (e.g., IE2 protein).
-
-
Data Analysis: Normalize the results to the untreated control and compare the activity of Fomivirsen to the mismatch and scrambled controls.
Protocol 2: Design and Validation of Mismatch Controls
This protocol outlines the steps for creating and validating a mismatch control for Fomivirsen.
-
Sequence Design:
-
Start with the Fomivirsen sequence: 5'-GCG TTT GCT CTT CTT CTT GCG-3'.
-
Identify 4 positions for base changes. Distribute them to avoid clustering.
-
Substitute the original bases with different ones. Avoid creating G-T pairs where possible.
-
Example: Change C→A at position 2, C→A at position 8, C→A at position 14, and C→A at position 20.
-
Resulting Mismatch Sequence: 5'-GAG TTT GAT CTT CAT CTT GAG-3'.
-
-
In Silico Analysis (Optional but Recommended):
-
Use an oligo analysis tool to predict the melting temperature (Tm) of the Fomivirsen-mRNA duplex and the Mismatch-mRNA duplex. The mismatch control should have a significantly lower predicted Tm.
-
Perform a BLAST search with the mismatch sequence to ensure it does not have significant complementarity to other known genes.
-
-
Synthesis and Purification: Synthesize the designed mismatch oligonucleotide with the same phosphorothioate backbone chemistry and purity level as your Fomivirsen sample.
-
Validation Experiment:
-
Perform an antiviral efficacy assay (as described in Protocol 1) using Fomivirsen and the newly designed mismatch control in parallel across a range of concentrations.
-
Expected Outcome: Fomivirsen should show a dose-dependent inhibition of CMV replication. The mismatch control should show significantly less or no inhibitory activity at the same concentrations.
-
-
Interpretation: If the mismatch control is inactive while Fomivirsen is active, it provides strong evidence that the antiviral effect is sequence-specific. If both are active, it points to a sequence-independent mechanism (see Troubleshooting Q9).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aph-hsps.hu [aph-hsps.hu]
- 3. Fomivirsen - Wikipedia [en.wikipedia.org]
- 4. How to find the sequence of Fomivirsen? [synapse.patsnap.com]
- 5. glpbio.com [glpbio.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. medscape.com [medscape.com]
- 13. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. youtube.com [youtube.com]
- 16. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Fomivirsen Sodium In Vitro Delivery: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro delivery efficiency of Fomivirsen sodium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound (also known as ISIS 2922) is a 21-base phosphorothioate oligonucleotide, which is a type of antisense drug.[1][2] Its mechanism of action is to block the production of proteins essential for the replication of human cytomegalovirus (HCMV).[3] It specifically binds to the messenger RNA (mRNA) from the major immediate-early region 2 (IE2) of the virus.[3][4] This binding prevents the translation of IE2 proteins and can lead to the degradation of the target mRNA, thereby inhibiting viral replication.[1][5]
Q2: What is the sequence and chemical nature of Fomivirsen? A2: Fomivirsen is a 21-mer phosphorothioate oligonucleotide.[5] The phosphorothioate linkages in its backbone make it resistant to degradation by nucleases.[2] Its sequence is 5'-GCG TTT GCT CTT CTT CTT GCG-3'.[1][2]
Q3: What are the reported in vitro IC50 values for Fomivirsen? A3: The inhibitory concentration (IC50) for Fomivirsen varies by cell type. In human retinal pigment epithelial (RPE) cells, the mean IC50 is approximately 0.03 µM, and in human fibroblast cells (MRC-5), it is around 0.2 µM.[1][6] In other human fibroblast cell lines, the median EC50 for inhibiting virus antigen production was found to be approximately 0.34 ± 0.25 µM.[4][7]
Q4: How should this compound be stored? A4: For long-term storage, a stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen.[1]
This compound: Key Data
Table 1: this compound Specifications
| Property | Description | Source(s) |
| Drug Name | This compound | [1] |
| Brand Name | Vitravene | [2] |
| Synonym | ISIS 2922 | [1] |
| Type | Antisense Phosphorothioate Oligonucleotide | [4][5] |
| Sequence | 5'-GCG TTT GCT CTT CTT CTT GCG-3' | [1][2] |
| Length | 21 bases | [5] |
| Molecular Formula | C204H263N63O114P20S20•20Na | [6] |
| Molecular Weight | 6682.40 g/mol | [6] |
| Mechanism | Binds to CMV IE2 mRNA, inhibiting protein synthesis | [3] |
Table 2: Reported In Vitro Efficacy of Fomivirsen
| Cell Line | Assay | Efficacy Metric | Value | Source(s) |
| Human Retinal Pigment Epithelial (RPE) | CMV Replication Inhibition | Mean IC50 | 0.03 µM | [1][6] |
| Human Fibroblast (MRC-5) | CMV Replication Inhibition | Mean IC50 | 0.2 µM | [1][6] |
| Human Fibroblast Lines | Virus Antigen Production | Median EC50 | 0.34 ± 0.25 µM | [4][7] |
Visualizing the Mechanism and Workflow
Caption: Mechanism of action for this compound.
Caption: Standard experimental workflow for in vitro Fomivirsen delivery.
Troubleshooting Guide
Problem: Low Antiviral Efficacy or Poor Delivery Efficiency
This is the most common issue, often characterized by minimal reduction in viral titer or target mRNA levels. Use the following decision tree and table to diagnose the cause.
Caption: Troubleshooting logic for low Fomivirsen efficacy.
Table 3: Troubleshooting Quick Reference
| Issue | Potential Cause | Recommended Solution |
| Low Efficacy | Sub-optimal Cell Health/Density | Ensure cells are healthy, actively dividing, and plated to be 70-90% confluent at the time of transfection.[8] |
| Incorrect Reagent:ASO Ratio | Perform a titration to find the optimal ratio of cationic lipid to Fomivirsen. Start with ratios of 1:1, 3:1, and 5:1 (µL of lipid:µg of ASO).[8] | |
| Poor Fomivirsen Quality | Confirm the concentration and purity (OD 260/280 ratio of 1.7-1.9) of your Fomivirsen stock.[8] Avoid multiple freeze-thaw cycles.[1] | |
| Presence of Serum During Complexation | Always form the lipid-Fomivirsen complexes in serum-free medium, as serum proteins can inhibit their formation. | |
| High Cytotoxicity | Excessive Lipid Reagent | Reduce the amount of the cationic lipid reagent used. High concentrations can be toxic to many cell lines. |
| Extended Exposure Time | Limit the cells' exposure to the transfection complexes to 4-6 hours before replacing the medium. | |
| High Cell Density | Overly confluent cells can be more sensitive to transfection-induced toxicity. Adhere to the 70-90% confluency guideline. | |
| Inconsistent Results | Variable Cell Passage Number | Use cells from a consistent, low passage number range for all experiments, as transfection efficiency can change as cells age. |
| Inconsistent Plating | Ensure uniform cell seeding across all wells and plates to maintain consistent cell density. | |
| Pipetting Errors | Use properly calibrated pipettes and careful technique, especially when handling small volumes of concentrated reagents. |
Experimental Protocols
Protocol 1: Cationic Lipid-Mediated Delivery of Fomivirsen
This protocol provides a general framework for transfecting adherent cells (e.g., MRC-5) with this compound using a generic cationic lipid reagent. Note: Always optimize for your specific cell line and reagent.
Materials:
-
This compound stock solution (e.g., 20 µM in nuclease-free water)
-
Cationic lipid transfection reagent (e.g., DOTAP-based reagents)[9][10]
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum
-
Target cells (e.g., MRC-5 human fibroblasts)
-
Multi-well culture plates (e.g., 24-well plate)
-
Nuclease-free tubes
Table 4: Suggested Starting Optimization Parameters (24-Well Plate)
| Parameter | Starting Range | Notes |
| Cells per Well | 0.5 - 2.0 x 10^5 | Aim for 70-90% confluency at transfection |
| Fomivirsen per Well | 25 - 100 nM (final conc.) | Corresponds to ~0.4 - 1.6 µg for a 21-mer |
| Cationic Lipid per Well | 0.5 - 2.0 µL | Highly reagent-dependent; consult manufacturer |
| Complexation Volume | 50 - 100 µL | |
| Incubation Time (Complexes) | 10 - 20 minutes | [11] |
| Incubation Time (Cells) | 4 - 6 hours | [11] |
Procedure:
Day 1: Cell Seeding
-
Trypsinize and count your cells.
-
Seed the cells in a 24-well plate at a density that will result in 70-90% confluency the next day.
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Transfection
-
For each well to be transfected, prepare two nuclease-free tubes (Tube A and Tube B).
-
Tube A (Fomivirsen Dilution): Dilute the desired amount of Fomivirsen stock into 50 µL of serum-free medium. Mix gently by flicking the tube.
-
Tube B (Lipid Dilution): Dilute the desired amount of cationic lipid reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Form Complexes: Add the diluted Fomivirsen from Tube A to the diluted lipid in Tube B. Do not vortex. Mix gently by pipetting up and down.
-
Incubate the Fomivirsen-lipid mixture for 15-20 minutes at room temperature to allow complexes to form.
-
While complexes are forming, aspirate the growth medium from the cells and wash once with PBS (optional). Add 400 µL of fresh, pre-warmed complete growth medium to each well.
-
Add the 100 µL of Fomivirsen-lipid complexes drop-wise to each well.
-
Gently rock the plate back and forth to distribute the complexes evenly.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
After the incubation, aspirate the medium containing the transfection complexes and replace it with fresh, pre-warmed complete growth medium.
Day 3-5: Analysis
-
Incubate the cells for 24-72 hours post-transfection to allow for antisense activity.
-
Harvest the cells or supernatant for downstream analysis (e.g., RT-qPCR to measure IE2 mRNA knockdown, plaque reduction assay to measure viral inhibition, or protein analysis via Western blot).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fomivirsen - Wikipedia [en.wikipedia.org]
- 3. Vitravene (Fomivirsen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aph-hsps.hu [aph-hsps.hu]
- 6. glpbio.com [glpbio.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scispace.com [scispace.com]
- 11. How to Improve Lentiviral Production Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Fomivirsen Sodium in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and use of Fomivirsen sodium in cell culture experiments. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a 21-base phosphorothioate oligodeoxynucleotide.[1] It functions as an antisense antiviral agent by specifically inhibiting the replication of human cytomegalovirus (HCMV).[2][3] Its nucleotide sequence is complementary to the messenger RNA (mRNA) transcripts of the major immediate-early region 2 (IE2) of HCMV.[4] By binding to this target mRNA, Fomivirsen blocks the translation of proteins essential for viral replication.[4] The phosphorothioate modification in its backbone makes it resistant to degradation by nucleases.[5]
Q2: How stable is this compound in cell culture media?
It is important to note that the stability can be influenced by factors such as the specific cell culture medium, the concentration and source of serum (which contains nucleases), incubation temperature, and the presence of cells. For precise assessment in your specific experimental setup, it is recommended to perform a stability study.
Q3: How can I prepare and store this compound for cell culture experiments?
This compound is typically supplied as a lyophilized powder. For cell culture applications, it should be reconstituted in nuclease-free water or a suitable buffer such as PBS to create a stock solution. To minimize the risk of contamination and degradation, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the desired cell culture medium.
Troubleshooting Guide
Issue: Low Antiviral Efficacy or Inconsistent Results
Q1: My Fomivirsen treatment is not showing the expected inhibition of CMV replication. What could be the problem?
A1: Several factors could contribute to reduced efficacy. Consider the following troubleshooting steps:
-
Suboptimal Concentration: The effective concentration of Fomivirsen can vary between different cell lines. The mean 50% inhibitory concentration (IC50) has been reported to be between 0.03 and 0.2 µM in various in vitro cell lines.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Degradation of Fomivirsen: Although relatively stable, Fomivirsen can still be degraded over long incubation periods. Assess the stability in your specific cell culture medium and conditions (see Experimental Protocols section).
-
Inefficient Cellular Uptake: Antisense oligonucleotides like Fomivirsen may not be readily taken up by all cell types. The use of a transfection reagent can enhance cellular delivery. However, it is important to optimize the transfection protocol to minimize cytotoxicity.
-
Viral Resistance: Although not common, the development of resistant viral strains is a possibility.[6]
Issue: Cellular Toxicity or Off-Target Effects
Q2: I am observing cytotoxicity or changes in gene expression unrelated to the intended target after Fomivirsen treatment. How can I address this?
A2: Off-target effects and cytotoxicity are known challenges when working with phosphorothioate oligonucleotides. Here are some strategies to mitigate these issues:
-
Optimize Concentration: Use the lowest effective concentration of Fomivirsen to minimize toxicity.
-
Control Experiments: Always include appropriate negative controls in your experiments. This can include an untreated control, a vehicle-treated control (if using a delivery agent), and a scrambled oligonucleotide control with the same length and backbone chemistry as Fomivirsen but a sequence that does not target any known mRNA.
-
Purity of the Oligonucleotide: Ensure that the Fomivirsen preparation is of high purity, as impurities from synthesis can contribute to toxicity.
-
Delivery Method: If using a transfection reagent, optimize the lipid-to-oligonucleotide ratio to ensure efficient delivery with minimal toxicity.
Quantitative Data Summary
The stability of phosphorothioate oligonucleotides, similar in structure to Fomivirsen, has been assessed in various biological media. The following table summarizes the half-life of a pentadecamers phosphorothioate oligodeoxynucleotide at 37°C in different environments.
| Biological Medium | Half-life (hours) |
| RPMI 1640 with 10% Fetal Bovine Serum | 14 ± 2 |
| Undiluted Fetal Bovine Serum | 8 ± 1 |
| Adult Human Serum | 9 ± 1 |
Data is for a pentadecamers phosphorothioate oligodeoxynucleotide and should be considered as an estimate for Fomivirsen.
Experimental Protocols
Protocol 1: Assessing Fomivirsen Stability in Cell Culture Medium by HPLC
This protocol outlines a method to quantify the amount of intact Fomivirsen over time in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI 1640) with and without serum
-
Nuclease-free water
-
HPLC system with UV detector
-
Ion-exchange or reverse-phase HPLC column suitable for oligonucleotide analysis
-
Mobile phases (e.g., TEAA buffer system)
Procedure:
-
Sample Preparation:
-
Prepare a solution of Fomivirsen in the cell culture medium at the desired concentration.
-
Incubate the solution at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the solution.
-
Immediately store the aliquots at -80°C to halt degradation until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitates.
-
Inject the samples onto the equilibrated HPLC column.
-
Run a gradient elution to separate the full-length Fomivirsen from its degradation products.
-
Detect the oligonucleotides using a UV detector at 260 nm.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the full-length Fomivirsen at each time point.
-
Calculate the percentage of intact Fomivirsen remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact Fomivirsen versus time to determine the degradation kinetics and half-life.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fomivirsen - a phosphorothioate oligonucleotide for the treatment of CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aph-hsps.hu [aph-hsps.hu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Human Cytomegalovirus Mutant with Sequence-Dependent Resistance to the Phosphorothioate Oligonucleotide Fomivirsen (ISIS 2922) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fomivirsen Sequence-Independent Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the sequence-independent off-target effects of Fomivirsen.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of sequence-independent off-target effects of Fomivirsen?
A1: The primary mechanisms are twofold:
-
Immune Stimulation: Fomivirsen is a phosphorothioate (PS) oligodeoxynucleotide containing unmethylated CpG motifs.[1][2] The PS backbone and CpG dinucleotides can be recognized by Toll-like receptor 9 (TLR9), a pattern recognition receptor of the innate immune system.[1] This recognition can trigger a pro-inflammatory response, leading to the release of cytokines and other immune mediators.[3][4]
-
Non-specific Protein Binding: The polyanionic nature of the phosphorothioate backbone can lead to interactions with various cellular proteins, including nuclear proteins like Ku70/Ku80 and plasma proteins such as albumin.[1][5] These non-specific binding events can disrupt the normal function of these proteins, potentially leading to cytotoxicity or other off-target effects.[6]
Q2: How can I differentiate between sequence-dependent (on-target) and sequence-independent (off-target) effects in my experiments?
A2: The most effective way to dissect these effects is by using proper control oligonucleotides.[7] The recommended controls are:
-
Mismatch Control: An oligonucleotide with the same length, backbone chemistry, and base composition as Fomivirsen but with several mismatched bases. This control helps to assess off-target effects that are not dependent on perfect hybridization to the target mRNA.
-
Scrambled Control: An oligonucleotide with the same length, backbone chemistry, and base composition as Fomivirsen, but with the nucleotides in a random order. This control is also used to evaluate sequence-independent effects.
If an observed effect is present with Fomivirsen but absent or significantly reduced with the mismatch and scrambled controls, it is likely a sequence-dependent (on-target) effect. Conversely, if the effect is observed with Fomivirsen and the control oligonucleotides, it is likely a sequence-independent (off-target) effect.
Q3: What are the common observable sequence-independent off-target effects of Fomivirsen in cell culture?
A3: Common observable effects include:
-
Reduced cell viability and proliferation: This can be a result of general cytotoxicity from non-specific protein binding or an overactive immune response.[8]
-
Induction of pro-inflammatory cytokines: Activation of TLR9 can lead to the secretion of cytokines such as TNF-α and IL-6.[4]
-
Changes in global gene expression: Both immune stimulation and non-specific protein binding can lead to widespread changes in gene expression that are unrelated to the intended antisense mechanism.
-
Inhibition of viral adsorption at high concentrations: At micromolar concentrations, the polyanionic backbone of phosphorothioate oligonucleotides can interfere with the attachment of viruses to host cells in a sequence-independent manner.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Viability
Possible Cause: Sequence-independent cytotoxicity due to the phosphorothioate backbone of Fomivirsen.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which toxicity is observed.
-
Control Oligonucleotides: Treat cells with equivalent concentrations of Fomivirsen, a mismatch control, and a scrambled control. If all three oligonucleotides induce similar levels of toxicity, the effect is likely sequence-independent.
-
Cell Viability Assay: Quantify cell viability using a standard method like the MTT assay.
Issue 2: Unexplained Inflammatory Response in Cell Culture or Animal Models
Possible Cause: Immune stimulation via TLR9 activation by CpG motifs and the phosphorothioate backbone of Fomivirsen.
Troubleshooting Steps:
-
Cytokine Profiling: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant or animal serum using ELISA or a multiplex cytokine assay.[3][4]
-
Control for CpG Motifs: If possible, use a Fomivirsen analogue where the CpG motifs are methylated or the 'G' is replaced to abrogate TLR9 activation. A non-CpG containing phosphorothioate oligonucleotide of similar length can also serve as a control.
-
TLR9 Knockout/Knockdown Models: If available, use cell lines or animal models deficient in TLR9 to confirm the involvement of this receptor in the observed inflammatory response.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments designed to investigate the sequence-independent off-target effects of Fomivirsen. Researchers should aim to generate similar data sets in their specific experimental systems.
Table 1: In Vitro Cytotoxicity of Fomivirsen and Control Oligonucleotides
| Oligonucleotide | Concentration (µM) | Cell Viability (%) |
| Fomivirsen | 0.1 | 98 ± 2.1 |
| 1 | 92 ± 3.5 | |
| 10 | 75 ± 5.8 | |
| Mismatch Control | 0.1 | 99 ± 1.9 |
| 1 | 94 ± 2.8 | |
| 10 | 78 ± 6.2 | |
| Scrambled Control | 0.1 | 97 ± 2.5 |
| 1 | 93 ± 3.1 | |
| 10 | 76 ± 5.5 | |
| Untreated Control | - | 100 |
Note: The above data is illustrative. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Pro-inflammatory Cytokine Induction
| Oligonucleotide (1 µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Fomivirsen | 550 ± 45 | 800 ± 62 |
| Mismatch Control (with CpG) | 520 ± 50 | 750 ± 58 |
| Non-CpG Control (PS backbone) | 50 ± 8 | 75 ± 12 |
| Untreated Control | <10 | <10 |
Note: This table illustrates the expected trend where oligonucleotides with CpG motifs and a phosphorothioate backbone induce higher levels of pro-inflammatory cytokines. Actual values are system-dependent.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing the cytotoxicity of Fomivirsen.
Materials:
-
Fomivirsen and control oligonucleotides
-
Target cells
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10]
-
Treat cells with various concentrations of Fomivirsen and control oligonucleotides. Include untreated wells as a control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Read the absorbance at 570 nm using a plate reader.[9]
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessment of TLR9 Activation
This protocol outlines a method to determine if Fomivirsen activates the TLR9 signaling pathway.
Materials:
-
HEK293 cells stably expressing human TLR9 (HEK-TLR9) and a reporter gene (e.g., SEAP - secreted embryonic alkaline phosphatase) under the control of an NF-κB promoter.
-
Fomivirsen and control oligonucleotides (including a known TLR9 agonist like CpG ODN 2006 as a positive control).
-
Cell culture medium and supplements.
-
SEAP detection reagent.
-
Plate reader for measuring SEAP activity.
Procedure:
-
Plate HEK-TLR9 cells in a 96-well plate.
-
Stimulate the cells with different concentrations of Fomivirsen, a non-CpG control oligonucleotide, and a positive control CpG ODN.
-
Incubate for 16-24 hours.
-
Collect the cell culture supernatant.
-
Measure SEAP activity in the supernatant according to the manufacturer's instructions.
-
An increase in SEAP activity indicates the activation of the NF-κB pathway downstream of TLR9.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for Non-specific Protein Binding
This protocol can be used to visualize non-specific binding of Fomivirsen to cellular proteins.
Materials:
-
Fomivirsen (labeled with a detectable tag, e.g., biotin or a fluorescent dye).
-
Unlabeled Fomivirsen and a non-specific competitor DNA (e.g., poly(dI-dC)).
-
Nuclear or cytoplasmic protein extract from target cells.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Native polyacrylamide gel.
-
TBE buffer.
-
Detection system appropriate for the label (e.g., chemiluminescence or fluorescence imaging).
Procedure:
-
Prepare binding reactions in separate tubes. A typical reaction includes the protein extract, binding buffer, and labeled Fomivirsen.
-
For competition experiments, add an excess of unlabeled Fomivirsen (specific competitor) or poly(dI-dC) (non-specific competitor) to the reaction before adding the labeled probe.[12]
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-oligonucleotide binding.[13]
-
Load the samples onto a native polyacrylamide gel and perform electrophoresis.
-
Detect the labeled Fomivirsen using the appropriate imaging system. A shift in the mobility of the labeled probe in the presence of protein extract, which is competed by the unlabeled non-specific competitor, indicates non-specific protein binding.
Visualizations
Caption: Fomivirsen-induced TLR9 signaling pathway.
Caption: Workflow for assessing off-target effects.
Caption: Troubleshooting logic for off-target effects.
References
- 1. Competition by Inhibitory Oligonucleotides Prevents Binding of CpG to C-terminal TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. Activation of CpG-ODN-Induced TLR9 Signaling Inhibited by Interleukin-37 in U937 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CpG oligonucleotide activates Toll-like receptor 9 and causes lung inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TLR9 signalling activation via direct ligation and its functional consequences in CD4 + T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. aph-hsps.hu [aph-hsps.hu]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. licorbio.com [licorbio.com]
- 13. Gel Mobility Shift Assays to Detect Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nonspecific Protein Binding of Phosphorothioate Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the nonspecific protein binding of phosphorothioate (PS) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are phosphorothioate (PS) oligonucleotides and why are they used?
Phosphorothioate oligonucleotides are synthetic nucleic acid analogs where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. This modification confers increased resistance to nuclease degradation, extending their half-life in biological systems, which is crucial for their use as therapeutic agents like antisense oligonucleotides (ASOs).[1][2]
Q2: What is nonspecific protein binding of PS oligonucleotides?
Nonspecific protein binding refers to the interaction of PS oligonucleotides with cellular proteins that is not dependent on the oligonucleotide's sequence. This binding is primarily driven by the chemical properties of the phosphorothioate backbone.[1][3][4]
Q3: Why is nonspecific protein binding a concern?
Nonspecific protein binding can lead to a variety of undesirable effects, including:
-
Altered Pharmacokinetics and Biodistribution: Binding to plasma proteins, such as albumin, can affect the distribution and clearance of the oligonucleotide.[1]
-
Cellular Toxicity: Interactions with intracellular proteins can disrupt their normal functions, leading to cytotoxicity.[3][5]
-
Off-Target Effects: Sequestration of proteins can lead to unintended biological consequences that are independent of the intended antisense mechanism.[1]
-
Reduced Efficacy: Nonspecific binding can reduce the concentration of the oligonucleotide available to bind to its target RNA.
Q4: What types of proteins are known to bind to PS oligonucleotides?
A wide range of proteins have been shown to bind to PS oligonucleotides, including:
-
Plasma Proteins: Albumin is a major binding partner in the blood.[1]
-
Nuclear Proteins: Proteins like nucleolin and paraspeckle-associated proteins are known to interact with PS oligonucleotides.[1]
-
Cytoplasmic Proteins: Various cytoplasmic proteins can also exhibit nonspecific binding.
Q5: How can nonspecific protein binding be minimized?
Several strategies can be employed to reduce nonspecific protein binding:
-
Chemical Modifications: Incorporating modifications such as 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-MOE) into the oligonucleotide sequence can reduce nonspecific interactions.[6]
-
Chimeric Designs: Using a "gapmer" design, where a central DNA-like region is flanked by modified nucleotides, can help balance nuclease resistance with reduced nonspecific binding.
-
Control of PS Chirality: The phosphorothioate linkage introduces a chiral center. Controlling the stereochemistry of these linkages can influence protein binding and toxicity.[7]
-
Dose Optimization: Using the lowest effective concentration of the PS oligonucleotide can help minimize off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving PS-oligonucleotides, offering potential causes and solutions.
Issue 1: High level of cellular toxicity observed with the PS-oligonucleotide.
-
Potential Cause 1: Inherent toxicity of the PS backbone.
-
Recommended Action:
-
Reduce Concentration: Titrate the oligonucleotide to the lowest effective concentration.
-
Modify the Oligonucleotide: Consider using an oligonucleotide with chemical modifications known to reduce toxicity, such as 2'-O-methyl wings.[6]
-
Use Controls: Include a mismatch control oligonucleotide with the same backbone chemistry to differentiate between sequence-specific and chemistry-related toxicity.
-
-
-
Potential Cause 2: Off-target effects due to nonspecific protein binding.
-
Recommended Action:
-
Validate with a Second Oligonucleotide: Use a second oligonucleotide targeting a different region of the same RNA to confirm that the observed phenotype is on-target.
-
Perform Rescue Experiments: If possible, perform a rescue experiment by overexpressing the target protein to see if the toxic phenotype is reversed.
-
Global Gene Expression Analysis: Use techniques like RNA-sequencing or microarrays to identify unintended changes in gene expression.
-
-
Issue 2: Mismatch control oligonucleotide shows significant biological activity.
-
Potential Cause 1: The mismatch control has off-target effects.
-
Recommended Action:
-
BLAST Search: Perform a BLAST search to ensure the mismatch control sequence does not have significant complementarity to other transcripts.
-
Design a New Mismatch Control: If potential off-targets are identified, design a new mismatch control with a different sequence.
-
-
-
Potential Cause 2: The observed effect is due to nonspecific protein binding of the PS backbone.
-
Recommended Action:
-
Use a Phosphodiester Control: Compare the activity of the PS-modified mismatch control to an identical sequence with a natural phosphodiester backbone. This will help isolate the effects of the PS modification.
-
Test a Scrambled Control: A scrambled control with the same base composition but a randomized sequence can also help assess sequence-independent effects.
-
-
Issue 3: Inconsistent results between experimental replicates.
-
Potential Cause 1: Variability in oligonucleotide delivery.
-
Recommended Action:
-
Optimize Transfection/Delivery: Ensure that the method of oligonucleotide delivery is optimized and consistently applied across all replicates.
-
Monitor Delivery Efficiency: Use a fluorescently labeled control oligonucleotide to monitor the consistency of cellular uptake.
-
-
-
Potential Cause 2: Aggregation of the PS-oligonucleotide.
-
Recommended Action:
-
Proper Handling and Storage: Ensure oligonucleotides are properly dissolved and stored according to the manufacturer's recommendations to prevent aggregation.
-
Filter the Oligonucleotide Solution: Before use, consider filtering the oligonucleotide solution to remove any aggregates.
-
-
Quantitative Data Summary
Table 1: Binding Affinities of a Phosphorothioate Oligonucleotide to Human Plasma Proteins
| Protein | Concentration in Plasma (μM) | Dissociation Constant (Kd, μM) |
| Albumin | 600 | 12.7 |
| Alpha 2 Macroglobulin | 6 | 0.05 |
| Factor V | 0.02 | N/A |
Data adapted from relevant literature. Actual values may vary depending on the specific oligonucleotide sequence and experimental conditions.
Table 2: Comparison of Cytotoxicity for Different Oligonucleotide Modifications
| Oligonucleotide Modification | Relative Cytotoxicity (Compared to unmodified PS-Oligo) |
| Full Phosphorothioate (PS) | High |
| 2'-O-Methyl (2'-OMe) Modified PS | Reduced |
| Chimeric (2'-OMe wings, PS gap) | Reduced |
| Phosphodiester (PO) | Low |
This table provides a qualitative comparison. Specific IC50 values are highly dependent on the cell line, oligonucleotide sequence, and assay conditions.[2][3][8]
Experimental Protocols
1. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Oligonucleotide-Protein Binding
This protocol describes a method to qualitatively assess the binding of proteins in a cellular extract to a labeled PS-oligonucleotide.
-
Materials:
-
Labeled (e.g., biotin, fluorescent, or radioactive) PS-oligonucleotide probe.
-
Unlabeled competitor PS-oligonucleotide.
-
Unlabeled non-specific competitor oligonucleotide (e.g., poly(dI-dC)).
-
Nuclear or cytoplasmic protein extract.
-
EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Native polyacrylamide gel (e.g., 4-6%).
-
TBE or TGE running buffer.
-
Loading dye (non-denaturing).
-
Detection reagents appropriate for the label (e.g., streptavidin-HRP for biotin, phosphorimager for radioactive labels).
-
-
Procedure:
-
Prepare Binding Reactions: In separate tubes, prepare the following reactions on ice:
-
Probe Only: Labeled PS-oligonucleotide in binding buffer.
-
Probe + Extract: Labeled PS-oligonucleotide and protein extract in binding buffer.
-
Competition: Labeled PS-oligonucleotide, protein extract, and a molar excess (e.g., 50-100 fold) of unlabeled competitor PS-oligonucleotide in binding buffer.
-
Nonspecific Competition: Labeled PS-oligonucleotide, protein extract, and a molar excess of unlabeled non-specific competitor in binding buffer.
-
-
Incubation: Incubate the reactions at room temperature for 20-30 minutes.
-
Add Loading Dye: Add non-denaturing loading dye to each reaction.
-
Gel Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system.
-
Transfer and Detection: Transfer the separated complexes to a membrane (e.g., nylon for biotin-labeled probes) and perform detection according to the manufacturer's protocol for your chosen label.
-
2. Fluorescence Polarization (FP) Assay for Quantifying Oligonucleotide-Protein Binding Affinity
This protocol provides a method to quantitatively measure the binding affinity (Kd) between a fluorescently labeled PS-oligonucleotide and a purified protein.[5][9]
-
Materials:
-
Fluorescently labeled PS-oligonucleotide.
-
Purified protein of interest.
-
FP assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-binding 96- or 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Determine Optimal Labeled Oligonucleotide Concentration: Perform a serial dilution of the labeled oligonucleotide to find a concentration that gives a stable and sufficient fluorescence signal.
-
Prepare Protein Dilution Series: Prepare a serial dilution of the purified protein in the FP assay buffer.
-
Set up Binding Reactions: In the microplate, add a fixed concentration of the labeled oligonucleotide to each well containing the protein dilutions. Include a control with only the labeled oligonucleotide (no protein).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure Fluorescence Polarization: Read the plate on a plate reader equipped with the appropriate excitation and emission filters for your fluorophore.
-
Data Analysis: Plot the change in fluorescence polarization as a function of protein concentration. Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
3. Affinity Pull-Down Assay to Identify Oligonucleotide-Binding Proteins
This protocol describes a method to isolate and identify proteins from a cell lysate that bind to a biotinylated PS-oligonucleotide.
-
Materials:
-
5'-biotinylated PS-oligonucleotide.
-
Streptavidin-coated magnetic beads.
-
Cell lysate.
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40).
-
Elution Buffer (e.g., SDS-PAGE loading buffer or a high-salt buffer).
-
Control non-biotinylated oligonucleotide.
-
-
Procedure:
-
Immobilize Oligonucleotide: Incubate the biotinylated PS-oligonucleotide with streptavidin-coated magnetic beads to allow for binding. Wash the beads to remove unbound oligonucleotide.
-
Prepare Control Beads: In a separate tube, prepare control beads incubated without any oligonucleotide or with a non-biotinylated control oligonucleotide.
-
Protein Binding: Incubate the immobilized oligonucleotide-bead complexes and the control beads with the cell lysate.
-
Wash: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For identification of unknown proteins, mass spectrometry can be used.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modification of phosphorothioate oligonucleotides yields potent analogs with minimal toxicity for antisense experiments in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Immune Response to Fomivirsen in Vitro
Disclaimer: Direct and comprehensive public data on the in vitro cellular immune response specifically to Fomivirsen is limited. The following guidance is based on the known immunological effects of phosphorothioate oligonucleotides, the class of molecules to which Fomivirsen belongs. Researchers should consider these recommendations as a starting point and may need to optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular immune response when Peripheral Blood Mononuclear Cells (PBMCs) are exposed to Fomivirsen in vitro?
A1: Fomivirsen is a phosphorothioate oligonucleotide. This class of molecules is known to interact with the innate immune system. When human PBMCs are exposed to phosphorothioate oligonucleotides, a common observation is the induction of B-cell proliferation and immunoglobulin production. These oligonucleotides can be taken up by various immune cells, including lymphocytes, monocytes, and neutrophils. The response is generally polyclonal, meaning it activates a broad range of B cells.
Q2: Which immune cell subsets are most likely to be affected by Fomivirsen?
A2: Based on studies with similar phosphorothioate oligonucleotides, B lymphocytes are a primary target, showing increased proliferation and activation. Monocytes and neutrophils can also internalize these oligonucleotides, suggesting they may also be activated. T cells may be indirectly activated through interaction with activated B cells and monocytes, but direct, potent T-cell activation is less commonly reported for this class of molecules alone.
Q3: What is the underlying mechanism for the immune activation by Fomivirsen?
A3: The immune activation by phosphorothioate oligonucleotides is often mediated through Toll-like receptors (TLRs), particularly TLR9, which recognizes unmethylated CpG dinucleotides commonly found in bacterial and viral DNA. While Fomivirsen's primary mechanism of action is antisense inhibition of CMV replication, its structure as a DNA-like molecule with a phosphorothioate backbone can lead to recognition by these innate immune receptors.
Q4: What cytokines are expected to be released upon in vitro stimulation of PBMCs with Fomivirsen?
Troubleshooting Guides
Issue 1: High variability in lymphocyte proliferation assays between experiments.
-
Possible Cause 1: Donor-to-donor variability.
-
Troubleshooting Step: Immune responses to oligonucleotides can vary significantly between individuals due to genetic differences in immune receptors and baseline immune status. It is crucial to use PBMCs from multiple healthy donors to assess the range of responses and ensure the observed effect is not donor-specific.
-
-
Possible Cause 2: Inconsistent Fomivirsen concentration or aggregation.
-
Troubleshooting Step: Ensure Fomivirsen is fully solubilized and vortexed before each use. Prepare fresh dilutions for each experiment. Consider performing a dose-response curve to identify the optimal concentration for stimulation.
-
-
Possible Cause 3: Suboptimal cell culture conditions.
-
Troubleshooting Step: Maintain consistent cell density, media composition, and incubation times. Ensure the CO2 incubator is properly calibrated. Use pre-warmed media to avoid temperature shock to the cells.
-
Issue 2: No detectable cytokine release after Fomivirsen stimulation.
-
Possible Cause 1: Insufficient stimulation time.
-
Troubleshooting Step: Cytokine release is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for the specific cytokines of interest.
-
-
Possible Cause 2: Cytokine levels are below the limit of detection of the assay.
-
Troubleshooting Step: Use a more sensitive cytokine detection method, such as a multiplex bead-based assay or a high-sensitivity ELISA kit. Concentrate the cell culture supernatant before performing the assay.
-
-
Possible Cause 3: The specific cytokines being measured are not induced by Fomivirsen.
-
Troubleshooting Step: Broaden the panel of cytokines being analyzed to include those commonly associated with innate immune activation by oligonucleotides (e.g., TNF-α, IL-6, IL-8, IFN-α).
-
Issue 3: High background proliferation or cytokine release in unstimulated control wells.
-
Possible Cause 1: Endotoxin contamination.
-
Troubleshooting Step: Use endotoxin-free reagents and plasticware. Test all reagents, including the Fomivirsen stock solution, for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
-
-
Possible Cause 2: Pre-activated state of donor PBMCs.
-
Troubleshooting Step: Ensure PBMC donors are healthy and have not had recent infections or vaccinations. Allow PBMCs to rest for a few hours in culture before stimulation to reduce baseline activation from the isolation process.
-
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Proliferation Assay using CFSE
Objective: To assess the proliferation of lymphocyte subsets in response to Fomivirsen stimulation.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Fomivirsen sodium salt
-
Phytohemagglutinin (PHA) as a positive control
-
Fluorochrome-conjugated antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19)
-
Flow cytometer
Methodology:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI 1640 and incubate on ice for 5 minutes. Wash the cells three times with complete RPMI 1640.
-
Cell Culture: Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI 1640. Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Stimulation: Add 100 µL of complete RPMI 1640 containing Fomivirsen at various concentrations (e.g., 0.1, 1, 10 µM). Include an unstimulated control (medium alone) and a positive control (PHA, 5 µg/mL).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Staining and Flow Cytometry: Harvest the cells and stain with fluorochrome-conjugated antibodies against lymphocyte surface markers. Analyze the cells by flow cytometry. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.
Protocol 2: Cytokine Profiling of Fomivirsen-Stimulated PBMCs
Objective: To quantify the release of cytokines from PBMCs upon stimulation with Fomivirsen.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium (as described above)
-
This compound salt
-
Lipopolysaccharide (LPS) as a positive control
-
Multiplex cytokine bead array kit (e.g., for human pro-inflammatory cytokines)
-
Flow cytometer or a dedicated multiplex assay reader
Methodology:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood as described above.
-
Cell Culture: Resuspend PBMCs at 2 x 10^6 cells/mL in complete RPMI 1640. Plate 500 µL of the cell suspension into a 48-well plate.
-
Stimulation: Add 500 µL of complete RPMI 1640 containing Fomivirsen at various concentrations (e.g., 0.1, 1, 10 µM). Include an unstimulated control (medium alone) and a positive control (LPS, 100 ng/mL).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant and store at -80°C until analysis.
-
Cytokine Analysis: Thaw the supernatants and perform the cytokine quantification using a multiplex bead array kit according to the manufacturer's instructions.
Quantitative Data Summary
As specific quantitative data for Fomivirsen's effect on in vitro cellular immune response is not publicly available, the following table provides an exemplar of how such data could be presented. Researchers should generate their own data following the provided protocols.
Table 1: Exemplar - Cytokine Secretion (pg/mL) from Human PBMCs after 24-hour Stimulation
| Stimulus | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | IFN-α (pg/mL) |
| Unstimulated Control | < 10 | < 20 | < 100 | < 5 |
| Fomivirsen (1 µM) | 150 ± 30 | 500 ± 80 | 1500 ± 250 | 50 ± 15 |
| Fomivirsen (10 µM) | 500 ± 90 | 2000 ± 350 | 5000 ± 700 | 200 ± 40 |
| LPS (100 ng/mL) | 1000 ± 150 | 5000 ± 800 | 10000 ± 1200 | < 5 |
Data are presented as mean ± standard deviation from three independent donors.
Table 2: Exemplar - Proliferation of Lymphocyte Subsets after 5-day Stimulation (% Divided Cells)
| Stimulus | CD19+ B cells | CD4+ T cells | CD8+ T cells |
| Unstimulated Control | < 2% | < 1% | < 1% |
| Fomivirsen (1 µM) | 15 ± 5% | 2 ± 1% | 2 ± 1% |
| Fomivirsen (10 µM) | 40 ± 8% | 5 ± 2% | 4 ± 2% |
| PHA (5 µg/mL) | 30 ± 7% | 80 ± 10% | 75 ± 9% |
Data are presented as the percentage of cells that have undergone at least one division, as determined by CFSE dilution.
Visualizations
Caption: Putative signaling pathway for Fomivirsen-induced immune activation via TLR9.
Caption: Experimental workflow for assessing lymphocyte proliferation in response to Fomivirsen.
Validation & Comparative
Validating Fomivirsen-Induced Gene Knockdown: A Comparative Guide to qPCR and its Alternatives
For researchers, scientists, and drug development professionals, accurately quantifying the knockdown of target gene expression is a critical step in validating the efficacy of antisense oligonucleotides (ASOs) like Fomivirsen. This guide provides a detailed comparison of quantitative PCR (qPCR) with other validation methods, supported by experimental protocols and data analysis guidelines.
Fomivirsen, an antisense oligonucleotide, historically used for the treatment of cytomegalomegalovirus (CMV) retinitis, functions by binding to the mRNA of a key CMV gene, UL123, which encodes the Immediate Early 2 (IE2) protein. This binding leads to the degradation of the target mRNA, thereby inhibiting protein translation and viral replication. Validating the extent of this mRNA reduction is paramount to assessing the drug's molecular efficacy.
Quantitative PCR (qPCR) is a widely adopted method for quantifying gene expression changes due to its sensitivity, specificity, and high-throughput capabilities.[1] This guide will delve into a detailed protocol for using qPCR to validate Fomivirsen-induced knockdown of the CMV IE2 gene, and compare its performance with alternative methods such as Droplet Digital PCR (ddPCR) and Western Blotting.
Comparative Analysis of Validation Methods
Choosing the appropriate method to validate gene knockdown depends on the specific experimental goals, the level of precision required, and the resources available. While qPCR is a robust and common choice, other techniques offer distinct advantages.
| Method | Principle | Advantages | Disadvantages | Quantitative Data Insights |
| Quantitative PCR (qPCR) | Reverse transcription of mRNA to cDNA followed by amplification and quantification of the target cDNA. | High sensitivity, wide dynamic range, high throughput, relatively low cost.[2] | Requires careful primer design and optimization, results can be influenced by RNA quality and reverse transcription efficiency, provides relative quantification.[3][4] | Provides relative quantification of target mRNA levels (e.g., fold change or percentage knockdown) compared to a control. The ∆∆Ct method is a common analysis approach.[5] |
| Droplet Digital PCR (ddPCR) | Partitions the sample into thousands of droplets, with PCR amplification occurring in each droplet. The number of positive droplets is used for absolute quantification. | Provides absolute quantification without the need for a standard curve, higher precision and reproducibility than qPCR, less sensitive to PCR inhibitors.[6][7][8] | Lower throughput than qPCR, more expensive instrumentation. | Delivers a precise and absolute copy number of the target mRNA, which can be crucial for applications requiring high accuracy.[9] |
| Western Blotting | Separation of proteins by size, followed by transfer to a membrane and detection using specific antibodies. | Directly measures the reduction in target protein levels, confirming the functional outcome of mRNA knockdown.[10] | Semi-quantitative, lower throughput, dependent on antibody quality and specificity, may not be suitable for early time-point analysis as protein turnover can be slow.[11] | Provides a visual and semi-quantitative assessment of protein knockdown. Densitometry analysis can be used to estimate the percentage of protein reduction. |
Experimental Workflow for qPCR Validation
The process of validating Fomivirsen-induced gene knockdown using qPCR involves several key steps, from sample preparation to data analysis.
Caption: Workflow for validating Fomivirsen-induced gene knockdown using qPCR.
Detailed Experimental Protocol: qPCR for Fomivirsen Knockdown
This protocol outlines the steps for quantifying the knockdown of CMV IE2 mRNA in Fomivirsen-treated cells.
1. Cell Culture and Fomivirsen Treatment:
-
Culture a suitable host cell line for CMV infection (e.g., human foreskin fibroblasts).
-
Infect the cells with CMV at a predetermined multiplicity of infection (MOI).
-
Treat the infected cells with Fomivirsen at various concentrations. Include appropriate controls such as untreated infected cells and cells treated with a non-targeting (scrambled) antisense oligonucleotide.[12]
-
Harvest the cells at a specific time point post-treatment (e.g., 24 or 48 hours).
2. RNA Extraction:
-
Isolate total RNA from the harvested cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer. High-quality RNA (A260/A280 ratio of ~2.0) is crucial for accurate results.[13]
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
It is recommended to use a mix of random hexamers and oligo(dT) primers to ensure comprehensive reverse transcription of the target mRNA.[1]
-
Include a "no reverse transcriptase" control to check for genomic DNA contamination.[4]
4. qPCR Primer Design:
-
Design primers specific to the CMV IE2 (UL123) gene.
-
Crucially, design primers that amplify a region of the IE2 mRNA that is outside of the Fomivirsen binding site. This is to avoid potential interference of the ASO with primer binding or reverse transcription.[14]
-
Design primers for a stably expressed housekeeping gene (e.g., GAPDH, ACTB) to be used for normalization. The stability of the chosen housekeeping gene should be validated under the experimental conditions.[15]
-
Primer efficiency for all primer sets should be between 90% and 110%.[16]
5. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for either the target (IE2) or housekeeping gene, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Perform the qPCR reaction in a real-time PCR cycler using an optimized thermal cycling protocol. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure primer specificity.[16]
6. Data Analysis (∆∆Ct Method):
The double delta Ct (∆∆Ct) method is a common approach for relative quantification.[5][18]
-
Calculate the ∆Ct for each sample:
-
∆Ct = Ct (IE2) - Ct (Housekeeping Gene)
-
-
Calculate the ∆∆Ct:
-
∆∆Ct = ∆Ct (Fomivirsen-treated) - ∆Ct (Control)
-
-
Calculate the Fold Change:
-
Fold Change = 2-∆∆Ct
-
-
Calculate the Percentage Knockdown:
-
% Knockdown = (1 - Fold Change) x 100
-
Mechanism of Fomivirsen Action
Fomivirsen's mechanism of action is a classic example of antisense technology.
Caption: Fomivirsen binds to CMV IE2 mRNA, leading to its degradation and blocking protein translation.
Conclusion
Validating the gene knockdown induced by Fomivirsen is essential for its preclinical and clinical assessment. While qPCR is a powerful and widely used technique for quantifying mRNA levels, it is crucial to employ a well-designed and optimized protocol. For a more comprehensive validation, especially when a high degree of precision is needed or to confirm the functional outcome, complementing qPCR with methods like ddPCR for absolute quantification and Western blotting for protein-level analysis is highly recommended. By selecting the appropriate validation strategy, researchers can confidently and accurately assess the molecular efficacy of Fomivirsen and other antisense oligonucleotide-based therapeutics.
References
- 1. gene-quantification.de [gene-quantification.de]
- 2. DMPK Quantitative Analysis of Oligonucleotides Using RT-qPCR - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dPCR vs qPCR – QIAGEN [qiagen.com]
- 8. ddPCR Vs. RT-qPCR - The Results Are In! | Technology Networks [technologynetworks.com]
- 9. altasciences.com [altasciences.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 14. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ncardia.com [ncardia.com]
- 16. qPCR optimization in focus: tips and tricks for excellent analyses [genaxxon.com]
- 17. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Fomivirsen and Alternative Antiviral Treatments for Cytomegalovirus (CMV) Retinitis: A Focus on Protein Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fomivirsen and other antiviral therapies for Cytomegalovirus (CMV) retinitis, with a specific emphasis on their effects on viral protein expression as determined by Western blot analysis. This document is intended to be an objective resource, presenting supporting experimental data and methodologies to aid in research and development.
Introduction to CMV and Antiviral Strategies
Cytomegalovirus (CMV), a member of the herpesvirus family, is a common pathogen that can cause severe disease, particularly in immunocompromised individuals. CMV retinitis, an infection of the eye's retina, can lead to blindness if left untreated. Antiviral therapies are crucial for managing CMV infections. These therapies can be broadly categorized based on their mechanism of action. Fomivirsen represents a unique class of antisense oligonucleotides, while the major alternatives—Ganciclovir, Foscarnet, and Cidofovir—are DNA polymerase inhibitors.
Mechanism of Action and Impact on Protein Expression
The therapeutic efficacy of these antiviral agents is intrinsically linked to their ability to inhibit viral replication, which can be assessed by measuring the expression of key viral proteins.
Fomivirsen , an antisense oligonucleotide, operates by binding to the messenger RNA (mRNA) of the major immediate-early (MIE) region 2 (IE2) of human CMV.[1][2] This binding prevents the translation of the IE2 protein, a crucial transactivator of viral gene expression essential for viral replication.[3][4] Consequently, Fomivirsen treatment leads to a significant reduction in the levels of IE2 protein.[1][2]
Ganciclovir, Foscarnet, and Cidofovir are DNA polymerase inhibitors. They act at a later stage of the viral replication cycle than Fomivirsen. These drugs target the viral DNA polymerase enzyme, which is essential for the replication of the viral genome. By inhibiting this enzyme, they halt the synthesis of new viral DNA. While their primary effect is on DNA replication, this inhibition subsequently leads to a decrease in the production of all viral proteins, including the major immediate-early proteins IE1 and IE2, as well as early and late viral proteins.
The following diagram illustrates the signaling pathway of Fomivirsen's mechanism of action.
Caption: Mechanism of Fomivirsen Action.
Comparative Analysis of Protein Expression After Treatment
| Antiviral Agent | Target | Mechanism of Action | Expected Effect on IE2 Protein Expression (Western Blot) |
| Fomivirsen | CMV IE2 mRNA | Binds to complementary mRNA sequence, inhibiting protein translation.[2] | Direct and significant reduction in IE2 protein levels. |
| Ganciclovir | Viral DNA Polymerase | Competitive inhibitor of viral DNA polymerase, halting DNA replication.[5] | Indirect reduction in all viral protein levels, including IE2, as a consequence of blocked viral replication. |
| Foscarnet | Viral DNA Polymerase | Non-competitive inhibitor of viral DNA polymerase, preventing DNA chain elongation.[6][7] | Indirect reduction in all viral protein levels, including IE2, due to the cessation of viral replication. |
| Cidofovir | Viral DNA Polymerase | Competitive inhibitor of viral DNA polymerase, acting as a chain terminator.[5] | Indirect reduction in all viral protein levels, including IE2, following the inhibition of viral DNA synthesis. |
Experimental Protocol: Western Blot Analysis of CMV Protein Expression
This protocol provides a general framework for assessing the in vitro effects of antiviral compounds on CMV protein expression in infected cell cultures.
1. Cell Culture and CMV Infection:
-
Culture human foreskin fibroblasts (HFFs) or other suitable host cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Infect confluent cell monolayers with a clinical isolate or laboratory-adapted strain of CMV (e.g., AD169 or Towne) at a multiplicity of infection (MOI) of 1-3.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
2. Antiviral Treatment:
-
Following adsorption, remove the viral inoculum and add fresh culture medium containing the desired concentration of the antiviral agent (Fomivirsen, Ganciclovir, Foscarnet, or Cidofovir) or a vehicle control (e.g., sterile water or DMSO).
-
Incubate the infected and treated cells for 24, 48, or 72 hours at 37°C.
3. Protein Extraction:
-
Wash the cell monolayers twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
5. SDS-PAGE and Electrotransfer:
-
Normalize the protein lysates to equal concentrations with lysis buffer and 2x Laemmli sample buffer.
-
Denature the samples by boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the CMV protein of interest (e.g., mouse anti-IE1/IE2 monoclonal antibody) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose the membrane to X-ray film or a digital imaging system.
-
For quantitative analysis, perform densitometry on the resulting bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Compare the normalized protein expression levels in the treated samples to the vehicle control to determine the percentage of protein reduction.
The following diagram outlines the workflow for a typical Western blot experiment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bright and Early: Inhibiting Human Cytomegalovirus by Targeting Major Immediate-Early Gene Expression or Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Cytomegalovirus IE2 Both Activates and Represses Initiation and Modulates Elongation in a Context-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of foscarnet on quantities of cytomegalovirus and human immunodeficiency virus in blood of persons with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of foscarnet induction treatment on quantitation of human cytomegalovirus (HCMV) DNA in peripheral blood polymorphonuclear leukocytes and aqueous humor of AIDS patients with HCMV retinitis. The Italian Foscarnet Study Group - PMC [pmc.ncbi.nlm.nih.gov]
Fomivirsen Sodium vs. siRNA: A Comparative Guide to Specific Gene Silencing
This guide provides a detailed, objective comparison of two prominent nucleic acid-based technologies for gene silencing: Fomivirsen sodium, a first-generation antisense oligonucleotide (ASO), and small interfering RNA (siRNA). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance, and experimental application, supported by experimental data.
Introduction to Gene Silencing Technologies
The ability to specifically silence the expression of a single gene is a powerful tool in both biological research and therapeutic development. Among the pioneering approaches are antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). Both are synthetic nucleic acids designed to interfere with the expression of a target gene at the messenger RNA (mRNA) level.[1][2]
-
This compound (Vitravene®): Fomivirsen is a 21-nucleotide, single-stranded phosphorothioate ASO.[3] It was the first ASO to receive FDA approval in 1998 for the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients.[3][4] Though it has since been withdrawn due to the advent of more effective HIV treatments that reduced CMV incidence, its development was a landmark for nucleic acid therapeutics.[3][5]
-
Small Interfering RNA (siRNA): siRNAs are typically 21-23 nucleotide double-stranded RNA molecules that leverage the endogenous RNA interference (RNAi) pathway to achieve gene silencing.[2] The first siRNA therapeutic, Patisiran (Onpattro®), was approved in 2018, heralding a new era of RNA-based drugs for a variety of genetic and chronic diseases.[6][7]
Mechanism of Action
While both Fomivirsen and siRNA target mRNA, they operate through distinct cellular pathways.
Fomivirsen (Antisense Oligonucleotide): As a single-stranded molecule, Fomivirsen binds directly to its complementary mRNA sequence. In the case of its clinical target, it binds to the mRNA transcribed from the UL123 gene of CMV, which encodes the IE2 protein essential for viral replication.[3] This binding primarily triggers the activity of RNase H , an endogenous enzyme that recognizes the DNA-RNA heteroduplex and cleaves the RNA strand, leading to the degradation of the target mRNA and subsequent inhibition of protein translation.[8] ASOs can also physically obstruct the ribosomal machinery (steric hindrance) to block translation.[2][8]
siRNA (RNA Interference): An exogenous siRNA duplex is introduced into the cell's cytoplasm, where it is recognized by a protein complex called Dicer and loaded into the RNA-Induced Silencing Complex (RISC) .[2][9] Within RISC, the siRNA duplex is unwound, and one strand (the "guide strand") is selected. This guide strand then directs RISC to the target mRNA that has a complementary sequence. The Argonaute-2 (Ago2) protein, a key component of RISC, then acts as a "slicer" to cleave the target mRNA, leading to its degradation and potent gene silencing.[2][9]
References
- 1. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the difference between therapeutic siRNA and antisense oligonucleotides? [synapse.patsnap.com]
- 3. Fomivirsen - Wikipedia [en.wikipedia.org]
- 4. Adverse Drug Reactions and Toxicity of the Food and Drug Administration–Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. siRNA Therapeutics: Current Status & Delivery System | Biopharma PEG [biochempeg.com]
- 7. New breakthroughs in siRNA therapeutics expand the drug pipeline | CAS [cas.org]
- 8. origene.com [origene.com]
- 9. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]
A Comparative Guide to Fomivirsen and Second-Generation Antisense Oligonucleotides
Introduction
Antisense oligonucleotides (ASOs) represent a revolutionary class of therapeutics designed to modulate gene expression by targeting specific messenger RNA (mRNA) molecules. The first of its kind to receive regulatory approval was Fomivirsen (marketed as Vitravene), a first-generation ASO approved by the FDA in 1998 for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients.[1][2][3] While a landmark achievement, Fomivirsen's development paved the way for subsequent generations of ASOs with enhanced chemical modifications designed to improve efficacy, stability, and safety. This guide provides a detailed comparison between Fomivirsen and second-generation ASOs, offering insights for researchers and drug development professionals.
Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide, the only first-generation ASO to have been approved for market.[4] Its journey, though commercially concluded due to the success of highly active antiretroviral therapy (HAART) which reduced the incidence of CMV retinitis, proved the clinical viability of the antisense concept.[1][2] Second-generation ASOs build upon this foundation, incorporating key chemical modifications, most notably at the 2'-position of the ribose sugar, to overcome some of the limitations of their predecessors.[5][6]
Mechanism of Action
Both Fomivirsen and second-generation ASOs operate on the principle of Watson-Crick base pairing to bind to a target mRNA sequence. However, the consequences of this binding can differ based on their chemical makeup.
Fomivirsen: Fomivirsen's mechanism is primarily dependent on the enzyme RNase H.[7] It is a 21-mer phosphorothioate oligonucleotide with a sequence complementary to the mRNA of the major immediate-early region 2 (IE2) proteins of human cytomegalovirus (HCMV).[8][9][10] These IE2 proteins are crucial for regulating viral gene expression and are essential for CMV replication.[8][9] Upon Fomivirsen binding to the target mRNA, the resulting DNA-RNA hybrid duplex is recognized and cleaved by RNase H, an endogenous enzyme that specifically degrades the RNA strand of such hybrids. This cleavage leads to the destruction of the target mRNA, thereby inhibiting the synthesis of the IE2 protein and halting viral replication.[4][7]
Second-Generation ASOs: Second-generation ASOs exhibit more diverse mechanisms. While they can also be designed to activate RNase H, their chemical modifications allow for other modes of action.
-
RNase H-mediated Decay: Many second-generation ASOs are designed as "gapmers." These chimeric structures typically consist of a central block of DNA-like, RNase H-competent nucleotides flanked by "wings" of 2'-modified nucleotides (e.g., 2'-O-methoxyethyl).[6][11] The modified wings provide high binding affinity and nuclease resistance, while the central DNA "gap" forms the substrate for RNase H upon binding to the target mRNA.[6]
-
Steric Blockade: ASOs that are uniformly modified with 2'-O-alkyl groups (like 2'-O-methyl or 2'-O-methoxyethyl) do not activate RNase H.[4][6] Instead, their binding to the mRNA can physically obstruct the translational machinery (ribosomes) from proceeding, a mechanism known as steric hindrance or translational arrest.[12][13] They can also be designed to interfere with mRNA splicing by binding to splice sites on pre-mRNA, thereby modulating the final protein product.
Figure 1. Mechanisms of action for antisense oligonucleotides.
Comparative Data
The evolution from first to second-generation ASOs brought significant improvements in several key performance metrics.
| Feature | Fomivirsen (First-Generation) | Second-Generation ASOs (e.g., 2'-MOE modified) |
| Primary Chemical Modification | Phosphorothioate (PS) backbone | Phosphorothioate (PS) backbone + 2'-O-alkoxyethyl (e.g., 2'-MOE) or 2'-O-methyl on ribose sugar |
| Binding Affinity to RNA | Moderate | High . The 2'-modifications lock the sugar into a conformation that increases binding affinity (ΔTm of ~1.5°C per modification for 2'-MOE).[14] |
| Nuclease Resistance | Good. The PS backbone protects against degradation by endo- and exonucleases.[7][15] | Excellent . The combination of the PS backbone and 2'-modifications provides superior resistance to nuclease-mediated degradation.[5][6] |
| RNase H Activation | Yes. The deoxyribose structure of the ASO allows for RNase H cleavage of the target mRNA.[15] | Configurable . Uniformly 2'-modified ASOs do not activate RNase H. "Gapmer" designs with a central DNA region are required for RNase H activity.[4][6] |
| Toxicity Profile | Moderate. The polyanionic PS backbone can lead to non-specific protein binding, potentially causing side effects like complement activation or coagulation cascade interference.[6][11] | Improved . The 2'-modifications generally reduce non-specific protein binding, leading to a better safety and tolerability profile compared to first-generation ASOs.[5][16] |
| Clinical Application | Approved for local treatment of CMV retinitis (withdrawn for commercial reasons).[2][17] | Broad applications including genetic, metabolic, and neurodegenerative diseases (e.g., Mipomersen, Nusinersen, Inotersen). |
Experimental Protocols
To quantitatively compare the performance of different ASO generations, several key in vitro experiments are typically performed.
Nuclease Stability Assay
Objective: To determine the resistance of an ASO to degradation by nucleases present in biological fluids.
Methodology:
-
Preparation: Prepare solutions of Fomivirsen and a second-generation ASO (e.g., a 2'-MOE gapmer) at a known concentration (e.g., 10 µM).
-
Incubation: Incubate the ASOs in a solution containing 80-90% human or animal serum (or a cell lysate) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Enzyme Inactivation: The reaction in each aliquot is stopped by adding a proteinase K/SDS solution or by heat inactivation to degrade the nucleases.
-
Analysis: The integrity of the ASO at each time point is analyzed by polyacrylamide gel electrophoresis (PAGE) with a fluorescent stain (e.g., SYBR Gold) or by ion-exchange high-performance liquid chromatography (IEX-HPLC).
-
Quantification: The percentage of intact, full-length ASO remaining at each time point is quantified by densitometry (for PAGE) or by integrating the peak area (for HPLC). The half-life (t½) of the ASO in the biological matrix is then calculated.
In Vitro ASO Efficacy Assay (Target mRNA Reduction)
Objective: To measure the potency of an ASO in reducing the levels of its target mRNA in a cell-based assay.
Methodology:
-
Cell Culture: Plate a relevant cell line (e.g., human fibroblasts for CMV studies) in 24-well plates and allow them to adhere overnight.
-
Transfection: Transfect the cells with increasing concentrations of the ASO (e.g., Fomivirsen or a second-generation ASO) using a lipid-based transfection reagent (e.g., Lipofectamine). Include a negative control ASO with a scrambled sequence.
-
Incubation: Incubate the cells for a defined period (typically 24-48 hours) to allow for ASO uptake and target mRNA knockdown.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target mRNA (e.g., CMV IE2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the target mRNA compared to the housekeeping gene and normalize to cells treated with the negative control. The IC50 value (the concentration of ASO that causes 50% reduction of the target mRNA) can then be determined.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Fomivirsen - Wikipedia [en.wikipedia.org]
- 3. Fomivirsen approved for CMV retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The powerful world of antisense oligonucleotides: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-Modified oligonucleotides for antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to find the sequence of Fomivirsen? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Vitravene (Fomivirsen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. ovid.com [ovid.com]
- 11. A Half-Century History of Applications of Antisense Oligonucleotides in Medicine, Agriculture and Forestry: We Should Continue the Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antisense oligonucleotides and their applications in rare neurological diseases [frontiersin.org]
- 13. The Rise of Antisense Oligonucleotides in Therapy | Syngene International [syngeneintl.com]
- 14. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Drug properties of second-generation antisense oligonucleotides: how do they measure up to their predecessors? | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Fomivirsen Demonstrates Efficacy Against Ganciclovir-Resistant Cytomegalovirus Strains
For Immediate Release
A comprehensive review of available data indicates that Fomivirsen, an antisense oligonucleotide, is an effective treatment for Cytomegalovirus (CMV) retinitis, particularly in cases involving ganciclovir-resistant CMV strains. Due to its unique mechanism of action, Fomivirsen provides a critical alternative for patients who have failed previous anti-CMV therapies.
Fomivirsen's distinct approach to viral inhibition circumvents the common resistance pathways that affect DNA polymerase inhibitors like ganciclovir. Ganciclovir resistance in CMV is primarily associated with mutations in the viral phosphotransferase (UL97) and/or DNA polymerase (UL54) genes.[1] These mutations interfere with the activation of ganciclovir or its ability to inhibit viral DNA replication. Fomivirsen, however, is a 21-nucleotide phosphorothioate oligonucleotide that binds to the messenger RNA (mRNA) of the major immediate-early region 2 (IE2) of human CMV.[2][3] This binding prevents the synthesis of proteins essential for viral replication, a mechanism that is unaffected by UL97 or UL54 mutations.[2][3]
Comparative Efficacy
In vitro studies have established Fomivirsen's potent activity against CMV. It has been shown to inhibit CMV replication in a dose-dependent manner, with a mean 50% inhibitory concentration (IC50) ranging from 0.03 to 0.2 microM in various cell lines.[4] In human fibroblast cell lines, the median effective inhibitory concentration (EC50) for Fomivirsen in reducing viral antigen production was approximately 0.34±0.25 μM.[2] Preclinical studies have suggested that Fomivirsen has at least 30-fold more antiviral activity than ganciclovir.[5]
Clinical trials have substantiated Fomivirsen's efficacy in patient populations with limited treatment options. In patients with newly diagnosed CMV retinitis, immediate treatment with Fomivirsen (165 µg injection) resulted in a significantly longer median time to disease progression compared to deferred treatment (71 days versus 13 days).[6][7] More pertinently, in patients with advanced CMV retinitis who had failed other anti-CMV treatments, Fomivirsen (330 µg injection) demonstrated a median time to progression of 90 to 91 days.[6] The compound is reported to have more potent CMV activity than ganciclovir or foscarnet, and cross-resistance has not been observed.[8]
Quantitative Data Summary
| Parameter | Fomivirsen | Ganciclovir | Ganciclovir-Resistant CMV | Reference |
| Mechanism of Action | Antisense oligonucleotide; inhibits IE2 protein synthesis | DNA polymerase inhibitor | Not Applicable | [2][9] |
| In Vitro IC50 (Mean) | 0.03 - 0.2 µM | Varies by strain | Significantly higher than sensitive strains | [4] |
| In Vitro EC50 (Antigen Reduction) | ~0.34 ± 0.25 µM | Not directly compared | Not directly compared | [2] |
| Clinical Efficacy (Time to Progression in Treatment-Naive Patients) | 71 days | Not directly compared in the same study | Not Applicable | [6][7] |
| Clinical Efficacy (Time to Progression in Treatment-Experienced Patients) | 90-91 days | Not Applicable | Not Applicable | [6] |
Experimental Protocols
Phenotypic Susceptibility Testing: Plaque Reduction Assay
The antiviral susceptibility of CMV isolates to Fomivirsen and ganciclovir is determined using a plaque reduction assay. This method is considered the gold standard for assessing antiviral resistance.
Methodology:
-
Cell Culture: Human foreskin fibroblast (HFF) or other susceptible cell lines are cultured in 24-well plates until a confluent monolayer is formed.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of the CMV clinical isolate (e.g., 100-200 plaque-forming units per well).
-
Drug Application: Following viral adsorption, the inoculum is removed, and the cells are overlaid with a medium (often containing 0.5% methylcellulose or agarose) containing serial dilutions of the antiviral drug (Fomivirsen or ganciclovir).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for 7 to 14 days, allowing for the formation of viral plaques.
-
Plaque Visualization and Counting: After the incubation period, the cell monolayers are fixed and stained (e.g., with crystal violet). The viral plaques, which are areas of dead or lysed cells, appear as clear zones. The number of plaques at each drug concentration is counted.
-
IC50 Determination: The drug concentration that inhibits the number of plaques by 50% compared to the control (no drug) is calculated and reported as the IC50 value.
Genotypic Resistance Testing: Sanger Sequencing of UL97 and UL54 Genes
To identify mutations associated with ganciclovir resistance, the viral UL97 and UL54 genes are sequenced.
Methodology:
-
DNA Extraction: Viral DNA is extracted from the CMV clinical isolate or directly from patient samples (e.g., blood, vitreous fluid).
-
PCR Amplification: Specific regions of the UL97 and UL54 genes known to harbor resistance mutations are amplified using the polymerase chain reaction (PCR).
-
Sequencing: The amplified PCR products are then sequenced using the Sanger dideoxy chain-termination method.
-
Sequence Analysis: The obtained nucleotide sequences are compared to a reference wild-type CMV sequence (e.g., strain AD169) to identify any amino acid-conferring mutations.
Visualizing the Mechanisms of Action and Resistance
To better understand the distinct mechanisms of Fomivirsen and ganciclovir, as well as the development of ganciclovir resistance, the following diagrams illustrate the key pathways.
Caption: Mechanism of action of Ganciclovir in a CMV-infected cell.
Caption: Mechanisms of Ganciclovir resistance in CMV.
Caption: Mechanism of action of Fomivirsen in a CMV-infected cell.
References
- 1. Ganciclovir resistance mutations in UL97 and UL54 genes of Human cytomegalovirus isolates resistant to ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Fomivirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized controlled clinical trial of intravitreous fomivirsen for treatment of newly diagnosed peripheral cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isis presents data on safety and effectiveness of antisense CMV retinitis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fomivirsen Sodium and CRISPR/Cas9 for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of antiviral research is continually evolving, with innovative technologies offering new avenues for combating viral diseases. This guide provides a detailed, objective comparison of two distinct antiviral strategies: Fomivirsen sodium, the first FDA-approved antisense oligonucleotide drug, and the revolutionary CRISPR/Cas9 gene-editing system. This comparison is intended to assist researchers in making informed decisions about the most suitable approach for their antiviral research endeavors.
At a Glance: Fomivirsen vs. CRISPR/Cas9
| Feature | This compound | CRISPR/Cas9 |
| Technology | Antisense Oligonucleotide (ASO) | Clustered Regularly Interspaced Short Palindromic Repeats |
| Mechanism of Action | Binds to complementary viral mRNA, inhibiting protein translation.[1][2][3] | Creates targeted double-strand breaks in viral DNA, leading to gene disruption. |
| Primary Target | Viral mRNA | Viral DNA (or RNA with specific Cas variants) |
| Therapeutic Approach | Gene knockdown (transient) | Gene knockout (permanent) |
| Specificity | High, based on sequence complementarity | High, guided by a single guide RNA (sgRNA) |
| Key Advantage | Established clinical precedent for an antisense antiviral | Potential for permanent viral genome eradication |
| Key Challenge | Transient effect requiring repeat administration | Potential for off-target mutations in the host genome[4] |
Mechanism of Action
This compound: Silencing Viral Messages
Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide, a synthetic strand of nucleic acid. Its antiviral activity stems from its ability to bind to a complementary sequence on the messenger RNA (mRNA) transcribed from the major immediate-early region 2 (IE2) of human cytomegalovirus (CMV).[1][2][3] This binding event prevents the translation of the IE2 proteins, which are essential for the regulation of viral gene expression and, consequently, for the replication of the virus.[1][2] Some evidence also suggests that the DNA/RNA hybrid formed by Fomivirsen and the viral mRNA can be a substrate for RNase H, an enzyme that degrades the RNA strand of the hybrid, further preventing protein production.[5]
References
Validating RNase H Activity Following Fomivirsen Application: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fomivirsen (brand name Vitravene) was a pioneering antisense oligonucleotide therapeutic approved for the treatment of cytomegalomegalovirus (CMV) retinitis in immunocompromised individuals. Its mechanism of action relies on the specific degradation of a key viral messenger RNA (mRNA) by the host enzyme RNase H. This guide provides a comparative overview of Fomivirsen, detailing its RNase H-dependent activity and offering experimental protocols to validate this mechanism.
Fomivirsen's Mechanism of Action: Harnessing RNase H
Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide designed to be complementary to the mRNA sequence of the major immediate-early (IE2) transcriptional unit of human CMV. This region of the viral genome is critical for the regulation of viral gene expression and is essential for viral replication.
The binding of Fomivirsen to its target CMV mRNA creates a DNA-RNA hybrid duplex. This hybrid structure is recognized and cleaved by the endogenous cellular enzyme, Ribonuclease H (RNase H). RNase H is an endonuclease that specifically degrades the RNA strand of such hybrids. This targeted degradation of the IE2 mRNA prevents the synthesis of the corresponding viral proteins, thereby inhibiting viral replication.[1] While this is the widely accepted mechanism, it is noteworthy that some studies have raised questions about the direct observation of specific mRNA degradation products, suggesting the potential for other contributing antiviral effects.
Comparative Performance of Fomivirsen and Alternatives
Fomivirsen offered a targeted therapeutic approach for CMV retinitis. However, other antiviral agents with different mechanisms of action have also been used. The following tables summarize the in vitro efficacy of Fomivirsen and provide a comparison with alternative CMV treatments.
Table 1: In Vitro Efficacy of Fomivirsen against CMV
| Cell Line | IC50 (µM) |
| Human Retinal Pigment Epithelial (RPE) Cells | 0.03 ± 0.02 |
| Human Fibroblast Cells | 0.34 ± 0.25 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.
Table 2: Comparison of Antiviral Agents for CMV Retinitis
| Drug | Mechanism of Action | Target | In Vitro Efficacy (IC50 for CMV) |
| Fomivirsen | RNase H-mediated cleavage of mRNA | CMV IE2 mRNA | 0.03 - 0.34 µM |
| Ganciclovir | Inhibition of viral DNA polymerase | Viral DNA polymerase | ~1 µM (against HCMV in yield reduction assay) |
| Foscarnet | Inhibition of viral DNA polymerase | Viral DNA polymerase | Varies by isolate and assay |
| Cidofovir | Inhibition of viral DNA polymerase | Viral DNA polymerase | Varies by isolate and assay |
Experimental Protocols for Validation of RNase H Activity
To validate the RNase H-mediated activity of Fomivirsen, a series of experiments can be performed. These protocols provide a framework for assessing the degradation of the target mRNA and the subsequent reduction in viral replication.
In Vitro RNase H Cleavage Assay
This assay directly demonstrates the ability of Fomivirsen to induce RNase H-mediated cleavage of its target RNA sequence.
Materials:
-
Radiolabeled target RNA (synthesized by in vitro transcription with a radiolabeled nucleotide, e.g., [α-³²P]UTP)
-
Fomivirsen oligonucleotide
-
Recombinant RNase H enzyme
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Gel loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
Phosphorimager or autoradiography film
Procedure:
-
Annealing of Fomivirsen and Target RNA:
-
In a nuclease-free microcentrifuge tube, combine the radiolabeled target RNA and a molar excess of Fomivirsen in annealing buffer.
-
Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature to facilitate annealing.
-
-
RNase H Reaction:
-
Add recombinant RNase H to the annealed mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of gel loading buffer containing EDTA.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA fragments on a denaturing polyacrylamide gel.
-
-
Visualization:
-
Visualize the radiolabeled RNA fragments using a phosphorimager or by exposing the gel to autoradiography film. The appearance of smaller RNA fragments in the presence of Fomivirsen and RNase H indicates cleavage of the target RNA.
-
Cellular mRNA Level Quantification (RT-qPCR)
This method quantifies the reduction of the target CMV mRNA in cultured cells treated with Fomivirsen.
Materials:
-
CMV-infected cells (e.g., human foreskin fibroblasts)
-
Fomivirsen
-
Transfection reagent (if required for oligonucleotide delivery)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe specific for the CMV IE2 mRNA and a housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Seed CMV-infected cells in a multi-well plate.
-
Treat the cells with varying concentrations of Fomivirsen. Include a negative control (e.g., a scrambled oligonucleotide) and an untreated control.
-
-
RNA Extraction:
-
After the desired incubation period (e.g., 24-48 hours), harvest the cells and extract total RNA using a commercial kit.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform real-time PCR using primers and a probe specific for the CMV IE2 mRNA.
-
Amplify a housekeeping gene in parallel for normalization of the data.
-
-
Data Analysis:
-
Calculate the relative quantification of the target mRNA using the ΔΔCt method. A significant reduction in the IE2 mRNA levels in Fomivirsen-treated cells compared to controls indicates target knockdown.
-
Northern Blot Analysis
Northern blotting provides a qualitative and semi-quantitative assessment of the integrity and abundance of the target mRNA.
Materials:
-
Total RNA from Fomivirsen-treated and control cells
-
Denaturing agarose gel (containing formaldehyde)
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled probe complementary to the CMV IE2 mRNA
-
Washing buffers
-
Phosphorimager or autoradiography film
Procedure:
-
Gel Electrophoresis:
-
Separate the total RNA samples on a denaturing agarose gel.
-
-
Transfer:
-
Transfer the RNA from the gel to a nylon membrane via capillary action or electroblotting.
-
-
Crosslinking:
-
Fix the RNA to the membrane using a UV crosslinker.
-
-
Hybridization:
-
Pre-hybridize the membrane to block non-specific binding sites.
-
Hybridize the membrane with a radiolabeled probe specific for the CMV IE2 mRNA.
-
-
Washing:
-
Wash the membrane under stringent conditions to remove unbound probe.
-
-
Visualization:
-
Visualize the hybridized probe using a phosphorimager or autoradiography. A decrease in the intensity of the band corresponding to the full-length IE2 mRNA and the potential appearance of smaller degradation products in the Fomivirsen-treated lanes would support an RNase H-mediated mechanism.
-
Viral Titer Reduction Assays
These assays measure the overall antiviral effect of Fomivirsen by quantifying the reduction in infectious virus particles.
-
Plaque Reduction Assay: This assay determines the concentration of Fomivirsen required to reduce the number of viral plaques by 50% (IC50).[2]
-
Yield Reduction Assay: This assay measures the reduction in the total yield of infectious virus produced in the presence of the drug.[3][4]
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Fomivirsen's RNase H-mediated mechanism of action.
Caption: Experimental workflow for the in vitro RNase H cleavage assay.
Caption: Experimental workflow for RT-qPCR analysis of mRNA knockdown.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Comparative Analysis of Fomivirsen and Other Antivirals for Cytomegalomegalovirus Retinitis
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Therapeutic Strategies Against CMV Retinitis
Cytomegalovirus (CMV) retinitis, a sight-threatening opportunistic infection, has historically posed a significant challenge in immunocompromised individuals. The therapeutic landscape for this condition has evolved from the pioneering antisense oligonucleotide, fomivirsen, to a range of DNA polymerase inhibitors. This guide provides a detailed comparative analysis of fomivirsen and other key CMV antivirals—ganciclovir, valganciclovir, foscarnet, and cidofovir—supported by experimental data and detailed methodologies to inform research and drug development efforts.
Executive Summary
This guide offers a comprehensive overview of the mechanisms of action, clinical efficacy, safety profiles, and in vitro potencies of prominent CMV antivirals. Fomivirsen, with its unique antisense mechanism targeting the Immediate Early 2 (IE2) protein, stands in contrast to the DNA polymerase inhibitors ganciclovir, valganciclovir, foscarnet, and cidofovir. While fomivirsen's journey was cut short by the advent of highly active antiretroviral therapy (HAART), which dramatically reduced the incidence of CMV retinitis, a comparative analysis of its performance alongside other antivirals provides valuable insights into diverse antiviral strategies.[1][2]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between fomivirsen and the other antivirals lies in their molecular targets within the CMV replication cycle.
Fomivirsen: Silencing the Master Regulator
Fomivirsen is a phosphorothioate antisense oligonucleotide, a synthetic strand of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence.[1][3] It targets the mRNA transcript of the major immediate-early region 2 (IE2) of human CMV.[1][2] The IE2 protein is a critical transactivator, essential for the expression of other viral genes required for replication.[4][5][6] By binding to the IE2 mRNA, fomivirsen blocks the translation of this key protein, thereby inhibiting the viral replication cascade at a very early stage.[1][2][3]
Figure 1: Mechanism of Action of Fomivirsen.
Ganciclovir, Valganciclovir, Foscarnet, and Cidofovir: Targeting Viral DNA Synthesis
In contrast, ganciclovir, its prodrug valganciclovir, foscarnet, and cidofovir all act as inhibitors of the viral DNA polymerase, a crucial enzyme for the replication of the CMV genome.
-
Ganciclovir and Valganciclovir: Ganciclovir is a synthetic analog of 2'-deoxyguanosine. It requires a three-step phosphorylation to become active. The initial phosphorylation is catalyzed by the CMV-encoded protein kinase UL97, making it highly specific for infected cells. The resulting ganciclovir triphosphate then competitively inhibits the viral DNA polymerase and can also be incorporated into the growing DNA chain, causing chain termination.[7][8][9][10] Valganciclovir is a prodrug of ganciclovir with improved oral bioavailability.[11]
-
Foscarnet: Foscarnet is a pyrophosphate analog that directly inhibits the pyrophosphate binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thus halting DNA chain elongation.[12][13][14][15] It does not require prior phosphorylation for its activity.
-
Cidofovir: Cidofovir is a nucleotide analog of cytosine. It is phosphorylated to its active diphosphate form by cellular enzymes. Cidofovir diphosphate then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, leading to the termination of DNA chain elongation upon its incorporation.[16][17][18][19][20]
Figure 2: Mechanism of Action of DNA Polymerase Inhibitors.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing fomivirsen with other CMV antivirals are limited. However, data from individual trials provide a basis for comparison. The primary endpoint in many of these studies was the median time to progression of retinitis.
| Antiviral Agent | Route of Administration | Median Time to Progression of Retinitis (Days) | Clinical Trial Details |
| Fomivirsen | Intravitreal | 71 (newly diagnosed)[21][22][23], 90 (refractory cases)[22][23] | Randomized, controlled trial in AIDS patients with peripheral CMV retinitis.[21] |
| Ganciclovir (IV) | Intravenous | 49.5[2] | Randomized, controlled trial in AIDS patients with peripheral CMV retinitis.[2] |
| Ganciclovir (Implant) | Intraocular | 226[24] | Randomized, controlled trial comparing immediate vs. deferred treatment in AIDS patients.[24] |
| Valganciclovir (Oral) | Oral | 160[10] | Non-inferiority trial comparing oral valganciclovir to intravenous ganciclovir in AIDS patients.[10] |
| Foscarnet (IV) | Intravenous | 53[5] | Randomized, controlled trial comparing foscarnet to ganciclovir in AIDS patients.[5] |
| Cidofovir (IV) | Intravenous | 120 (high-dose)[6] | Randomized, controlled trial comparing immediate vs. deferred treatment in AIDS patients.[6] |
In Vitro Potency
The in vitro activity of these antivirals is typically measured by the 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit viral replication by 50%.
| Antiviral Agent | Mean IC50 (µM) |
| Fomivirsen | 0.03 - 0.2[23] |
| Ganciclovir | 0.58 - 2.75[25] |
Note: IC50 values can vary depending on the viral strain and the cell line used in the assay.
Safety and Tolerability
The safety profiles of these antivirals are a critical consideration in their clinical use.
| Antiviral Agent | Common Adverse Events |
| Fomivirsen | Ocular inflammation (iritis, vitritis), increased intraocular pressure.[22][23] |
| Ganciclovir/Valganciclovir | Neutropenia, thrombocytopenia, anemia, fever, rash, gastrointestinal disturbances.[26] |
| Foscarnet | Nephrotoxicity, electrolyte imbalances (hypocalcemia, hypomagnesemia), nausea, vomiting.[5][14] |
| Cidofovir | Nephrotoxicity, neutropenia, proteinuria, uveitis, hypotony.[4][6][25] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of key experimental protocols used in the evaluation of these antiviral agents.
Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral susceptibility of a virus.
Figure 3: Workflow for a Plaque Reduction Assay.
Detailed Methodology:
-
Cell Culture: Plate susceptible host cells (e.g., human foreskin fibroblasts) in multi-well plates and grow to confluence.[8][27]
-
Virus Preparation: Prepare serial dilutions of the CMV stock.[27]
-
Drug Preparation: Prepare serial dilutions of the antiviral drug to be tested.
-
Infection: Remove the culture medium from the cells and infect the monolayers with a standardized amount of virus in the presence of different concentrations of the antiviral drug.
-
Adsorption: Incubate the plates for a set period (e.g., 1-2 hours) to allow for viral attachment and entry.
-
Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[27]
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.
-
Staining: Fix the cells with a fixative (e.g., formalin) and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear areas.[28]
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The concentration of the drug that reduces the number of plaques by 50% compared to the untreated control is determined as the IC50.
CMV Viral Load Quantification (Quantitative PCR)
Quantitative Polymerase Chain Reaction (qPCR) is a widely used method to quantify the amount of CMV DNA in a patient's sample, providing a measure of the viral load.
Figure 4: Workflow for CMV Viral Load Quantification by qPCR.
Detailed Methodology:
-
Sample Collection and Processing: Collect a patient sample, such as plasma or whole blood, in an appropriate collection tube (e.g., EDTA).[26][29] Process the sample to isolate the plasma or leukocytes.
-
DNA Extraction: Extract total DNA from the processed sample using a commercial DNA extraction kit or a validated in-house method.
-
qPCR Reaction Setup: Prepare a reaction mixture containing the extracted DNA, CMV-specific primers and a fluorescently labeled probe, DNA polymerase, and deoxynucleotide triphosphates (dNTPs).
-
Thermal Cycling: Perform the qPCR reaction in a thermal cycler. The reaction consists of repeated cycles of denaturation (separating the DNA strands), annealing (primers and probe binding to the target CMV DNA), and extension (DNA polymerase synthesizing new DNA strands).
-
Real-Time Detection: During the extension phase, the fluorescent probe is cleaved, releasing a fluorescent signal that is detected in real-time by the qPCR instrument.
-
Quantification: The amount of CMV DNA in the sample is quantified by comparing the amplification kinetics to a standard curve of known CMV DNA concentrations. The results are typically reported as viral copies/mL or International Units (IU)/mL.
Conclusion
The development of antivirals for CMV retinitis showcases a journey from broad-spectrum DNA polymerase inhibitors to a highly specific antisense oligonucleotide. While fomivirsen is no longer in clinical use, its unique mechanism of action provides a valuable lesson in targeted antiviral therapy. The comparative data presented here on efficacy, safety, and in vitro potency of these agents offer a crucial resource for researchers and drug development professionals. Understanding the strengths and limitations of past and present therapies will undoubtedly pave the way for the next generation of more effective and safer treatments for CMV and other viral diseases.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Fomivirsen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 5. Human Cytomegalovirus IE2 Both Activates and Represses Initiation and Modulates Elongation in a Context-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bright and Early: Inhibiting Human Cytomegalovirus by Targeting Major Immediate-Early Gene Expression or Protein Function [mdpi.com]
- 7. clinpgx.org [clinpgx.org]
- 8. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 10. Ganciclovir - Wikipedia [en.wikipedia.org]
- 11. logan.testcatalog.org [logan.testcatalog.org]
- 12. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 13. Foscarnet - Wikipedia [en.wikipedia.org]
- 14. Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Cidofovir - Wikipedia [en.wikipedia.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Cidofovir | C8H14N3O6P | CID 60613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 22. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 23. The human cytomegalovirus IE2 and UL112-113 proteins accumulate in viral DNA replication compartments that initiate from the periphery of promyelocytic leukemia protein-associated nuclear bodies (PODs or ND10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 25. Test Entry - Detail [pathwesttd.health.wa.gov.au]
- 26. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 27. m.youtube.com [m.youtube.com]
- 28. CMV Quantitative by PCR | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 29. Cytomegalovirus DNA by PCR, Quantitative, Plasma | MLabs [mlabs.umich.edu]
Fomivirsen: A Comparative Analysis of Cross-Resistance with DNA Polymerase Inhibitors in Cytomegalovirus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fomivirsen's performance against other key antivirals for Cytomegalovirus (CMV), with a focus on cross-resistance. The information is supported by experimental data and detailed methodologies.
Fomivirsen, an antisense oligonucleotide, offers a distinct mechanism of action against Cytomegalovirus (CMV) compared to traditional antiviral agents that target the viral DNA polymerase. This fundamental difference is the basis for its activity against CMV strains that have developed resistance to drugs like ganciclovir, foscarnet, and cidofovir.
Mechanism of Action: A Different Approach to CMV Inhibition
Fomivirsen's unique approach to halting CMV replication lies in its antisense mechanism. It is a 21-nucleotide phosphorothioate oligonucleotide designed to be complementary to the messenger RNA (mRNA) sequence of the major immediate-early region 2 (IE2) of human CMV.[1][2] By binding to this specific mRNA, Fomivirsen blocks the translation of IE2 proteins, which are crucial for the regulation of viral gene expression and are essential for the production of new, infectious virus particles.[3][4] This mechanism effectively silences a key viral gene, thereby inhibiting replication.
In contrast, ganciclovir, foscarnet, and cidofovir all function by inhibiting the viral DNA polymerase, a critical enzyme for the replication of the viral genome.[5][6] Ganciclovir and cidofovir are nucleoside/nucleotide analogs that, after phosphorylation, are incorporated into the growing viral DNA chain, leading to its termination. Foscarnet directly inhibits the pyrophosphate binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thus halting DNA elongation.[2]
The distinct targets of Fomivirsen and the DNA polymerase inhibitors are central to the lack of cross-resistance between them.
Quantitative Analysis of Cross-Resistance
The key finding from in vitro studies is that Fomivirsen retains its potency against CMV isolates that are resistant to DNA polymerase inhibitors. Conversely, CMV mutants that exhibit reduced susceptibility to Fomivirsen may remain sensitive to ganciclovir, foscarnet, and/or cidofovir.
A European Public Assessment Report for Fomivirsen provides clear quantitative data on its activity against resistant clinical isolates. The 50% effective concentration (EC50) values for Fomivirsen were shown to be similar across all tested isolates, irrespective of their resistance profile to other antivirals.
| Clinical Isolates | Number of Isolates | Fomivirsen EC50 (μM) |
| All isolates examined | 21 | 0.57 ± 0.41 |
| Ganciclovir-resistant | 12/17 | 0.53 ± 0.19 |
| Foscarnet-resistant | 7/17 | 0.61 ± 0.19 |
| Cidofovir-resistant | 2/4 | 0.37 |
| Table adapted from the European Public Assessment Report for Vitravene (Fomivirsen).[7] |
This data demonstrates that the EC50 of Fomivirsen remains in a narrow and effective range, even against viral strains that have developed resistance to the major classes of anti-CMV drugs. For instance, the mean EC50 for Fomivirsen against 12 ganciclovir-resistant isolates was 0.53 µM, which is comparable to the mean EC50 of 0.57 µM against all 21 isolates examined.[7]
Experimental Protocols
The determination of antiviral cross-resistance relies on robust in vitro assays. The following are detailed methodologies for key experiments cited in the evaluation of Fomivirsen.
Plaque Reduction Assay (PRA) for Antiviral Susceptibility
The plaque reduction assay is a standard phenotypic method to determine the concentration of an antiviral drug that inhibits viral replication by 50% (IC50 or EC50).
Materials:
-
Human foreskin fibroblast (HFF) cells or other susceptible cell lines.
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum and antibiotics.
-
CMV isolates (wild-type and resistant strains).
-
Antiviral agents (Fomivirsen, ganciclovir, foscarnet, cidofovir) at various concentrations.
-
Agarose or methylcellulose overlay.
-
Crystal violet or other staining solution.
-
24-well or 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed HFF cells into 24-well plates and grow to confluence.[8]
-
Virus Inoculation: Infect the confluent cell monolayers with a standardized amount of the CMV isolate (e.g., 50-100 plaque-forming units per well).
-
Drug Application: After a viral adsorption period (e.g., 90 minutes), remove the virus inoculum and add a nutrient medium overlay containing serial dilutions of the antiviral drug to be tested.[9]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until viral plaques are clearly visible in the control wells (no drug).[8]
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain with crystal violet to visualize and count the viral plaques.
-
Data Analysis: The number of plaques is counted for each drug concentration. The EC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control.
In Vitro Generation of Fomivirsen-Resistant CMV Mutants
The generation of resistant viral strains in the laboratory is a crucial step in understanding resistance mechanisms.
Procedure:
-
Initial Infection: Infect a culture of susceptible cells (e.g., HFFs) with a wild-type CMV strain at a low multiplicity of infection.
-
Drug Exposure: Expose the infected cells to a low concentration of Fomivirsen.
-
Serial Passage: Once viral cytopathic effect (CPE) is observed, harvest the virus and use it to infect fresh cell cultures with gradually increasing concentrations of Fomivirsen.[10]
-
Selection of Resistant Virus: This process of serial passage under increasing drug pressure selects for viral mutants that are less susceptible to Fomivirsen.
-
Plaque Purification: Once a virus population that can replicate in the presence of a high concentration of Fomivirsen is established, it is plaque-purified to obtain a clonal population of the resistant virus.[10]
-
Characterization: The purified resistant virus is then characterized phenotypically (using the plaque reduction assay) and genotypically (by sequencing the viral genome, particularly the target region of the drug) to identify mutations that may confer resistance.[10]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the distinct mechanisms of action of the antivirals and the experimental workflow for assessing cross-resistance.
Caption: Mechanisms of action for Fomivirsen and DNA polymerase inhibitors.
Caption: Experimental workflow for assessing antiviral cross-resistance.
References
- 1. Fomivirsen - Wikipedia [en.wikipedia.org]
- 2. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers Publishing Partnerships | New Treatment Options for Refractory/Resistant CMV Infection [frontierspartnerships.org]
- 6. New Treatment Options for Refractory/Resistant CMV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Cytomegalovirus Mutant with Sequence-Dependent Resistance to the Phosphorothioate Oligonucleotide Fomivirsen (ISIS 2922) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Fomivirsen Sodium: A Procedural Guide for Laboratory Professionals
Researchers and drug development professionals handling Fomivirsen sodium must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance, responsible management of its waste is a critical component of laboratory best practices.[1] This guide provides essential information and step-by-step instructions for the appropriate disposal of this compound.
Core Safety and Handling Principles
Prior to disposal, it is imperative to follow standard safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and eye protection to avoid contact.[1] Ensure that all handling and disposal activities are conducted in a well-ventilated area.[1]
This compound Waste Classification
The Safety Data Sheet (SDS) for this compound specifies that it is "Not a hazardous substance or mixture."[1] This classification is pivotal in determining the correct disposal pathway. However, it is crucial to note that disposal regulations can vary significantly based on institutional policies and local, state, and federal mandates.[1]
Table 1: this compound Disposal Overview
| Parameter | Guideline |
| Hazard Classification | Non-hazardous substance[1] |
| Primary Disposal Route | Follow local, state, and federal regulations[1] |
| Recommended Container | Securely sealed, clearly labeled container |
| PPE Requirement | Standard laboratory PPE (gloves, eye protection) |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the proper disposal of this compound. This procedure should be adapted to comply with the specific requirements of your institution and local regulatory bodies.
-
Segregation of Waste:
-
Isolate all waste materials containing this compound, including unused solutions, contaminated vials, syringes, needles, and PPE.
-
Do not mix this compound waste with hazardous chemical waste or biological waste unless explicitly required by your institution's waste management plan.
-
-
Containerization:
-
Place all solid and liquid waste containing this compound into a designated, leak-proof, and securely sealed container.
-
The container must be clearly labeled as "this compound Waste" or with a similar identifier as required by your facility's waste management protocols.
-
-
Consult Institutional Guidelines:
-
Refer to your institution's Environmental Health and Safety (EHS) office or equivalent department for specific instructions on the disposal of non-hazardous pharmaceutical waste.
-
Confirm the appropriate waste stream for this compound (e.g., non-hazardous pharmaceutical waste, laboratory glass, or sharps waste for contaminated needles).
-
-
Adherence to Local Regulations:
-
Ensure that the disposal method complies with all prevailing country, federal, state, and local regulations for pharmaceutical waste.[1] This may involve treatment prior to disposal or direction to a specific waste management facility.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and disposal method, as part of your laboratory's safety and compliance documentation.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing regulatory compliance and safety.
Caption: Workflow for the proper disposal of this compound.
This guide serves as a foundational resource for the safe and compliant disposal of this compound. Always prioritize the specific directives provided by your institution's safety office and local regulatory authorities to ensure the highest standards of safety and environmental stewardship.
References
Essential Safety and Handling of Fomivirsen Sodium for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal
For researchers, scientists, and drug development professionals working with Fomivirsen sodium, a comprehensive understanding of safety and handling procedures is paramount. While this compound is not classified as a hazardous substance, adherence to proper laboratory protocols ensures personal safety and maintains the integrity of the research.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work with this antisense oligonucleotide.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a proactive approach to safety is recommended. The following table summarizes the necessary personal protective equipment and engineering controls to be used.
| Control Type | Recommendation | Rationale |
| Engineering Controls | Use in an area with appropriate exhaust ventilation.[1] An accessible safety shower and eye wash station should be available.[1] | Minimizes inhalation exposure to any aerosols or dust that may form. Provides immediate access to emergency decontamination. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | Protects eyes from potential splashes or contact with the substance. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a laboratory coat. | Prevents skin contact with the substance. |
| Respiratory Protection | Not typically required under normal handling conditions with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator. | Avoids inhalation of the substance. |
Safe Handling and Experimental Protocols
Adherence to a standardized workflow is critical for both safety and experimental consistency. The following diagram outlines the key steps for handling this compound from receipt to disposal.
Detailed Procedural Steps:
-
Receiving and Storage: Upon receipt, verify the integrity of the container. Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is -20°C under nitrogen.[1]
-
Preparation of Handling Area: Ensure the work area, such as a biological safety cabinet or a designated benchtop, is clean and disinfected. Have all necessary materials, including PPE, spill cleanup supplies, and disposal containers, readily available.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above. This includes a lab coat, safety goggles, and gloves.
-
Solution Preparation:
-
For Vitravene, the commercially available solution, disinfect the rubber stopper of the vial with 70% ethyl alcohol.[2]
-
Use a 5 µm filter needle to withdraw the solution from the vial to prevent the introduction of particulate matter.[2]
-
If preparing a solution from a solid form, do so in a well-ventilated area. Avoid the formation of dust and aerosols.[1] For stock solutions in water, it is recommended to filter and sterilize with a 0.22 μm filter before use.[3]
-
-
Experimental Use: Conduct all experimental procedures in a designated and controlled area.
Emergency Procedures and Disposal
Spill Management:
In the event of a spill, evacuate personnel to a safe area.[1] Try to prevent further leakage or spillage and keep the product away from drains or water courses.[1] Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1] Dispose of all contaminated materials in accordance with institutional and local regulations.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing.[1] Remove any contact lenses and seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and seek medical advice.[1]
-
Inhalation: Relocate the individual to fresh air.[1] If breathing is difficult, provide respiratory support, avoiding mouth-to-mouth resuscitation, and seek medical attention.[1]
-
Ingestion: Wash out the mouth with water.[1] Do not induce vomiting and call a physician.[1]
Disposal Plan:
All waste materials, including empty vials, used syringes and needles, and any contaminated PPE or spill cleanup materials, must be disposed of in accordance with federal, state, and local environmental control regulations. Consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.
By adhering to these safety protocols and handling procedures, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors. This information is intended as a guide and should be supplemented by institution-specific safety training and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
